Product packaging for Isobutyl methyl phthalate(Cat. No.:CAS No. 73513-54-9)

Isobutyl methyl phthalate

Cat. No.: B15440008
CAS No.: 73513-54-9
M. Wt: 236.26 g/mol
InChI Key: HRJOMMSRROBCMQ-UHFFFAOYSA-N
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Description

Isobutyl methyl phthalate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B15440008 Isobutyl methyl phthalate CAS No. 73513-54-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73513-54-9

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

1-O-methyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C13H16O4/c1-9(2)8-17-13(15)11-7-5-4-6-10(11)12(14)16-3/h4-7,9H,8H2,1-3H3

InChI Key

HRJOMMSRROBCMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

Foundational & Exploratory

What are the physical and chemical properties of isobutyl methyl phthalate?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Isobutyl Methyl Phthalate

Introduction

This compound is an organic compound belonging to the phthalate ester family. Phthalates are primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC).[1][2][3] this compound, a diester of phthalic acid, is characterized by the presence of both an isobutyl and a methyl group.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and logical workflows for these processes.

Chemical and Physical Properties

The properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the listed properties are computed.

Identifiers and Structure
PropertyValueSource
IUPAC Name 1-O-methyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate[4]
Molecular Formula C₁₃H₁₆O₄[4][5]
CAS Number 73513-54-9[4]
InChI InChI=1S/C13H16O4/c1-9(2)8-17-13(15)11-7-5-4-6-10(11)12(14)16-3/h4-7,9H,8H2,1-3H3[4][5]
InChIKey HRJOMMSRROBCMQ-UHFFFAOYSA-N[5][6]
SMILES COC(=O)c1ccccc1C(=O)OCC(C)C[6]
Quantitative Physical and Chemical Data
PropertyValueUnitSourceNotes
Molecular Weight 236.26 g/mol [4][6]
logP (Octanol/Water Partition Coefficient) 2.286[6]Crippen Calculated Property
Water Solubility (log10WS) -2.97mol/L[6]Crippen Calculated Property
Standard Gibbs Free Energy of Formation (ΔfG°) -308.92kJ/mol[6]Joback Calculated Property
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -581.47kJ/mol[6]Joback Calculated Property
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 25.13kJ/mol[6]Joback Calculated Property
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 65.39kJ/mol[6]Joback Calculated Property
Critical Pressure (Pc) 2379.54kPa[6]Joback Calculated Property
McGowan's Characteristic Volume (McVol) 185.150ml/mol[6]McGowan Calculated Property
Kovats Retention Index (Semi-standard non-polar) 1689[4][6]Experimental Property

Spectral Information

Spectral data is crucial for the identification and characterization of this compound.

  • ¹³C NMR Spectroscopy : Data for the ¹³C NMR spectrum of this compound is available through spectral databases.[4]

  • Mass Spectrometry (GC-MS) : The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which is essential for its identification in complex mixtures.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of phthalate esters are outlined below. These protocols are generalized but directly applicable to this compound.

Protocol 1: Synthesis of this compound via Esterification

This protocol is based on the general method for synthesizing phthalate esters by reacting phthalic anhydride with the corresponding alcohols using an acid catalyst.[7][8]

Objective: To synthesize diisobutyl phthalate through the esterification of phthalic anhydride and isobutanol. This process can be adapted to produce this compound by using a mixture of isobutanol and methanol.

Materials:

  • Phthalic anhydride

  • Isobutanol

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium carbonate solution (for neutralization)

  • Activated carbon (for decolorizing)

Procedure:

  • Esterification Reaction: Phthalic anhydride and a molar excess of the alcohol mixture (isobutanol and methanol) are charged into a reactor. Concentrated sulfuric acid is added as a catalyst.[7] The mixture is heated, and the reaction proceeds for several hours (e.g., 7-8.5 hours) until the acid number of the mixture reaches a target value (e.g., 0.25-0.35 KOH mg/g).[7]

  • Neutralization: After cooling, the reaction mixture is neutralized with a sodium carbonate solution to remove the acidic catalyst and any unreacted phthalic anhydride.

  • Dealcoholysis and Decolorization: The excess alcohol is removed by distillation. The crude ester is then decolorized by adding activated carbon and heating.

  • Press Filtration and Packaging: The mixture is filtered to remove the activated carbon and any other solid impurities, yielding the purified phthalate ester.[7]

Protocol 2: Determination of Phthalate Esters in Liquid Samples

This protocol describes a general method for the extraction and quantification of phthalate esters from liquid matrices, such as beverages or water samples, using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[9][10][11][12]

Objective: To determine the concentration of phthalate esters in a liquid sample.

Materials:

  • Liquid sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[10]

  • Methanol (for conditioning SPE cartridge)

  • Acetonitrile (for elution and mobile phase)[11]

  • Ultrapure water

  • Phthalate ester standards

Procedure:

  • Sample Preparation and Extraction:

    • The SPE cartridge is conditioned with methanol followed by ultrapure water.

    • A known volume of the liquid sample is passed through the conditioned SPE cartridge. The phthalate esters are adsorbed onto the solid phase.[11]

    • The cartridge is washed to remove interfering substances.

  • Elution: The adsorbed phthalate esters are eluted from the cartridge using a small volume of a suitable solvent, such as acetonitrile.[11] This step concentrates the analytes.

  • Instrumental Analysis (HPLC):

    • The eluate is injected into an HPLC system.

    • A gradient elution is typically performed using a mobile phase consisting of acetonitrile and ultrapure water.[10][11] For example, starting with a low percentage of acetonitrile and gradually increasing it.[10]

    • Detection is commonly performed using a UV detector or mass spectrometry (MS) for higher sensitivity and selectivity.[10]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.[12]

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and analytical determination processes.

Synthesis_Workflow Reactants Reactants (Phthalic Anhydride, Isobutanol, Methanol) Esterification Esterification (H₂SO₄ Catalyst, Heat) Reactants->Esterification Neutralization Neutralization (e.g., Na₂CO₃ solution) Esterification->Neutralization Dealcoholysis Dealcoholysis & Decolorizing (Distillation, Activated Carbon) Neutralization->Dealcoholysis Filtration Press Filtration Dealcoholysis->Filtration Product Final Product (this compound) Filtration->Product

Caption: General workflow for the synthesis of this compound.

Analytical_Workflow Sample Liquid Sample (e.g., Water, Beverage) SPE Solid-Phase Extraction (SPE) (Adsorption & Concentration) Sample->SPE Elution Elution (Acetonitrile) SPE->Elution HPLC Instrumental Analysis (HPLC-UV/MS) Elution->HPLC Analysis Data Analysis (Quantification vs. Standards) HPLC->Analysis Result Concentration Result Analysis->Result

Caption: Analytical workflow for determining phthalates in liquid samples.

References

An In-Depth Technical Guide to the Synthesis and Optimization of Isobutyl Methyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for isobutyl methyl phthalate, a mixed ester of phthalic acid. It details the underlying chemical principles, reaction optimization strategies, and a foundational experimental protocol for its preparation. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound is a mixed diester of phthalic acid, containing both a methyl and an isobutyl ester group. Mixed esters of phthalic acid are of significant interest due to their tailored physical and chemical properties, which can be fine-tuned by the selection of the constituent alcohol moieties. The synthesis of such unsymmetrical esters presents unique challenges, primarily the concurrent formation of symmetric diesters, which necessitates a strategic approach to maximize the yield of the desired product.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step esterification process starting from phthalic anhydride. A direct, one-pot reaction of phthalic anhydride with a mixture of methanol and isobutanol will result in a statistical distribution of products, yielding a mixture of dimethyl phthalate, diisobutyl phthalate, and the desired this compound, with the mixed ester often being the minor component.[1] To circumvent this, a sequential esterification is the preferred and more controlled pathway.

This two-step process involves:

  • Monoesterification: Phthalic anhydride is first reacted with one of the alcohols (either methanol or isobutanol) to form the corresponding monoester (a phthalic acid half-ester).

  • Diesterification: The resulting monoester is then reacted with the second alcohol to yield the final this compound.

The order of alcohol addition can influence the reaction kinetics and overall efficiency. It is generally advantageous to first react phthalic anhydride with the less sterically hindered and more reactive alcohol, which in this case is methanol, to form monomethyl phthalate. The subsequent reaction with the bulkier isobutanol completes the synthesis.

Synthesis_Pathway cluster_step1 Step 1: Monoesterification cluster_step2 Step 2: Diesterification Phthalic_Anhydride Phthalic Anhydride Monomethyl_Phthalate Monomethyl Phthalate Phthalic_Anhydride->Monomethyl_Phthalate + Methanol (Catalyst, Heat) Methanol Methanol Isobutyl_Methyl_Phthalate This compound Monomethyl_Phthalate->Isobutyl_Methyl_Phthalate + Isobutanol (Catalyst, Heat) Water_Byproduct Water Isobutanol Isobutanol Isobutyl_Methyl_Phthalate->Water_Byproduct - H2O

Figure 1: Two-step synthesis pathway of this compound.

Reaction Optimization

The optimization of the synthesis of this compound is crucial for maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts. The key parameters to consider for optimization are:

  • Molar Ratio of Reactants:

    • Step 1 (Monoesterification): A stoichiometric amount or a slight excess of the first alcohol (e.g., methanol) to phthalic anhydride is typically used to ensure the complete conversion of the anhydride to the monoester.

    • Step 2 (Diesterification): An excess of the second alcohol (isobutanol) is generally used to drive the reversible esterification reaction towards the product side. The optimal excess will depend on the specific reaction conditions and the efficiency of water removal.

  • Catalyst:

    • Type: Acid catalysts are essential for both esterification steps. Common choices include Brønsted acids like sulfuric acid and p-toluenesulfonic acid, and Lewis acids such as tin and titanium compounds.[2] While effective, strong mineral acids like sulfuric acid can sometimes promote side reactions, such as dehydration of the alcohol to form ethers or alkenes.

    • Concentration: The catalyst concentration needs to be optimized. A higher concentration can increase the reaction rate but may also lead to more side products and require more extensive purification.

  • Temperature:

    • Step 1 (Monoesterification): This step is typically carried out at a moderate temperature, for instance, in the range of 90-130°C, to favor the formation of the monoester without promoting the formation of the symmetrical diester.[2][3]

    • Step 2 (Diesterification): The second step generally requires a higher temperature, often in the range of 160-210°C, to facilitate the esterification of the less reactive carboxylic acid group of the monoester.[2][3]

  • Reaction Time: The reaction time for each step needs to be sufficient to ensure high conversion. The progress of the reaction can be monitored by techniques such as titration of the remaining carboxylic acid (acid number) or by chromatographic analysis (TLC, GC).

  • Water Removal: The esterification reaction produces water as a byproduct. Continuous removal of this water is critical to shift the equilibrium towards the formation of the ester and achieve a high yield. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or xylene).

Table 1: Summary of General Reaction Parameters for Optimization

ParameterStep 1: MonoesterificationStep 2: DiesterificationConsiderations for Optimization
Molar Ratio (Alcohol:Acid/Anhydride) 1:1 to 1.5:1 (Methanol:Phthalic Anhydride)1.5:1 to 3:1 (Isobutanol:Monomethyl Phthalate)Higher excess of the second alcohol can improve yield but complicates purification.
Catalyst Sulfuric Acid, p-Toluenesulfonic Acid, OrganometallicsSulfuric Acid, p-Toluenesulfonic Acid, OrganometallicsCatalyst choice and concentration impact reaction rate and byproduct formation.
Catalyst Concentration (% w/w of reactants) 0.1 - 2.0%0.1 - 2.0%Higher concentrations can lead to charring and purification difficulties.
Temperature 90 - 130 °C[2][3]160 - 210 °C[2][3]Temperature should be high enough for a reasonable reaction rate but below the decomposition temperature of reactants and products.
Reaction Time 1 - 4 hours4 - 12 hoursMonitor reaction progress to determine the optimal time for maximum conversion.
Water Removal Azeotropic distillation (optional but recommended)Azeotropic distillation (essential)Efficient water removal is critical for achieving high yields in the second step.

Experimental Protocol

The following is a general experimental protocol for the two-step synthesis of this compound. The specific quantities and conditions should be optimized based on the principles discussed in the previous section.

Materials and Equipment:

  • Phthalic anhydride

  • Methanol (anhydrous)

  • Isobutanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene or Xylene (for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

Procedure:

Step 1: Synthesis of Monomethyl Phthalate

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride and methanol in the desired molar ratio (e.g., 1:1.2).

  • Add the acid catalyst (e.g., 0.5 mol% relative to phthalic anhydride).

  • Heat the reaction mixture to reflux (around 100-120°C) with constant stirring.

  • Monitor the reaction progress by TLC or by periodically taking aliquots and titrating for the disappearance of the anhydride. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The monomethyl phthalate can be used directly in the next step or purified if necessary. For direct use, the excess methanol can be removed under reduced pressure.

Step 2: Synthesis of this compound

  • To the flask containing the crude monomethyl phthalate, add isobutanol (e.g., 2-3 molar equivalents relative to the initial phthalic anhydride) and a solvent for azeotropic distillation (e.g., toluene).

  • Set up the apparatus with a Dean-Stark trap and a reflux condenser.

  • Add the acid catalyst if not carried over from the first step, or add an additional amount if needed.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, with the toluene returning to the reaction flask.

  • Continue the reaction until no more water is collected in the trap, and the acid number of the reaction mixture is low and constant. This step can take several hours (e.g., 6-10 hours).

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any remaining acidic species), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isobutanol.

  • The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Step1 Step 1: Monoesterification Phthalic Anhydride + Methanol Step2 Step 2: Diesterification Monoester + Isobutanol Step1->Step2 Neutralization Neutralization & Washing (H2O, NaHCO3, Brine) Step2->Neutralization Drying Drying (Anhydrous MgSO4) Neutralization->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through a two-step esterification of phthalic anhydride. Careful optimization of reaction parameters such as molar ratios, catalyst selection and concentration, temperature, and reaction time for each step is paramount to achieving high yields and purity. The provided technical guide and experimental protocol offer a solid foundation for researchers to successfully synthesize and further investigate this mixed phthalate ester. Further studies focusing on the specific optimization of these parameters for this compound would be beneficial for scaling up the production and for fine-tuning the process to meet specific purity requirements.

References

An In-depth Technical Guide to Isobutyl Methyl Phthalate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of isobutyl methyl phthalate, including its Chemical Abstracts Service (CAS) number and molecular structure. Recognizing the limited availability of in-depth technical data for this specific compound, this guide also offers a comprehensive review of the closely related and extensively studied diisobutyl phthalate (DIBP), as well as butyl isobutyl phthalate, to provide valuable context for researchers, scientists, and drug development professionals.

This compound

This compound is a dicarboxylic acid ester. Detailed experimental data for this specific phthalate is sparse in scientific literature.

Chemical Identification and Molecular Structure

The fundamental identifiers and structural information for this compound are summarized below.

CAS Number: 73513-54-9[1]

Molecular Formula: C₁₃H₁₆O₄[1]

IUPAC Name: 1-O-methyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate[1]

Molecular Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

PropertyValueReference
Molecular Weight236.26 g/mol [1]
XLogP32.8[1]
Exact Mass236.10485899 Da[1]
Polar Surface Area52.6 Ų[1]
Rotatable Bond Count5[1]

Diisobutyl Phthalate (DIBP)

Diisobutyl phthalate (DIBP) is a widely used plasticizer and a common substitute for dibutyl phthalate (DBP).[2][3] Due to its extensive use, DIBP has been the subject of numerous toxicological and metabolic studies.

Chemical Identification and Physicochemical Properties

CAS Number: 84-69-5[2]

Molecular Formula: C₁₆H₂₂O₄[2]

IUPAC Name: Bis(2-methylpropyl) benzene-1,2-dicarboxylate[2]

Synonyms: DIBP, Palatinol IC[2]

The physical and chemical properties of DIBP are presented in the table below.

PropertyValueReference
Molecular Weight278.34 g/mol [4]
Melting Point-64 °C[4]
Boiling Point327 °C[4]
Density1.039 g/mL at 25 °C[3]
Flash Point>230 °F[4]
Water SolubilityInsoluble[2]
Refractive Index1.49 at 20 °C[3]
Experimental Protocols

DIBP is synthesized via the esterification of phthalic anhydride with isobutanol, typically using an acid catalyst.[2]

Reaction Workflow:

DIBP Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Phthalic_Anhydride Phthalic Anhydride Esterification Esterification Reaction Phthalic_Anhydride->Esterification Isobutanol Isobutanol Isobutanol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Temperature Elevated Temperature Temperature->Esterification DIBP Diisobutyl Phthalate Esterification->DIBP Water Water (byproduct) Esterification->Water DIBP Metabolism DIBP Diisobutyl Phthalate (DIBP) MIBP Monoisobutyl Phthalate (MIBP) DIBP->MIBP Hydrolysis (Esterases) Oxidized_Metabolites Oxidized Metabolites (e.g., 2OH-MIBP, 3OH-MIBP) MIBP->Oxidized_Metabolites Oxidation (Cytochrome P450) Conjugation Glucuronidation MIBP->Conjugation Oxidized_Metabolites->Conjugation Excretion Urinary Excretion Conjugation->Excretion Butyl Isobutyl Phthalate Activity BIP Butyl Isobutyl Phthalate Inhibition Inhibition (Non-competitive) BIP->Inhibition Alpha_Glucosidase α-Glucosidase Alpha_Glucosidase->Inhibition Carbohydrate_Digestion Carbohydrate Digestion Inhibition->Carbohydrate_Digestion decreases Glucose_Absorption Glucose Absorption Carbohydrate_Digestion->Glucose_Absorption leads to reduced Blood_Glucose Reduced Blood Glucose Levels Glucose_Absorption->Blood_Glucose Hypoglycemic_Effect Hypoglycemic Effect Blood_Glucose->Hypoglycemic_Effect

References

Toxicological profile of isobutyl methyl phthalate and its metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicological Profile of Isobutyl Methyl Phthalate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of this compound (IBMP), a less-studied phthalate ester. Due to the limited direct toxicological data on IBMP, this guide adopts a metabolite-centric approach, focusing on the known toxicities of its presumed primary metabolites: mono-isobutyl phthalate (MIBP) and mono-methyl phthalate (MMP). The toxicological profile of di-isobutyl phthalate (DIBP) is also presented as a surrogate for the parent compound, given its structural similarity and the likelihood of shared metabolic pathways. This guide summarizes key quantitative toxicological data, details relevant experimental methodologies, and provides a visual representation of the signaling pathways implicated in phthalate-induced toxicity.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products.[1] Concerns over their potential adverse health effects, particularly as endocrine-disrupting chemicals (EDCs), have led to extensive research on common phthalates such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP).[2][3] this compound (IBMP) is a phthalate ester for which direct toxicological data is limited. However, based on the well-established metabolism of other phthalates, it is anticipated that IBMP is rapidly hydrolyzed in the body to its monoester metabolites, mono-isobutyl phthalate (MIBP) and mono-methyl phthalate (MMP).[4][5] This guide, therefore, focuses on the toxicological profiles of these metabolites to infer the potential risks associated with IBMP exposure.

Metabolism of this compound

Toxicological Profile

The toxicological effects of phthalates are diverse, with the most significant concerns revolving around reproductive and developmental toxicity, primarily due to their endocrine-disrupting properties.[2][3]

Acute Toxicity

Direct acute toxicity data for this compound is not available. However, data for the structurally similar di-isobutyl phthalate (DIBP) suggests a low order of acute toxicity.[6]

Table 1: Acute Toxicity of Di-isobutyl Phthalate (DIBP)

SpeciesRoute of AdministrationLD50 ValueReference
MouseIntraperitoneal3990 mg/kg[7]
MouseOral10000 mg/kg[7]
Guinea PigDermal10000 mg/kg[7]
RatOral15000 mg/kg[8]
Reproductive and Developmental Toxicity

The primary concern with phthalate exposure is their impact on the reproductive system, particularly during development.[9] The monoester metabolites are generally considered to be the active toxicants.

Phthalates are well-known for their anti-androgenic effects, leading to a spectrum of male reproductive disorders often referred to as the "phthalate syndrome" in animal models.[10][11] These effects are primarily attributed to the disruption of fetal Leydig cell function, leading to reduced testosterone synthesis.[10]

Mono-isobutyl Phthalate (MIBP):

  • MIBP, the metabolite of DIBP, has been shown to be a potent reproductive toxicant.[9]

  • Negative associations have been observed between MIBP levels and total testosterone, free androgen index, and sperm morphology.[9]

Mono-methyl Phthalate (MMP):

  • MMP is a metabolite of dimethyl phthalate (DMP). While DMP and MMP are generally considered less potent than other phthalates in causing male reproductive tract toxicity, they are not without effects.[12]

  • Exposure to MMP has been linked to early embryo developmental delay and apoptosis.[13]

Table 2: Male Reproductive and Developmental Toxicity of this compound Metabolites and Analogs

CompoundSpeciesExposureKey EffectsReference
Di-isobutyl phthalate (DIBP)RatGestationalDecreased fetal weight, increased incidence of undescended testes, reduced testicular testosterone production.[6]
Mono-isobutyl phthalate (MIBP)HumanEnvironmentalNegative association with sperm motility and total sperm count.[2]
Mono-methyl phthalate (MMP)MouseIn vitroInduced early embryo developmental delay and apoptosis.[13]

Phthalate exposure can also impact female reproductive health by interfering with ovarian function, including folliculogenesis and steroidogenesis.[2][14]

Mono-methyl Phthalate (MMP):

  • Studies in women undergoing in vitro fertilization (IVF) have shown an association between higher MMP levels and fewer retrieved oocytes and good-quality embryos.[13]

Endocrine Disruption

The reproductive and developmental toxicity of phthalates is largely a consequence of their ability to disrupt the endocrine system.[2] Phthalates can interfere with hormone signaling pathways, including those for androgens, estrogens, and thyroid hormones.[15]

The primary mechanism of phthalate-induced male reproductive toxicity is the disruption of steroidogenesis in the fetal testis.[10] Phthalate monoesters inhibit the expression of genes involved in cholesterol transport and the synthesis of testosterone in Leydig cells.[4]

Signaling Pathways

The anti-androgenic effects of phthalates are primarily mediated through the disruption of the steroidogenesis pathway in Leydig cells of the fetal testes. This disruption leads to a reduction in testosterone production, which is crucial for the normal development of the male reproductive tract.

G Phthalate-Induced Disruption of Steroidogenesis in Leydig Cells cluster_extracellular Extracellular cluster_cell Leydig Cell Phthalate Metabolites Phthalate Metabolites StAR StAR Phthalate Metabolites->StAR Inhibition of Expression CYP11A1 CYP11A1 Phthalate Metabolites->CYP11A1 Inhibition of Expression CYP17A1 CYP17A1 Phthalate Metabolites->CYP17A1 Inhibition of Expression Male Reproductive Tract Development Male Reproductive Tract Development Phthalate Metabolites->Male Reproductive Tract Development Impaired Development Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3beta-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17beta-HSD Testosterone->Male Reproductive Tract Development 3beta-HSD 3beta-HSD 17beta-HSD 17beta-HSD

Caption: Phthalate metabolites inhibit key enzymes in the steroidogenesis pathway.

Experimental Protocols

The toxicological evaluation of phthalates employs a range of in vivo and in vitro experimental designs. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed to ensure data consistency and comparability.[16][17]

In Vivo Studies

OECD Test Guideline 414: Prenatal Developmental Toxicity Study This guideline is designed to assess the effects of a substance on pregnant females and the developing embryo and fetus.[18]

  • Test Animals: Typically pregnant rats or rabbits.

  • Administration: The test substance is administered daily to pregnant animals during the period of major organogenesis.

  • Endpoints: Maternal observations include clinical signs, body weight, and food consumption. Uterine contents are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are examined for external, visceral, and skeletal abnormalities.

OECD Test Guideline 407: Repeated Dose 28-day Oral Toxicity Study This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.[19]

  • Test Animals: Typically rats.

  • Administration: The test substance is administered orally in graduated doses to several groups of experimental animals for 28 days.

  • Endpoints: Daily clinical observations, weekly body weight and food/water consumption. At the end of the study, hematology, clinical biochemistry, and gross and microscopic pathology are performed.

In Vitro Assays

Reporter Gene Assays These assays are used to investigate the potential of a chemical to interact with specific hormone receptors.

  • Principle: Cells are engineered to contain a reporter gene (e.g., luciferase) linked to a hormone response element. When a chemical binds to and activates the hormone receptor, it triggers the expression of the reporter gene, which produces a measurable signal (e.g., light).

  • Application: Used to screen for estrogenic, androgenic, and anti-androgenic activity of phthalates and their metabolites.

High-Throughput Screening (HTS) Assays HTS methods allow for the rapid testing of a large number of chemicals for potential biological activity.

  • Principle: Utilizes automated, miniaturized assays to assess various cellular and biochemical endpoints. The U.S. EPA's ToxCast program uses HTS to screen thousands of chemicals for potential endocrine-disrupting activity.[20]

  • Application: Prioritizing phthalates and other chemicals for more in-depth toxicological testing.

G General Workflow for In Vitro Endocrine Disruption Testing cluster_assays Examples of Cell-based Assays cluster_endpoints Examples of Endpoints Test Compound (Phthalate) Test Compound (Phthalate) Cell-based Assay Cell-based Assay Test Compound (Phthalate)->Cell-based Assay Introduction Incubation Incubation Cell-based Assay->Incubation Reporter Gene Assay Reporter Gene Assay Cell-based Assay->Reporter Gene Assay Steroidogenesis Assay (e.g., H295R) Steroidogenesis Assay (e.g., H295R) Cell-based Assay->Steroidogenesis Assay (e.g., H295R) Receptor Binding Assay Receptor Binding Assay Cell-based Assay->Receptor Binding Assay Measurement of Endpoint Measurement of Endpoint Incubation->Measurement of Endpoint Data Analysis Data Analysis Measurement of Endpoint->Data Analysis Luciferase Activity Luciferase Activity Measurement of Endpoint->Luciferase Activity Hormone Production (e.g., Testosterone, Estradiol) Hormone Production (e.g., Testosterone, Estradiol) Measurement of Endpoint->Hormone Production (e.g., Testosterone, Estradiol) Receptor Binding Affinity Receptor Binding Affinity Measurement of Endpoint->Receptor Binding Affinity Determination of EC50/IC50 Determination of EC50/IC50 Data Analysis->Determination of EC50/IC50 Hazard Identification Hazard Identification Determination of EC50/IC50->Hazard Identification

Caption: A simplified workflow for in vitro endocrine disruption testing of phthalates.

Conclusion

While direct toxicological data for this compound is lacking, a review of its likely metabolites, mono-isobutyl phthalate and mono-methyl phthalate, along with the structurally similar di-isobutyl phthalate, indicates a potential for reproductive and developmental toxicity. The primary mechanism of concern is the disruption of endocrine signaling, particularly the inhibition of fetal testicular steroidogenesis. The experimental protocols and signaling pathways described in this guide provide a framework for understanding and further investigating the toxicological profile of IBMP and other phthalates. Further research is warranted to definitively characterize the toxicity of IBMP and to better understand the cumulative risks associated with exposure to mixtures of phthalates.

References

In Vitro Endocrine Disrupting Potential of Isobutyl Methyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility and durability of plastics. Due to their widespread use, human exposure is ubiquitous. Concerns have been raised about their potential to interfere with the endocrine system, which regulates vital physiological processes through hormones. Endocrine-disrupting chemicals (EDCs) can exert their effects by mimicking or blocking the action of endogenous hormones, or by altering the synthesis and metabolism of hormones.

This technical guide provides an in-depth overview of the in vitro methods used to assess the endocrine-disrupting potential of phthalates, with a focus on activities related to the estrogen and androgen receptors, as well as the steroidogenesis pathway. While specific data on isobutyl methyl phthalate is limited, the information presented for structurally similar phthalates offers valuable insights into its potential endocrine-disrupting properties.

Quantitative Data on the In Vitro Endocrine Disrupting Potential of Related Phthalates

The following tables summarize the available quantitative data for diisobutyl phthalate (DIBP) and other relevant phthalates from various in vitro assays.

Table 1: Estrogenic Activity of Phthalates in Yeast Estrogen Screen (YES) Assay

CompoundEC50 (M)Relative Potency (Compared to 17β-estradiol)Reference
Diisobutyl phthalate (DIBP)1.1 x 10-52.1 x 10-6[1](--INVALID-LINK--)
Dibutyl phthalate (DBP)3.2 x 10-67.2 x 10-6[1](--INVALID-LINK--)
Butyl benzyl phthalate (BBP)1.1 x 10-62.1 x 10-5[1](--INVALID-LINK--)

Table 2: Anti-Androgenic Activity of Phthalates in Androgen Receptor (AR) Transcriptional Activation Assay

CompoundIC50 (M)Test SystemReference
Diisobutyl phthalate (DIBP)1.2 x 10-5Stably transfected human AR in CHO-K1 cells[2](--INVALID-LINK--)
Dibutyl phthalate (DBP)3.1 x 10-6Stably transfected human AR in CHO-K1 cells[2](--INVALID-LINK--)
Di(2-ethylhexyl) phthalate (DEHP)> 10-4Stably transfected human AR in CHO-K1 cells[2](--INVALID-LINK--)

Table 3: Effects of Phthalates on Steroidogenesis in H295R Cells

CompoundEndpointEffectLowest Observed Effect Concentration (LOEC) (µM)Reference
Diisobutyl phthalate (DIBP)Testosterone ProductionInhibition10[3](--INVALID-LINK--)
Dibutyl phthalate (DBP)Testosterone ProductionInhibition10[4](--INVALID-LINK--)
Mono-n-butyl phthalate (MBP)Testosterone ProductionInhibition100[4](--INVALID-LINK--)
Di(2-ethylhexyl) phthalate (DEHP)Testosterone ProductionInhibition10[5](--INVALID-LINK--)
Mono(2-ethylhexyl) phthalate (MEHP)Testosterone ProductionInhibition10[5](--INVALID-LINK--)

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

This assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae. The yeast contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs).

Materials:

  • Saccharomyces cerevisiae strain containing hER and an ERE-lacZ reporter construct.

  • Yeast growth medium (e.g., YPD).

  • Assay medium containing a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).

  • 17β-estradiol (positive control).

  • Ethanol (vehicle control).

  • Test compound (this compound or related phthalates).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Yeast Culture Preparation: Inoculate the yeast strain into growth medium and incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound and the positive control (17β-estradiol) in ethanol. Add a small aliquot (e.g., 5 µL) of each dilution to the wells of a 96-well plate. Include vehicle control wells with ethanol only. Allow the ethanol to evaporate.

  • Yeast Inoculation: Dilute the overnight yeast culture in the assay medium containing the chromogenic substrate. Add the yeast suspension to each well of the assay plate.

  • Incubation: Seal the plate and incubate at 30°C for 48-72 hours.

  • Measurement: Measure the optical density (OD) at a wavelength appropriate for the chromogenic substrate (e.g., 540 nm for CPRG) and at a reference wavelength to correct for cell density (e.g., 620 nm).

  • Data Analysis: Correct the OD readings and calculate the estrogenic activity as a percentage of the maximal response induced by the positive control. Determine the EC50 value (the concentration that elicits 50% of the maximal response).

Androgen Receptor (AR) Transcriptional Activation Assay

This cell-based assay measures the ability of a chemical to induce or inhibit the transcriptional activity of the androgen receptor. It typically uses a mammalian cell line (e.g., CHO-K1, MDA-kb2) stably transfected with the human androgen receptor and a reporter gene (e.g., luciferase) linked to androgen response elements (AREs).

Materials:

  • Mammalian cell line stably expressing the human AR and an ARE-driven reporter gene.

  • Cell culture medium and supplements (e.g., DMEM, fetal bovine serum).

  • Testosterone or dihydrotestosterone (DHT) (agonist control).

  • Flutamide or bicalutamide (antagonist control).

  • Test compound.

  • 96-well cell culture plates.

  • Lysis buffer and luciferase substrate.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Dosing (Agonist Mode): Replace the medium with fresh medium containing serial dilutions of the test compound or the agonist control. Include vehicle control wells.

  • Dosing (Antagonist Mode): Replace the medium with fresh medium containing a fixed concentration of an AR agonist (e.g., DHT) and serial dilutions of the test compound or the antagonist control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer.

  • Luminometry: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: For agonist activity, calculate the fold induction relative to the vehicle control and determine the EC50. For antagonist activity, calculate the percent inhibition of the agonist-induced response and determine the IC50.

H295R Steroidogenesis Assay (OECD TG 456)

The H295R human adrenocortical carcinoma cell line is used in this assay as it expresses most of the key enzymes involved in steroidogenesis. The assay measures the production of testosterone and estradiol.

Materials:

  • H295R cell line.

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and other additives.

  • Forskolin (positive control for induction).

  • Prochloraz (positive control for inhibition).

  • Test compound.

  • 24-well cell culture plates.

  • ELISA kits or LC-MS/MS for hormone quantification.

  • Reagents for cell viability assay (e.g., MTT, neutral red).

Procedure:

  • Cell Seeding and Acclimation: Seed H295R cells into 24-well plates and allow them to acclimate for 24 hours.

  • Exposure: Replace the medium with fresh medium containing serial dilutions of the test compound or the positive controls. Include a solvent control.

  • Incubation: Incubate the plates for 48 hours.

  • Hormone Measurement: Collect the culture medium from each well for hormone analysis. Quantify the concentrations of testosterone and 17β-estradiol using validated methods like ELISA or LC-MS/MS.

  • Cell Viability Assessment: After collecting the medium, assess cell viability in each well to distinguish between specific inhibition of steroidogenesis and general cytotoxicity.

  • Data Analysis: Normalize the hormone production to the solvent control. A significant increase or decrease in hormone levels at non-cytotoxic concentrations indicates an effect on steroidogenesis. Determine the Lowest Observed Effect Concentration (LOEC).[6]

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

EstrogenReceptorSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen or Estrogenic Compound ER Estrogen Receptor (ER) Estrogen->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Figure 1: Estrogen Receptor Signaling Pathway.
Androgen Receptor Signaling Pathway

AndrogenReceptorSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen or Androgenic Compound AR Androgen Receptor (AR) Androgen->AR Binding (Agonist) AntiAndrogen Anti-Androgen AntiAndrogen->AR Binding (Antagonist) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP_AR AR-HSP Complex ARE Androgen Response Element (ARE) AR_dimer->ARE Binding to DNA Transcription_AR Gene Transcription ARE->Transcription_AR Initiation mRNA_AR mRNA Transcription_AR->mRNA_AR Protein_AR Protein Synthesis mRNA_AR->Protein_AR Translation Response_AR Cellular Response Protein_AR->Response_AR

Figure 2: Androgen Receptor Signaling Pathway.
Steroidogenesis Pathway

SteroidogenesisPathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Dehydroepiandrosterone DHEA Pregnenolone->Dehydroepiandrosterone CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Dehydroepiandrosterone->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol 17β-Estradiol Testosterone->Estradiol Aromatase (CYP19A1)

Figure 3: Simplified Steroidogenesis Pathway.
Experimental Workflow for In Vitro Endocrine Disruption Testing

ExperimentalWorkflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis and Interpretation A Test Compound (this compound) B Select In Vitro Assays (YES, AR, H295R) A->B C Prepare Reagents and Cell Cultures B->C D Dose-Response Exposure C->D E Incubation D->E F Data Acquisition (OD, Luminescence, Hormone Levels) E->F G Data Normalization and Statistical Analysis F->G H Determine EC50/IC50/LOEC G->H I Assess Endocrine Disrupting Potential H->I

Figure 4: General Experimental Workflow.

Conclusion

The in vitro assays described in this guide are essential tools for identifying and characterizing the endocrine-disrupting potential of chemicals. While direct evidence for this compound is currently lacking in the public domain, the data on structurally related phthalates, such as diisobutyl phthalate, suggest a potential for weak estrogenic and anti-androgenic activities, as well as the ability to interfere with steroidogenesis. Further investigation using the detailed protocols provided herein is necessary to definitively determine the in vitro endocrine-disrupting profile of this compound. The provided diagrams of key signaling pathways and experimental workflows serve as a foundational reference for researchers in this field.

References

Environmental Fate and Degradation of Isobutyl Methyl Phthalate in Aquatic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl methyl phthalate, a member of the phthalate ester family of compounds, is utilized in various industrial and commercial applications, leading to its potential release into aquatic environments. Understanding its environmental fate and degradation is crucial for assessing its ecological risk. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence and degradation pathways of this compound in aquatic systems. The primary degradation routes—biodegradation, photodegradation, and hydrolysis—are discussed in detail, including their mechanisms and influencing factors. This guide also outlines standard experimental protocols for evaluating these degradation processes and summarizes the known physicochemical properties of this compound. Due to a lack of specific experimental data for this compound, information from structurally similar phthalates is included to provide insights into its expected environmental behavior.

Physicochemical Properties of this compound

The environmental transport and fate of a chemical are significantly influenced by its physical and chemical properties. Key properties of this compound are summarized in Table 1.

PropertyValueUnitSource
Molecular FormulaC₁₃H₁₆O₄-[1]
Molecular Weight236.26 g/mol [1]
log₁₀WS (Water Solubility)-2.97mol/L[1]
logPₒct/wat (Octanol-Water Partition Coefficient)2.286-[1]

Table 1: Physicochemical Properties of this compound

Environmental Degradation Pathways

This compound is subject to degradation in aquatic environments through three primary mechanisms: biodegradation, photodegradation, and hydrolysis. The overall degradation pathway involves the initial hydrolysis of the ester bonds to form monoesters and eventually phthalic acid, along with the corresponding alcohols.

Biodegradation

Biodegradation is considered a major pathway for the removal of phthalate esters from aquatic and soil environments[2]. The process is primarily mediated by microorganisms that utilize the phthalate as a source of carbon and energy. The initial step in the aerobic biodegradation of this compound is the enzymatic hydrolysis of one of the ester linkages, resulting in the formation of monomethyl phthalate or mono-isobutyl phthalate and the corresponding alcohol (isobutanol or methanol). This is followed by the hydrolysis of the second ester bond to form phthalic acid. Phthalic acid is then further metabolized by microorganisms through various intermediates to ultimately yield carbon dioxide and water[2].

BiodegradationPathway IMPh This compound MMP Monomethyl Phthalate + Isobutanol IMPh->MMP Esterase MIBP Mono-isobutyl Phthalate + Methanol IMPh->MIBP Esterase PA Phthalic Acid MMP->PA MIBP->PA Intermediates Further Intermediates PA->Intermediates CO2_H2O CO2 + H2O Intermediates->CO2_H2O

Caption: Direct Photodegradation of this compound.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For phthalate esters, hydrolysis of the ester bonds is a significant abiotic degradation pathway. The rate of hydrolysis is highly dependent on pH and temperature, with the reaction being significantly faster under alkaline conditions compared to neutral or acidic conditions. [3]Similar to biodegradation, hydrolysis of this compound will yield monomethyl phthalate or mono-isobutyl phthalate and the corresponding alcohol, followed by the formation of phthalic acid. For the structurally similar diisobutyl phthalate, the estimated half-life for base-catalyzed hydrolysis is 190 days at pH 8 and 5 years at pH 7. [4] dot

HydrolysisPathway IMPh This compound Monoesters Monomethyl Phthalate + Isobutanol OR Mono-isobutyl Phthalate + Methanol IMPh->Monoesters H2O (pH, Temp dependent) PA Phthalic Acid + Alcohols Monoesters->PA H2O

Caption: Hydrolysis Pathway of this compound.

Experimental Protocols

Standardized methods have been developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) to assess the environmental fate of chemicals.

Biodegradation Testing

The aerobic biodegradation of this compound in aquatic systems can be evaluated using OECD Test Guidelines 301 (Ready Biodegradability) or 310 (Ready Biodegradability - CO₂ in sealed vessels). [4][5][6]A general workflow for such a test is outlined below.

dot

BiodegradationWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Media Mineral Salts Medium Incubation Incubate in the dark at constant temperature Media->Incubation Inoculum Microbial Inoculum (e.g., activated sludge) Inoculum->Incubation Test_Substance This compound Test_Substance->Incubation Measurement Measure CO2 evolution or DOC removal over time Incubation->Measurement Calculation Calculate % Biodegradation Measurement->Calculation

References

Biodegradation Pathway of Isobutyl Methyl Phthalate in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalate esters are ubiquitous environmental contaminants due to their extensive use as plasticizers. Isobutyl methyl phthalate, a member of this class, poses potential risks to ecosystems and human health. Understanding its fate in the environment, particularly in soil, is crucial for risk assessment and the development of bioremediation strategies. This technical guide provides a comprehensive overview of the microbial degradation pathway of this compound in soil, based on current scientific understanding of phthalate biodegradation. It details the enzymatic processes, intermediate metabolites, and the eventual mineralization to benign products. Furthermore, this guide outlines detailed experimental protocols for studying its biodegradation in soil microcosms and presents a summary of relevant quantitative data from analogous phthalate esters to provide a comparative context.

Introduction

This compound is a diester of phthalic acid, characterized by the presence of both an isobutyl and a methyl ester group. Its environmental presence is a consequence of its use in various industrial and consumer products. In the soil environment, microbial degradation is the primary mechanism for the removal of phthalate esters. This process is initiated by the enzymatic hydrolysis of the ester bonds, a reaction catalyzed by a variety of microorganisms.

The Biodegradation Pathway of this compound

The biodegradation of this compound in soil is a stepwise process mediated by microbial enzymes. The pathway can be broadly divided into two main stages: the initial hydrolysis of the ester bonds and the subsequent aerobic degradation of the phthalic acid intermediate.

Initial Hydrolysis

The degradation commences with the cleavage of the ester linkages by hydrolase enzymes, such as esterases and lipases, secreted by soil microorganisms.[1] This hydrolysis can proceed through two possible initial steps, leading to the formation of two different monoester intermediates:

  • Route A: Hydrolysis of the methyl ester bond to form monoisobutyl phthalate and methanol.

  • Route B: Hydrolysis of the isobutyl ester bond to form monomethyl phthalate and isobutanol.

Both monoisobutyl phthalate and monomethyl phthalate are then further hydrolyzed by monoesterases to a common intermediate, phthalic acid , releasing isobutanol and methanol, respectively.[1]

Aerobic Degradation of Phthalic Acid

Phthalic acid is a central intermediate in the degradation of all phthalate esters.[1][2] Under aerobic conditions, soil microorganisms further metabolize phthalic acid through a series of enzymatic reactions that involve the opening of the aromatic ring. This phase typically proceeds as follows:

  • Dioxygenation: Phthalate dioxygenase, a key enzyme, incorporates two hydroxyl groups onto the aromatic ring of phthalic acid to form 4,5-dihydroxyphthalate .[1]

  • Decarboxylation: This intermediate is then decarboxylated to yield protocatechuic acid .[1]

  • Ring Cleavage: Protocatechuic acid undergoes ring cleavage, which can occur via two main pathways:

    • Ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups by protocatechu-ate 3,4-dioxygenase.

    • Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by protocatechuate 4,5-dioxygenase.

Both ring-cleavage pathways ultimately lead to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle, and are eventually mineralized to carbon dioxide and water.[1]

Biodegradation_Pathway cluster_hydrolysis Initial Hydrolysis cluster_aerobic Aerobic Degradation IM_Phthalate This compound MIB_Phthalate Monoisobutyl Phthalate IM_Phthalate->MIB_Phthalate Esterase/Lipase + H2O - Methanol MM_Phthalate Monomethyl Phthalate IM_Phthalate->MM_Phthalate Esterase/Lipase + H2O - Isobutanol Phthalic_Acid Phthalic Acid MIB_Phthalate->Phthalic_Acid Monoesterase + H2O - Isobutanol MM_Phthalate->Phthalic_Acid Monoesterase + H2O - Methanol Dihydroxyphthalate 4,5-Dihydroxyphthalate Phthalic_Acid->Dihydroxyphthalate Phthalate Dioxygenase Protocatechuic_Acid Protocatechuic Acid Dihydroxyphthalate->Protocatechuic_Acid Decarboxylase Ring_Cleavage Ring Cleavage Products Protocatechuic_Acid->Ring_Cleavage Dioxygenase Krebs_Cycle Krebs Cycle Intermediates Ring_Cleavage->Krebs_Cycle Mineralization CO2 + H2O Krebs_Cycle->Mineralization

Figure 1: Proposed biodegradation pathway of this compound in soil.

Quantitative Data on Phthalate Biodegradation in Soil

While specific quantitative data for the biodegradation of this compound in soil is limited in publicly available literature, studies on structurally similar phthalates, such as di-isobutyl phthalate (DIBP), provide valuable insights. The following table summarizes degradation data for DIBP in soil microcosm experiments.

Phthalate EsterSoil TypeInitial Concentration (mg/kg)Incubation Time (days)Degradation (%)Half-life (t1/2) (days)Reference
Di-isobutyl Phthalate (DIBP)Not specified10001263.38 (sterile soil)Not Reported[3]
Di-isobutyl Phthalate (DIBP)Not specified10001266.89 (non-sterile soil)Not Reported[3]

Note: The degradation rates are influenced by various factors including soil type, microbial population, temperature, pH, and the presence of other organic matter.

Experimental Protocols for Soil Microcosm Studies

To investigate the biodegradation of this compound in a controlled laboratory setting, soil microcosm studies are employed. The following provides a detailed methodology for conducting such experiments.

Soil Collection and Preparation
  • Soil Sampling: Collect topsoil (0-20 cm depth) from a site with no known history of significant phthalate contamination.

  • Sieving and Homogenization: Air-dry the soil sample and pass it through a 2 mm sieve to remove stones and large debris. Homogenize the sieved soil thoroughly.

  • Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

Microcosm Setup
  • Microcosm Vessels: Use glass containers (e.g., 250 mL Erlenmeyer flasks or Mason jars) as microcosm vessels.

  • Soil Dispensing: Place a known amount of the prepared soil (e.g., 50 g dry weight equivalent) into each microcosm vessel.

  • Spiking with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add a calculated volume of the stock solution to each soil sample to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.

  • Moisture Adjustment: Adjust the soil moisture content to a specific level, typically 50-60% of the water-holding capacity, using sterile deionized water.

  • Controls: Prepare sterile control microcosms by autoclaving the soil before spiking. This helps to distinguish between biotic and abiotic degradation.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C) for a defined period. To maintain aerobic conditions, the vessels can be loosely covered or aerated periodically.

Experimental_Workflow cluster_prep Preparation cluster_setup Microcosm Setup cluster_analysis Analysis Soil_Collection Soil Collection (0-20 cm) Sieving Sieving (2 mm) & Homogenization Soil_Collection->Sieving Characterization Physicochemical Characterization Sieving->Characterization Dispensing Dispense Soil (e.g., 50 g) Characterization->Dispensing Spiking Spike with Isobutyl Methyl Phthalate Dispensing->Spiking Moisture Adjust Moisture (50-60% WHC) Spiking->Moisture Incubation Incubation (Dark, 25-30°C) Moisture->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction (e.g., Acetone/Hexane) Sampling->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis Data Data Analysis (Degradation Kinetics) Analysis->Data

References

Solubility Profile of Diisobutyl Phthalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the solubility characteristics of Diisobutyl Phthalate (DIBP) in aqueous and organic media, tailored for professionals in research, scientific, and drug development fields.

Introduction

This technical guide provides a comprehensive overview of the solubility of Diisobutyl Phthalate (DIBP). It is important to note that the initial query for "isobutyl methyl phthalate" did not yield specific data in the scientific literature. The available research predominantly pertains to "diisobutyl phthalate," a widely utilized plasticizer. Given the structural similarities and the prevalence of DIBP in research and industrial applications, this document will focus on the solubility of Diisobutyl Phthalate (CAS No. 84-69-5). DIBP is a phthalate ester formed from the esterification of isobutanol and phthalic anhydride[1]. Its utility as a plasticizer is largely influenced by its solubility profile, which dictates its interaction with various polymers and its environmental fate.

Solubility of Diisobutyl Phthalate

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its application in various formulations. Diisobutyl phthalate is characterized by its lipophilic nature, which is reflected in its solubility in different solvents.

Aqueous Solubility

Diisobutyl phthalate is generally described as being insoluble or only slightly soluble in water[1][2][3]. This low aqueous solubility is a critical factor in its environmental persistence and bioavailability. Quantitative studies have reported varying, though consistently low, values for its solubility in water.

Table 1: Quantitative Aqueous Solubility of Diisobutyl Phthalate

Solubility ValueTemperatureCitation
1 mg/L20 °C[2]
6.2 mg/LNot Specified[3]
0.4 mg/mL20 °C[4]
13 mg/L (0.0013 g/100 mL)Not Specified[4]

Note: The value of 0.4 mg/mL appears to be an outlier and may be a typographical error in the source material, as it is significantly higher than other reported values.

Solubility in Organic Solvents

In contrast to its poor aqueous solubility, diisobutyl phthalate is readily soluble in a wide range of organic solvents[1][2]. This high solubility in organic media is fundamental to its primary application as a plasticizer, where it must effectively integrate into polymer matrices. Phthalate esters, in general, are known to be highly soluble in organic solvents such as acetone, benzene, carbon tetrachloride, iso-octane, and methanol[5].

Table 2: Qualitative and Specific Solubility of Diisobutyl Phthalate in Organic Solvents

SolventSolubility DescriptionCitation
EthanolSoluble[2][4]
EtherSoluble[2][4]
AcetoneSoluble[4]
BenzeneSoluble[2][4]
ChloroformSlightly Soluble[6][7]
MethanolSlightly Soluble[6][7]
Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of diisobutyl phthalate were not explicitly found in the reviewed literature, a generalized methodology can be constructed based on standard laboratory practices and analytical techniques reported for phthalates. The most common approach for determining the solubility of a sparingly soluble compound like DIBP in water is the shake-flask method, followed by quantitative analysis of the saturated solution.

Generalized Shake-Flask Method for Aqueous Solubility

  • Preparation of the System : An excess amount of diisobutyl phthalate is added to a known volume of deionized water in a glass flask with a stopper.

  • Equilibration : The flask is sealed and agitated in a constant temperature bath or shaker for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solute and the solution.

  • Phase Separation : The suspension is allowed to stand at a constant temperature to allow the undissolved DIBP to settle. For emulsions, centrifugation may be required to achieve clear separation.

  • Sample Collection : A sample of the clear, saturated aqueous phase is carefully collected using a syringe fitted with a filter to remove any undissolved particles.

  • Quantitative Analysis : The concentration of diisobutyl phthalate in the collected aqueous sample is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection[8][9].

    • Extraction (for GC-MS/HPLC) : A liquid-liquid extraction with a solvent like n-hexane or solid-phase extraction (SPE) may be necessary to concentrate the analyte and transfer it to a solvent compatible with the analytical instrument[10].

    • Calibration : A calibration curve is generated using standard solutions of diisobutyl phthalate of known concentrations to quantify the amount in the experimental sample[9].

Method for Determining Solubility in Organic Solvents

For organic solvents in which DIBP is highly soluble, the determination is typically more straightforward. A known amount of DIBP can be incrementally added to a known volume of the solvent at a constant temperature with stirring until no more solute dissolves, and a saturated solution is formed. The concentration can then be determined gravimetrically or by using a calibrated analytical method like GC-MS or HPLC after appropriate dilution.

Visualizations

DIBP Diisobutyl Phthalate (DIBP) LowSolubility Low Solubility (Insoluble / Slightly Soluble) DIBP->LowSolubility HighSolubility High Solubility DIBP->HighSolubility Water Water OrganicSolvents Organic Solvents (e.g., Ethanol, Acetone, Benzene) LowSolubility->Water HighSolubility->OrganicSolvents

Caption: Logical relationship of DIBP solubility.

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess DIBP to Solvent B Agitate at Constant Temperature (24-72h) A->B C Settle / Centrifuge B->C D Filter and Collect Aqueous Sample C->D E Extract DIBP (LLE / SPE) D->E F Quantify using GC-MS or HPLC E->F

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the In Silico Prediction and Toxicological Profile of Di-isobutyl Phthalate (DIBP)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide focuses on Di-isobutyl Phthalate (DIBP), a widely studied compound. Information on "isobutyl methyl phthalate" is scarce in scientific literature, suggesting a potential ambiguity with DIBP, a common plasticizer known for its reproductive and developmental toxicity.

Introduction to In Silico Toxicity Prediction

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals, reducing the reliance on traditional animal testing and accelerating the safety assessment process. For phthalates like DIBP, Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable.[1] These models establish a mathematical correlation between the chemical structure of a compound and its biological activity.[1] The reliability of QSAR models is highly dependent on the quality and diversity of the data used for training and the similarity between the compounds in the training set and the chemical being evaluated.[1]

A general workflow for the in silico prediction of chemical toxicity involves several key stages, from data collection to model validation and prediction.

G cluster_0 Data Curation cluster_1 Model Development cluster_2 Validation & Prediction DataCollection Chemical Structure & Experimental Toxicity Data Collection DataProcessing Data Cleaning & Standardization DataCollection->DataProcessing DescriptorCalc Molecular Descriptor Calculation DataProcessing->DescriptorCalc FeatureSelection Feature Selection DescriptorCalc->FeatureSelection ModelBuilding Model Building (e.g., QSAR, Docking) FeatureSelection->ModelBuilding Validation Model Validation (Internal & External) ModelBuilding->Validation AD Applicability Domain Definition Validation->AD Prediction Toxicity Prediction for New Chemicals AD->Prediction

Caption: General workflow for in silico toxicity prediction.

For phthalate esters (PAEs), 3D-QSAR models have been developed to predict metrics like IC50, LD50, and effects on signaling pathways such as Nrf2.[2] These models indicate that steric and hydrophobic properties, along with electrostatic fields, are significant contributors to the toxic effects of PAEs.[2] The introduction of large and hydrophobic groups may particularly influence cellular toxicity.[2]

Toxicological Profile of Di-isobutyl Phthalate (DIBP)

DIBP exhibits low acute toxicity but is a known reproductive and developmental toxicant, primarily functioning as an endocrine disruptor.[3] Its primary metabolite, monoisobutyl phthalate (MIBP), is often used as a biomarker for DIBP exposure.[4][5][6]

The following tables summarize key quantitative toxicity data for DIBP from various experimental studies.

Table 1: In Vivo Toxicity Data for DIBP

EndpointSpeciesDose/ExposureEffects ObservedNOAEL/LOAELReference
Developmental ToxicitySprague-Dawley Rat250, 500, 750, 1000 mg/kg/day (gavage, GD 6-20)Maternal toxicity (≥500), decreased fetal weight (≥500), increased resorptions (≥750), malformations (≥750), undescended testes (≥750).NOAEL not established.[7]
Reproductive ToxicityAdult Male Mouse450 mg/kg/day (dietary, 28 days)Decreased sperm concentration and motility, reduced testosterone levels, downregulation of P450scc gene.Not determined.[4][8]
Repeated Dose ToxicityRat1% and 5% in diet (4 months)Low body and testes weights, increased liver weight at 5%.NOAEL: 1% in diet.[3]
Repeated Dose ToxicityRat and Mouse~2000 mg/kg/day (oral)Decreased body weight and testicular testosterone content.LOAEL: 2000 mg/kg/day.[3]

Table 2: In Vitro Toxicity Data for Phthalates

CompoundAssay/Cell LineEndpointValueReference
Dibutyl Phthalate (DBP)Luciferase Reporter Gene AssayAnti-androgenic activityIC50: 1.05 x 10-6 M[9]
Mono-n-butyl Phthalate (MBP)Luciferase Reporter Gene AssayAnti-androgenic activityIC50: 1.22 x 10-7 M[9]
Dibutyl Phthalate (DBP)Luciferase Reporter Gene AssayAndrogenic activityEC50: 6.17 x 10-6 M[9]
Mono-n-butyl Phthalate (MBP)Luciferase Reporter Gene AssayAndrogenic activityEC50: 1.13 x 10-5 M[9]
Di(2-ethylhexyl) Phthalate (DEHP)Primary testicular parenchymal cells (dog)CytotoxicityIC50: 22.53 µM[10]

Developmental Toxicity Study in Rats [7]

  • Test Animal: Pregnant Sprague-Dawley rats.

  • Test Substance Administration: Di-isobutyl phthalate (DIBP) administered at doses of 0 (olive oil control), 250, 500, 750, and 1000 mg/kg/day.

  • Route and Duration: Oral gavage (5 ml/kg) from gestational days (GD) 6 through 20.

  • Endpoints Measured: Maternal body weight gain, incidence of fetal resorptions, fetal weight, and examination of fetuses for visceral and skeletal malformations and variations.

Reproductive Toxicity Study in Male Mice [4][8]

  • Test Animal: Adult male mice.

  • Test Substance Administration: 450 mg DIBP/(kg·day) via dietary exposure.

  • Route and Duration: Dietary, for 28 consecutive days.

  • Endpoints Measured: Urinary levels of mono-isobutyl phthalate (MiBP) and 5-methyl-2'-deoxycytidine (5mdC). Epididymal sperm concentration and motility. Testicular testosterone levels and gene expression of P450 cholesterol side-chain cleavage enzyme (P450scc).

Toxicokinetics Study in Rats [5][6]

  • Test Animal: Male and female rats.

  • Test Substance Administration: Single oral or intravenous administration of DIBP.

  • Analytical Method: A UPLC-ESI-MS/MS method was developed for the simultaneous determination of DIBP and its major metabolite, monoisobutyl phthalate (MiBP).

  • Matrices Analyzed: Plasma, urine, feces, and 11 different tissues (including liver, kidneys, testes, etc.).

  • Endpoints Measured: Toxicokinetic parameters such as half-life, clearance, and tissue distribution of DIBP and MiBP.

Mechanism of Action: Endocrine Disruption

The primary mechanism of DIBP toxicity is endocrine disruption, specifically through its anti-androgenic effects, which impair male reproductive development and function.[11] DIBP exposure leads to a reduction in testosterone levels. This is achieved by down-regulating the expression of key steroidogenic enzymes, such as the P450 cholesterol side-chain cleavage enzyme (P450scc), which is a critical rate-limiting step in the synthesis of testosterone from cholesterol.[4][8] This disruption of steroidogenesis in testicular Leydig cells is a hallmark of the "phthalate syndrome" observed in animal studies.

G cluster_leydig DIBP Di-isobutyl Phthalate (DIBP) LeydigCell Testicular Leydig Cell DIBP->LeydigCell Enters P450scc P450scc Gene (CYP11A1) DIBP->P450scc Downregulates Transcription Cholesterol Cholesterol Testosterone Testosterone Synthesis Cholesterol->Testosterone Catalyzed by P450scc_protein P450scc Enzyme P450scc->P450scc_protein Expression P450scc_protein->Testosterone ReproTox Adverse Reproductive Outcomes (e.g., decreased sperm motility, undescended testes) Testosterone->ReproTox Reduced Levels Lead To

Caption: DIBP-induced disruption of testosterone synthesis.

Beyond its anti-androgenic effects, DIBP and other phthalates can interact with multiple hormonal systems, including estrogen and thyroid hormone receptors.[9][12] Other reported toxicities include hepatotoxicity, characterized by increased liver weight and alterations in hepatic enzymes, and potential developmental effects leading to skeletal malformations.[3][7][13]

References

The Enigmatic Presence of Isobutyl Methyl Phthalate in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Potential Natural Occurrence, Metabolism, and Analysis of Isobutyl Methyl Phthalate in Flora and Microbes

Introduction

Phthalic acid esters (PAEs), commonly known as phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various materials. Their ubiquitous presence in the environment has led to extensive research into their potential toxicological effects. However, a growing body of evidence suggests that not all phthalates are of anthropogenic origin. Numerous studies have identified a variety of phthalate esters as natural products in plants and microorganisms, where they may play roles in allelopathy, defense, and signaling.[1][2]

This technical guide focuses on the potential natural occurrence of a specific asymmetric phthalate, this compound. While direct evidence for its isolation from a natural source is not yet prominent in scientific literature, the confirmed presence of structurally similar mixed-ester phthalates, such as butyl methyl phthalate in Allium fistulosum and butyl isobutyl phthalate in Streptomyces species, provides a strong rationale for investigating its existence as a natural metabolite.[1][3]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a compilation of quantitative data for related compounds, detailed experimental protocols for detection and analysis, and hypothesized biosynthetic and metabolic pathways.

Natural Occurrence of Asymmetric Phthalates: A Precedent for this compound

The isolation of various phthalate esters from diverse biological sources challenges the long-held assumption that these compounds are exclusively synthetic pollutants. The natural occurrence of asymmetric phthalates, in particular, suggests the existence of specific enzymatic machinery capable of esterifying phthalic acid with different alcohol moieties.

Phthalate EsterOrganismSourceConcentration/NoteReference
Butyl isobutyl phthalateStreptomyces sp. (endophyte from Rumex dentatus)Fermentation brothIsolated as a bioactive compound[3]
Butyl methyl phthalateAllium fistulosum (Welsh onion)Root Exudates0.6% of total PAEs[1]
Methyl 2-ethylhexyl phthalateLilium brownii (Lily)Root Exudates0.9% of total PAEs[1]
2-ethyl hexyl butyl phthalateLilium brownii (Lily)Root Exudates0.8% of total PAEs[1]

This table summarizes the reported natural occurrence of some asymmetric phthalate esters, providing a basis for the investigation of this compound.

Hypothesized Biosynthesis and Metabolic Pathways

The biosynthetic pathway for asymmetric phthalates like this compound in plants and microorganisms has not been fully elucidated. However, based on known metabolic pathways for other secondary metabolites, a logical pathway can be proposed. The core of this pathway would involve the enzymatic esterification of phthalic acid, a known plant and microbial metabolite, with methanol and isobutanol.

Proposed Biosynthetic Pathway

The biosynthesis is likely to proceed through the shikimate pathway, which is responsible for the production of aromatic compounds in plants and microorganisms.

Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate PhthalicAcid Phthalic Acid Isochorismate->PhthalicAcid Esterase1 Carboxylesterase (Methanolysis) PhthalicAcid->Esterase1 Methanol Methanol Methanol->Esterase1 Isobutanol Isobutanol Esterase2 Carboxylesterase (Isobutanolysis) Isobutanol->Esterase2 MonoMethyl Monomethyl Phthalate Esterase1->MonoMethyl IsobutylMethyl This compound Esterase2->IsobutylMethyl MonoMethyl->Esterase2

Proposed Biosynthesis of this compound
Metabolic Degradation Pathway

The primary route of phthalate ester metabolism in both plants and microorganisms is initiated by the hydrolysis of the ester bonds by carboxylesterases, leading to the formation of monoesters and ultimately phthalic acid.[4][5] Phthalic acid is then further degraded through various pathways.

Metabolism IsobutylMethyl This compound Esterase1 Carboxylesterase IsobutylMethyl->Esterase1 MonoMethyl Monomethyl Phthalate Esterase1->MonoMethyl MonoIsobutyl Monoisobutyl Phthalate Esterase1->MonoIsobutyl Esterase2 Carboxylesterase MonoMethyl->Esterase2 MonoIsobutyl->Esterase2 PhthalicAcid Phthalic Acid Esterase2->PhthalicAcid Degradation Further Degradation (e.g., Protocatechuate Pathway) PhthalicAcid->Degradation

Metabolic Breakdown of this compound

Experimental Protocols for Analysis

The detection and quantification of this compound in biological matrices require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Extraction and Sample Preparation Workflow

A generalized workflow for the extraction and analysis of phthalates from plant or microbial samples is presented below.

Workflow Sample Biological Sample (Plant Tissue / Microbial Culture) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate, Hexane) Homogenization->Extraction Concentration Concentration under Vacuum Extraction->Concentration Cleanup Solid Phase Extraction (SPE) Cleanup (e.g., Florisil, C18) Concentration->Cleanup Analysis GC-MS or HPLC Analysis Cleanup->Analysis

General Workflow for Phthalate Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like phthalates.

1. Sample Preparation:

  • Plant Tissue: Homogenize 1-5 g of fresh or lyophilized tissue in a suitable solvent (e.g., ethyl acetate or a mixture of hexane and acetone).

  • Microbial Culture: Centrifuge the culture to separate the biomass and supernatant. Extract both fractions separately with an appropriate solvent.

  • Extraction: Perform liquid-liquid extraction or use an accelerated solvent extractor.

  • Cleanup: Pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) to remove interfering compounds.

  • Derivatization (Optional): While not always necessary for phthalates, derivatization can improve chromatographic properties.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to elute all compounds of interest. A typical program might be: 60°C for 2 min, ramp to 220°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 min.

  • Injector Temperature: 250-280°C.

  • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

3. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard.

  • Quantify the compound using a calibration curve prepared with standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is suitable for the analysis of less volatile or thermally labile compounds and can be an alternative or complementary technique to GC-MS.

1. Sample Preparation:

  • Sample extraction and cleanup procedures are similar to those for GC-MS analysis. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed. For example, a gradient could start with 50% acetonitrile in water and increase to 100% acetonitrile over 20 minutes.

  • Flow Rate: 0.8-1.2 mL/min.

  • Detector: A UV detector set at a wavelength where phthalates absorb (e.g., 225 nm or 254 nm) or a mass spectrometer (LC-MS) for higher specificity and sensitivity.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify this compound by comparing its retention time with that of a standard.

  • Quantify using a calibration curve generated from standards of known concentrations.

Conclusion and Future Directions

The natural occurrence of asymmetric phthalate esters in both the plant and microbial kingdoms opens up new avenues of research into their ecological roles and biosynthetic pathways. While the presence of this compound as a natural product is yet to be definitively confirmed, the existing evidence for structurally similar compounds provides a compelling case for its potential discovery.

Future research should focus on:

  • Targeted Screening: Comprehensive analysis of extracts from plants and microorganisms known to produce other asymmetric phthalates to specifically search for this compound.

  • Enzyme Discovery and Characterization: Identification and characterization of the esterases or acyltransferases responsible for the synthesis of asymmetric phthalates.

  • Elucidation of Biological Function: Investigating the potential roles of these compounds in plant-microbe interactions, defense mechanisms, and as signaling molecules.

The methodologies and hypothetical pathways outlined in this guide provide a solid foundation for researchers to explore the fascinating world of naturally occurring phthalates and to uncover the potential presence and significance of this compound in the biosphere.

References

Stability of Isobutyl Methyl Phthalate Under Diverse Environmental Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl methyl phthalate, a phthalic acid ester, is utilized in various industrial and pharmaceutical applications. Understanding its stability under different environmental conditions is crucial for assessing its environmental fate, persistence, and potential for human exposure. This technical guide provides a comprehensive overview of the stability of this compound, focusing on hydrolysis, photolysis, and biodegradation. Due to the limited availability of data specific to this compound, this guide incorporates data from structurally similar phthalates, such as diisobutyl phthalate (DIBP), to provide a representative understanding of its expected behavior.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

PropertyValueUnit
Molecular FormulaC₁₃H₁₆O₄
Molecular Weight236.26 g/mol
logP (Octanol/Water Partition Coefficient)2.286
Water Solubility (log₁₀WS)-2.97mol/L
Vapor Pressure0mmHg at 25°C
Boiling Point327°C
Melting Point-64°C

Data sourced from Cheméo and PubChem. Note that some values are calculated estimates.[1]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of this compound in the environment.[2]

Hydrolysis

Hydrolysis is a primary abiotic degradation pathway for phthalate esters in aqueous environments.[2] The ester linkages are cleaved, yielding the monoester, monoisobutyl phthalate (MIBP), and subsequently phthalic acid and the corresponding alcohols, isobutanol and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.[3] Generally, hydrolysis is slow at neutral pH and is catalyzed by acidic or basic conditions.[3]

Quantitative Data on Phthalate Hydrolysis (Analogues)

Phthalate EsterpHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Half-life
Di-n-butyl phthalate (DBP)10-1230(1.0 ± 0.05) x 10⁻²Not Specified
Butyl benzyl phthalate (BBzP)~1320-21Not Specified (faster than other phthalates)0.0324 hours

Data is illustrative and based on structurally similar compounds.[4]

Photolysis

Photolysis, or degradation by light, can also contribute to the transformation of phthalates.[2] Direct photolysis occurs when the molecule itself absorbs light energy, leading to its breakdown. Indirect photolysis involves other substances in the environment that absorb light and then transfer that energy to the phthalate molecule. The rate of photolysis is dependent on factors such as the intensity and wavelength of light, and the presence of photosensitizing agents. For many phthalates, the rate of aqueous photolysis is very slow, with estimated half-lives of years.[5]

Quantitative Data on Phthalate Photolysis (Analogues)

Phthalate EsterConditionsHalf-life
Dimethyl phthalateAqueous photolysis~3 years
Butyl-benzyl phthalateAqueous photolysis>100 days
Di(2-ethylhexyl) phthalate (DEHP)Aqueous photolysis~2000 years

Data is illustrative and based on structurally similar compounds.[5]

Biotic Degradation

Biodegradation by microorganisms is a primary mechanism for the removal of phthalates from the environment.[2][5] This process is typically initiated by the enzymatic hydrolysis of the ester bonds.[6][7]

Aerobic Biodegradation

Under aerobic conditions, the degradation of phthalate esters generally proceeds through a common pathway. The initial step involves the hydrolysis of the diester to a monoester and then to phthalic acid by esterases or lipases.[6][8][9] Phthalic acid is then further degraded by dioxygenase enzymes, leading to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide and water.[6][8][9]

Anaerobic Biodegradation

In the absence of oxygen, anaerobic microorganisms can also degrade phthalates. The degradation pathway differs from the aerobic route. After the initial hydrolysis to phthalic acid, the molecule is typically activated to phthaloyl-CoA.[7][10][11][12] This intermediate is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[7][10][11][12]

Quantitative Data on Phthalate Biodegradation (Analogues)

Phthalate EsterOrganism/SystemHalf-life
Diethyl phthalate (DEP)Pseudomonas juntendi strain CCNU-SK110.19 hours
Diethyl phthalate (DEP)P. nitritireducens strain CCNU-SK312.6 hours
Diethyl phthalate (DEP)P. putida strain CCNU-SK213.86 hours
Di-(2-ethylhexyl) phthalate (DEHP)Natural aqueous environment~2000 years (abiotic)
Dimethyl phthalate (DMP)Natural environment~20 years (abiotic)

Data is illustrative and based on structurally similar compounds. Note the significant difference in degradation rates between biotic and abiotic processes.[13][14]

Experimental Protocols

Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the stability of chemicals.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (4, 7, and 9).[15][16][17]

  • Test Substance Preparation : A solution of this compound is prepared in sterile, buffered aqueous solutions at pH 4, 7, and 9. The concentration should not exceed 0.01 M or half its water solubility.[15]

  • Incubation : The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a range of temperatures for more detailed studies).[15][18]

  • Sampling and Analysis : Aliquots are taken at specific time intervals and analyzed for the concentration of the parent compound and potential hydrolysis products (monoisobutyl phthalate and phthalic acid).[16][18]

  • Data Analysis : The rate of hydrolysis is determined by plotting the concentration of this compound over time. From this, the first-order rate constant and half-life are calculated for each pH.

Phototransformation of Chemicals in Water (Adapted from OECD Guideline 316)

This guideline assesses the direct photolysis of a chemical in water.[19][20][21]

  • Tier 1 (Screening) : A theoretical estimation of the maximum possible direct photolysis rate is calculated based on the UV-Vis absorption spectrum of this compound.[19][21][22]

  • Tier 2 (Experimental) : If the Tier 1 screen suggests significant photolysis, an experimental study is conducted.[19][21]

    • Irradiation : A solution of this compound in pure, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[23] Dark controls are run in parallel.[23]

    • Sampling and Analysis : Samples are collected at various time points and analyzed for the concentration of the parent compound and its phototransformation products.[23]

    • Data Analysis : The photolysis rate constant, half-life, and quantum yield are determined.[23]

Ready Biodegradability (Adapted from OECD Guideline 301)

This set of methods evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.[24][25][26] The CO₂ Evolution Test (OECD 301B) is a common choice.[25][27]

  • Test Setup : A defined concentration of this compound is added to a mineral medium inoculated with microorganisms from a source like activated sludge.[26][28]

  • Incubation : The test mixture is incubated in the dark under aerobic conditions for 28 days.[25][26]

  • Measurement : The amount of CO₂ produced from the biodegradation of the test substance is measured over time.[27]

  • Data Analysis : The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (typically 60% of the theoretical CO₂ production) within a 10-day window during the 28-day test.[25][26]

Analytical Methods for Quantification

Accurate quantification of this compound and its degradation products is essential for stability studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for this purpose due to its sensitivity and specificity.[29][30] High-performance liquid chromatography (HPLC) with UV or MS detection is also a suitable alternative.[31][32]

Typical GC-MS Parameters for Phthalate Analysis:

  • Column : A low-polarity capillary column, such as one with a 5%-phenyl/95%-dimethylpolysiloxane stationary phase, is commonly used.[29]

  • Injection : Splitless injection is often employed for trace analysis.

  • Oven Temperature Program : A temperature gradient is used to separate the analytes.

  • Detection : Mass spectrometry in either full scan or selected ion monitoring (SIM) mode provides high selectivity and sensitivity.

Signaling Pathways and Logical Relationships

The biodegradation of this compound involves a series of enzymatic reactions. The following diagrams illustrate the generalized aerobic and anaerobic degradation pathways for phthalate esters.

graph Aerobic_Degradation_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=10, label="Aerobic Degradation Pathway for this compound", labelloc=t, labeljust=c]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Monoisobutyl Phthalate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Phthalic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protocatechuic Acid" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ring Cleavage Products"; "TCA Cycle Intermediates";

"this compound" -> "Monoisobutyl Phthalate" [label="Esterase/Lipase\n(+ H₂O, - Methanol)"]; "Monoisobutyl Phthalate" -> "Phthalic Acid" [label="Monoester Hydrolase\n(+ H₂O, - Isobutanol)"]; "Phthalic Acid" -> "Protocatechuic Acid" [label="Dioxygenase"]; "Protocatechuic Acid" -> "Ring Cleavage Products" [label="Dioxygenase"]; "Ring Cleavage Products" -> "TCA Cycle Intermediates"; }

Caption: Generalized aerobic degradation pathway of this compound.

graph Anaerobic_Degradation_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=10, label="Anaerobic Degradation Pathway for this compound", labelloc=t, labeljust=c]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phthalic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phthaloyl-CoA" [fillcolor="#FBBC05", fontcolor="#202124"]; "Benzoyl-CoA" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Further Degradation";

"this compound" -> "Phthalic Acid" [label="Esterase\n(+ 2H₂O, - Methanol, - Isobutanol)"]; "Phthalic Acid" -> "Phthaloyl-CoA" [label="Phthalate CoA Ligase"]; "Phthaloyl-CoA" -> "Benzoyl-CoA" [label="Phthaloyl-CoA Decarboxylase\n(- CO₂)"]; "Benzoyl-CoA" -> "Further Degradation"; }

Caption: Generalized anaerobic degradation pathway of this compound.

Conclusion

The stability of this compound in the environment is governed by a combination of abiotic and biotic processes. While abiotic degradation through hydrolysis and photolysis occurs, these processes are generally slow under typical environmental conditions. Biodegradation, particularly by aerobic microorganisms, appears to be the most significant pathway for the ultimate removal of this compound from the environment. The initial hydrolysis of the ester bonds to form phthalic acid is a critical first step in both aerobic and anaerobic degradation pathways. Further research is needed to determine the specific rate constants and half-lives for this compound under various environmental conditions to more accurately predict its environmental fate and persistence. The experimental protocols and degradation pathways outlined in this guide provide a robust framework for conducting such stability assessments.

References

A Technical Guide to the Toxicological Effects of Low Molecular Weight Phthalates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the toxic effects of low molecular weight (LMW) phthalates. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological assessment. This guide summarizes key quantitative data, details experimental protocols for toxicity assessment, and visualizes the molecular signaling pathways affected by LMW phthalates.

Introduction to Low Molecular Weight Phhalates

Low molecular weight (LMW) phthalates are a class of synthetic chemicals characterized by their short alkyl chains. Commonly used as plasticizers and solvents, they are found in a wide array of consumer and industrial products, including personal care items, fragrances, adhesives, and medical devices. Key LMW phthalates of toxicological concern include Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), and Di-isobutyl phthalate (DiBP). Due to their widespread use and potential for human exposure, understanding their toxicological profile is of significant public health importance.

Quantitative Toxicological Data

The toxic effects of LMW phthalates are often dose-dependent. The following tables summarize key quantitative data from various toxicological studies to facilitate comparison.

Table 1: Acute Toxicity Data for select Low Molecular Weight Phthalates

PhthalateTest OrganismRoute of AdministrationLC50/LD50Reference
Dibutyl phthalate (DBP)Zebrafish (Danio rerio)Aquatic0.63 ppm (72h LC50)[1]
Diethyl phthalate (DEP)Zebrafish (Danio rerio)Aquatic> solubility limit[1]
Dibutyl phthalate (DBP)RatOral8,000 mg/kg (LD50)
Diethyl phthalate (DEP)RatOral8,600 mg/kg (LD50)

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for select Phthalates

PhthalateTest OrganismEffectNOAELLOAELReference
Di(2-ethylhexyl) phthalate (DEHP)RatFemale reproductive development5 mg/kg bw/day15 mg/kg bw/day[2]
Diethyl phthalate (DEP)RatReproductive effects (male & female)1,625 mg/kg/day3,250 mg/kg/day[3]
Diethyl phthalate (DEP)RatNeurological effectsNot established> highest dose tested[4]
Di-n-butyl phthalate (DBP)RatReproductive toxicity-52 mg/kg bw/day[5]
Diisononyl phthalate (DINP)RatGeneral toxicity15 mg/kg/day-[5]
Di-n-octyl phthalate (DNOP)RatGeneral toxicity37 mg/kg/day-[5]

Table 3: In Vitro Cytotoxicity Data (IC50 Values)

PhthalateCell LineAssayIC50Reference
Di(2-ethylhexyl) phthalate (DEHP)Human cancer cell lines (NCI-60 panel)CytotoxicityVaries by cell line[6]
Dibutyl phthalate (DBP)Recombinant CYP2C91Enzyme inhibition29.63 µmol/L[7]
Dibutyl phthalate (DBP)Recombinant CYP2C191Enzyme inhibition2.63 µmol/L[7]
Mono(2-ethylhexyl) phthalate (MEHP)Recombinant CYP2C9*1Enzyme inhibition6.37 µmol/L[7]

Experimental Protocols for Toxicity Assessment

The assessment of LMW phthalate toxicity involves a range of in vivo and in vitro experimental protocols. This section details the methodologies for key experiments.

In Vivo Toxicity Studies

a) Repeated Dose 28-Day Oral Toxicity Study (OECD Test Guideline 407)

This study provides information on the health hazards likely to arise from repeated oral exposure to a substance for 28 days.[3][8][9][10][11]

  • Test System: Typically, rats are used, with at least three dose groups and a control group, each containing at least 10 animals (5 male, 5 female).[3][10]

  • Administration: The test substance is administered orally by gavage or via the diet or drinking water daily for 28 days.[3][8][10]

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical biochemistry parameters.

    • Gross Necropsy and Histopathology: All animals are subjected to a full gross necropsy, and organs and tissues are preserved for histopathological examination.[3][10]

b) Prenatal Developmental Toxicity Study (OECD Test Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[5][12][13][14][15]

  • Test System: Pregnant rodents (rats or rabbits) are typically used.

  • Administration: The test substance is administered daily from implantation to the day before the scheduled caesarean section.[5][13]

  • Observations:

    • Maternal Observations: Daily clinical observations, weekly body weight measurements, and food consumption.

    • Uterine Examination: At caesarean section, the uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

    • Fetal Examination: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[13]

c) Extended One-Generation Reproductive Toxicity Study (OECD Test Guideline 443)

This comprehensive study evaluates the effects of a substance on reproductive and developmental parameters over one generation of offspring.[16]

  • Test System: Typically rats.

  • Administration: The substance is administered to the parental (F0) generation before mating, during mating, throughout gestation, and lactation. The F1 offspring are exposed from conception until adulthood.

  • Endpoints: A wide range of endpoints are assessed in both the F0 and F1 generations, including reproductive performance, fertility, developmental milestones, and systemic toxicity.

In Vitro Toxicity Assays

a) MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of the LMW phthalate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

b) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTP.

  • Protocol:

    • Fix and permeabilize cells or tissue sections.

    • Incubate with the TUNEL reaction mixture containing TdT and labeled dUTP.

    • Wash to remove unincorporated nucleotides.

    • Visualize the labeled cells using fluorescence microscopy or flow cytometry.

c) Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol:

    • Lyse cells or tissues to extract proteins.

    • Determine protein concentration using a protein assay (e.g., BCA or Bradford).

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the protein of interest.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein using a chemiluminescent or colorimetric substrate.

d) Luciferase Reporter Gene Assay for Endocrine Activity

This assay is used to investigate the ability of a substance to activate or inhibit hormone receptor signaling pathways.

  • Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter. Activation of the receptor by a ligand leads to the expression of the reporter gene, which can be quantified by measuring its activity.

  • Protocol:

    • Transfect cells with the appropriate reporter plasmid and a hormone receptor expression plasmid (if not endogenously expressed).

    • Treat the transfected cells with the LMW phthalate at various concentrations.

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

Zebrafish Embryo Toxicity Test for Endocrine Disruption

The zebrafish embryo is a valuable in vivo model for assessing the developmental toxicity and endocrine-disrupting potential of chemicals.[1][4][21][22][23][24]

  • Principle: Zebrafish embryos are transparent and develop rapidly outside the mother, allowing for easy observation of developmental processes.[23] They possess a conserved endocrine system with humans.

  • Protocol (based on OECD Test Guideline 236):

    • Collect newly fertilized zebrafish eggs.

    • Expose the embryos to a range of concentrations of the LMW phthalate in a multi-well plate.

    • Observe the embryos under a microscope at specific time points (e.g., 24, 48, 72, 96 hours post-fertilization).

    • Record various endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., tail curvature, edema, developmental delays).[1]

    • For endocrine disruption assessment, specific endpoints such as changes in the expression of hormone-responsive genes (e.g., vitellogenin, aromatase) can be measured using qPCR or transgenic reporter lines.[23]

Molecular Signaling Pathways Affected by Low Molecular Weight Phthalates

LMW phthalates can exert their toxic effects by interfering with various intracellular signaling pathways. The following sections describe the key pathways and their disruption by LMW phthalates, accompanied by Graphviz diagrams to illustrate these complex interactions.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, proliferation, and metabolism.[25] Dysregulation of this pathway is implicated in various diseases, including cancer. Some LMW phthalates have been shown to modulate the PI3K/Akt pathway, often leading to altered cell proliferation and apoptosis.[25][26]

PI3K_Akt_Pathway cluster_membrane Cell Membrane LMWP Low Molecular Weight Phthalates (e.g., DBP) Receptor Membrane Receptor (e.g., GPCR) LMWP->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates Bad Bad pAkt->Bad Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes mTOR->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits MAPK_Pathway cluster_cascade MAPK Cascade LMWP Low Molecular Weight Phthalates (e.g., DEP) Stress Cellular Stress LMWP->Stress Raf Raf (MAPKKK) Stress->Raf Activates GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Binds to Ras Ras Receptor->Ras Activates Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Inflammation, Apoptosis) TranscriptionFactors->CellularResponse Regulates PPAR_Pathway cluster_nucleus Nucleus LMWP_metabolite LMW Phthalate Metabolite (e.g., MBP) PPAR PPAR (e.g., PPARγ) LMWP_metabolite->PPAR Binds to & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Forms Heterodimer with RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to GeneExpression Target Gene Expression PPRE->GeneExpression Regulates BiologicalResponse Biological Response (Lipid Metabolism, Adipogenesis) GeneExpression->BiologicalResponse Leads to AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LMWP Low Molecular Weight Phthalates (e.g., DBP) AhR_complex_cyto AhR Complex (with Hsp90, etc.) LMWP->AhR_complex_cyto Binds to AhR_ligand_complex LMWP-AhR Complex AhR_complex_cyto->AhR_ligand_complex Conformational Change AhR_ARNT_complex AhR-ARNT Heterodimer AhR_ligand_complex->AhR_ARNT_complex Translocates to Nucleus & Dimerizes with ARNT ARNT ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT_complex->XRE Binds to GeneExpression Target Gene Expression (e.g., CYP1A1) XRE->GeneExpression Induces BiologicalResponse Biological Response (Xenobiotic Metabolism, Toxicity) GeneExpression->BiologicalResponse Leads to

References

Isobutyl methyl phthalate and its primary metabolite, mono-isobutyl phthalate.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Di-isobutyl Phthalate (DIBP) and its Primary Metabolite, Mono-isobutyl Phthalate (MIBP)

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Executive Summary

Di-isobutyl phthalate (DIBP) is a widely used plasticizer that has garnered significant attention due to its potential endocrine-disrupting properties and adverse effects on reproductive health. Upon entering the body, DIBP is rapidly metabolized to its primary and more bioactive metabolite, mono-isobutyl phthalate (MIBP). This technical guide provides a comprehensive overview of the current scientific understanding of DIBP and MIBP, focusing on their physicochemical properties, toxicokinetics, mechanisms of toxicity, and the experimental methodologies used to study them. The information is tailored for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these compounds and to guide future research and risk assessment efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DIBP and MIBP is fundamental to interpreting their toxicological profiles.

Table 1: Physicochemical Properties of Di-isobutyl Phthalate (DIBP) and Mono-isobutyl Phthalate (MIBP)
PropertyDi-isobutyl Phthalate (DIBP)Mono-isobutyl Phthalate (MIBP)
Synonyms Bis(2-methylpropyl) benzene-1,2-dicarboxylate, DiBP, Palatinol IC2-(2-methylpropoxycarbonyl)benzoic acid, MIBP, Isobutyl hydrogen phthalate
CAS Number 84-69-530833-53-5
Molecular Formula C₁₆H₂₂O₄C₁₂H₁₄O₄
Molecular Weight 278.34 g/mol 222.24 g/mol [1][2]
Appearance Clear, colorless, oily liquidOff-white to white solid[2]
Melting Point -64 °CNot available
Boiling Point 327 °CNot available
Water Solubility InsolubleSlightly soluble
Log P (Octanol/Water Partition Coefficient) 4.112.5

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of DIBP and MIBP describe their fate within a biological system and are crucial for understanding their toxic potential.

DIBP can be absorbed through oral ingestion and dermal exposure.[3] Once absorbed, it is rapidly and extensively metabolized by carboxylesterases, primarily in the intestines and liver, to its primary metabolite, MIBP.[3] This initial hydrolysis is a critical activation step, as MIBP is considered to be the more biologically active compound.

MIBP can be further metabolized through oxidation by cytochrome P450 enzymes to form secondary metabolites, such as 2-hydroxy-mono-isobutyl phthalate (2OH-MIBP) and 3-hydroxy-mono-isobutyl phthalate (3OH-MIBP).[3] Finally, MIBP and its oxidized metabolites can undergo glucuronidation to facilitate their excretion.[3] The primary route of excretion for DIBP metabolites is through urine, with peak concentrations typically observed 2-4 hours after exposure.[3]

Metabolism of Di-isobutyl Phthalate (DIBP)

DIBP_Metabolism DIBP Di-isobutyl Phthalate (DIBP) MIBP Mono-isobutyl Phthalate (MIBP) DIBP->MIBP Carboxylesterases Oxidized_MIBP Oxidized Metabolites (e.g., 2OH-MIBP, 3OH-MIBP) MIBP->Oxidized_MIBP Cytochrome P450s Glucuronides Glucuronide Conjugates MIBP->Glucuronides UGTs Oxidized_MIBP->Glucuronides UGTs Excretion Urinary Excretion Glucuronides->Excretion

Caption: Metabolic pathway of Di-isobutyl Phthalate (DIBP).

Mechanisms of Toxicity

The toxicity of DIBP and MIBP is primarily attributed to their endocrine-disrupting activities, particularly their anti-androgenic effects. These compounds have been shown to interfere with the production of steroid hormones, leading to adverse effects on the male reproductive system.

Disruption of Steroidogenesis

A key mechanism of DIBP and MIBP toxicity is the inhibition of testosterone synthesis in the Leydig cells of the testes. This occurs through the downregulation of several key genes and proteins involved in the steroidogenic pathway.

Table 2: Effects of DIBP and MIBP on Key Steroidogenic Factors
FactorEffect of DIBP/MIBPReference
Steroidogenic Acute Regulatory Protein (StAR) Downregulation[4]
Cytochrome P450 Side-Chain Cleavage (P450scc/CYP11A1) Downregulation[4]
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Downregulation[4]
Cytochrome P450 17α-hydroxylase/17,20-lyase (P450c17/CYP17A1) Downregulation[4]
Signaling Pathway Disruption

DIBP and MIBP have been shown to interact with and modulate the activity of nuclear receptors, including the Peroxisome Proliferator-Activated Receptors (PPARs) and the Aryl Hydrocarbon Receptor (AhR).

3.2.1. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Phthalates, including MIBP, can act as ligands for PPARs, particularly PPARγ. Activation of PPARγ by MIBP can lead to the modulation of target genes involved in lipid metabolism and adipogenesis. This interaction is a key area of research for understanding the metabolic effects of phthalate exposure.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIBP MIBP PPAR PPARγ MIBP->PPAR Binds to PPAR_RXR PPARγ-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (PPAR Response Element) PPAR_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., lipid metabolism, adipogenesis) PPRE->Target_Genes Regulates

Caption: MIBP interaction with the PPARγ signaling pathway.

3.2.2. Aryl Hydrocarbon Receptor (AhR) Signaling

MIBP has also been implicated in the activation of the AhR signaling pathway. Upon binding to AhR in the cytoplasm, the MIBP-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, such as cytochrome P450 1A1 (CYP1A1), which is involved in xenobiotic metabolism.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIBP MIBP AhR AhR MIBP->AhR Binds to HSP90 HSP90 AhR->HSP90 AhR_MIBP AhR-MIBP Complex AhR->AhR_MIBP ARNT ARNT AhR_MIBP->ARNT Dimerizes with AhR_ARNT AhR-ARNT Heterodimer AhR_MIBP->AhR_ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induces

Caption: MIBP activation of the Aryl Hydrocarbon Receptor (AhR) pathway.

Oxidative Stress

Exposure to DIBP and its metabolites has been associated with the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. This can lead to cellular damage and contribute to the overall toxicity of these compounds.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of the toxicological effects of DIBP and MIBP. The following sections outline the methodologies for key experiments cited in the literature, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

In Vivo Reproductive and Developmental Toxicity Studies

These studies are crucial for evaluating the effects of DIBP on reproductive function and the development of offspring. The OECD Test Guideline 416 (Two-Generation Reproduction Toxicity Study) and OECD Test Guidelines 421/422 (Reproduction/Developmental Toxicity Screening Tests) provide a framework for these experiments.[5][6][7][8][9][10]

4.1.1. Experimental Workflow for OECD 416

OECD_416 F0_Generation F0 Generation (Parental) Dosing_Premating Dosing (Premating) F0_Generation->Dosing_Premating Necropsy_Histopath Necropsy & Histopathology (F0, F1, F2) F0_Generation->Necropsy_Histopath Mating Mating Dosing_Premating->Mating Gestation_Lactation Gestation & Lactation Mating->Gestation_Lactation F1_Generation F1 Generation (Offspring) Gestation_Lactation->F1_Generation F1_Selection Selection of F1 for breeding F1_Generation->F1_Selection F1_Generation->Necropsy_Histopath F1_Dosing F1 Dosing F1_Selection->F1_Dosing F1_Mating F1 Mating F1_Dosing->F1_Mating F2_Generation F2 Generation F1_Mating->F2_Generation F2_Generation->Necropsy_Histopath

References

Methodological & Application

Application Note and Protocol for the Analysis of Isobutyl Methyl Phthalate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of isobutyl methyl phthalate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is intended for the detection and quantification of this compound in relevant matrices, particularly in the context of pharmaceutical development where plasticizers may leach from container closure systems or manufacturing components.

Introduction

This compound is a phthalate ester used as a plasticizer. In the pharmaceutical industry, there is a growing concern about the potential for such compounds to leach from plastic materials used in drug product packaging and manufacturing, leading to contamination of the final product.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like phthalates.[3] Its high sensitivity and selectivity make it an ideal method for trace-level analysis.

This application note describes a GC-MS method for the determination of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

The following protocol describes a liquid-liquid extraction procedure suitable for the extraction of this compound from aqueous-based pharmaceutical formulations. For solid samples, such as pharmaceutical excipients or powders, an initial dissolution or suspension step in a suitable solvent would be required.

Materials:

  • Sample containing this compound

  • n-Hexane (pesticide residue grade or equivalent)

  • Deionized water

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • Centrifuge tubes (glass, 15 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes and glassware (previously rinsed with acetone and n-hexane to avoid phthalate contamination)

Procedure:

  • Transfer 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of n-hexane to the centrifuge tube.

  • Add 0.5 g of sodium chloride to facilitate phase separation.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

The following instrumental parameters are provided as a starting point and may require optimization for specific instrumentation and applications.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)

  • Autosampler

GC Conditions:

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 200 °C at 20 °C/min.

    • Ramp to 300 °C at 10 °C/min, hold for 5 minutes.[4]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor for this compound:

    • Quantification Ion: m/z 163

    • Qualifier Ions: m/z 149, m/z 181

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound based on this method. Please note that these values are representative and may vary depending on the specific instrument and matrix.

ParameterExpected Value
Retention Time (RT) Approximately 10-15 minutes
Quantification Ion (m/z) 163
Qualifier Ions (m/z) 149, 181
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Recovery 85 - 115%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Pharmaceutical Sample AddHexane Add n-Hexane Sample->AddHexane Vortex Vortex Mix AddHexane->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry GCVial Transfer to GC Vial Dry->GCVial Injection Injection into GC GCVial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationship Analyte This compound in Sample Matrix Extraction Liquid-Liquid Extraction Analyte->Extraction GC_Separation Gas Chromatography (Separation by Volatility) Extraction->GC_Separation MS_Detection Mass Spectrometry (Detection by m/z) GC_Separation->MS_Detection Result Quantitative Result MS_Detection->Result

Caption: Logical relationship of the analytical steps.

References

Application Note & Protocol: Detection of Isobutyl Methyl Phthalate Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products. Human exposure to phthalates is widespread, and due to potential adverse health effects, including endocrine disruption, monitoring this exposure is of significant public health interest.[1] Isobutyl methyl phthalate, like other phthalate diesters, is metabolized in the body and excreted in urine primarily as its monoester metabolite, monoisobutyl phthalate (MiBP).[2][3][4] Therefore, the measurement of MiBP in urine serves as a reliable biomarker for assessing human exposure to the parent compound.[1]

This document provides detailed protocols for the sample preparation of human urine for the detection and quantification of MiBP using enzymatic hydrolysis followed by solid-phase extraction (SPE) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is a highly sensitive and selective technique for this application, offering advantages over gas chromatography-mass spectrometry (GC-MS) by generally not requiring a derivatization step.[1]

Experimental Protocols

The following protocols describe the key steps for preparing human urine samples for the analysis of monoisobutyl phthalate (MiBP).

Enzymatic Hydrolysis of Phthalate Metabolite Conjugates

In the body, phthalate monoesters are often conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted.[1][5] To measure the total concentration of MiBP (both free and conjugated), an enzymatic hydrolysis step is necessary to cleave the glucuronide conjugate.[6][7][8]

Materials:

  • Human urine sample

  • β-glucuronidase (from Helix pomatia or recombinant)

  • Ammonium acetate buffer (pH 6.5)

  • Internal standards (e.g., ¹³C₄-labeled MiBP)[9]

Protocol:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 1.0 mL of urine into a clean glass tube.

  • Add 50 µL of an internal standard spiking solution (containing ¹³C₄-MiBP) to each sample, quality control (QC) sample, and calibration standard.

  • Add 200 µL of ammonium acetate buffer.

  • Add 10 µL of β-glucuronidase enzyme solution.

  • Vortex the mixture gently.

  • Incubate the samples at 37°C for a minimum of 4 hours to ensure complete hydrolysis.[5]

  • After incubation, allow the samples to cool to room temperature before proceeding to the extraction step.

Solid-Phase Extraction (SPE)

SPE is a widely used technique to extract and concentrate phthalate metabolites from the complex urine matrix, thereby removing interfering substances.[2][10] Both manual and automated SPE systems can be employed.[3][6]

Materials:

  • SPE cartridges (e.g., Oasis HLB or equivalent polymeric reversed-phase sorbent)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., acetonitrile or ethyl acetate)

  • Nitrogen evaporator

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through the sorbent, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Load the entire hydrolyzed urine sample from step 2.1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

  • Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for at least 10 minutes to remove residual water.

  • Elution: Elute the retained analytes (including MiBP and the internal standard) by passing 3 mL of the elution solvent through the cartridge into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data from various studies on the detection of phthalate metabolites in human urine. These values can serve as a benchmark for method performance.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Monoisobutyl Phthalate (MiBP)

Analytical MethodLOD (ng/mL)LOQ (ng/mL)Reference
On-line SPE-HPLC-MS/MS0.11 - 0.90*Not Specified[11]
LC-MS/MS0.85 - 5.33 2.82 - 17.76[1]
GC-MS (after derivatization)0.1 - 0.4 0.3 - 1.3[12]

*Range for 16 different phthalate metabolites, specific value for MiBP not detailed. **Range for 5 different phthalate metabolites. ***Range for 9 different phthalate metabolites.

Table 2: Recovery Rates for Phthalate Metabolites

MethodAnalyte(s)Spiked Concentration(s)Recovery (%)Reference
On-line SPE-HPLC-MS/MS16 Phthalate MetabolitesNot Specified~100[2][11]
LC-MS/MS5 Phthalate Metabolites3.91, 7.81, 15.63 ng/mL81.84 - 125.32[1]
GC-MS (after derivatization)5 Phthalate MonoestersNot Specified86.3 - 119[8]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the sample preparation and analysis process.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing UrineSample 1. Urine Sample Collection (1.0 mL) InternalStandard 2. Addition of Internal Standard (¹³C₄-MiBP) UrineSample->InternalStandard Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C, 4h) InternalStandard->Hydrolysis SPE 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) Hydrolysis->SPE Evaporation 5. Evaporation to Dryness (Nitrogen Stream) SPE->Evaporation Reconstitution 6. Reconstitution (in Mobile Phase) Evaporation->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS Quantification 8. Quantification of MiBP LCMS->Quantification

Caption: Overall workflow for MiBP analysis in urine.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Steps Condition Condition Cartridge (Methanol, Water) Load Load Hydrolyzed Sample Condition->Load Ready for Sample Wash Wash Cartridge (Deionized Water) Load->Wash Remove Interferences Dry Dry Cartridge (Nitrogen/Vacuum) Wash->Dry Remove Water Elute Elute Analytes (Acetonitrile) Dry->Elute Isolate Analytes Output Analyte Eluate Elute->Output Input Hydrolyzed Urine Input->Condition

References

Application Note: Quantification of Isobutyl Methyl Phthalate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl methyl phthalate, a member of the phthalate ester family of plasticizers, is a potential contaminant in cell culture environments. Due to its widespread use in plastics, it can leach from laboratory consumables such as flasks, pipettes, and tubing into cell culture media. This contamination can interfere with experimental results, particularly in studies involving cellular signaling, toxicology, and drug metabolism. Therefore, accurate quantification of this compound is crucial for maintaining the integrity and reproducibility of in vitro research.

This application note provides a detailed protocol for the quantification of this compound in common cell culture media, such as DMEM and RPMI-1640, using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, it summarizes potential signaling pathways affected by phthalates, offering a broader context for the importance of monitoring their presence in cell culture.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound concentrations found in different cell culture media after incubation in polystyrene flasks for 24 hours. This data is for illustrative purposes to demonstrate the potential for contamination and the utility of the described protocol. Actual concentrations may vary depending on the specific laboratory equipment and conditions.

Cell Culture MediumIncubation Time (hours)This compound Concentration (µg/mL)
DMEM240.15 ± 0.03
RPMI-1640240.12 ± 0.02
F-12K240.18 ± 0.04
Control (Glass Flask)24< 0.01

Experimental Protocols

This section details the methodology for the quantification of this compound in cell culture media.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Collection: Collect 5 mL of the cell culture medium to be analyzed into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated phthalate standard) to the sample to account for extraction efficiency and instrumental variability.

  • Extraction: Add 5 mL of n-hexane to the centrifuge tube.

  • Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (n-hexane) to a new clean glass tube.

  • Evaporation: Evaporate the n-hexane to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (see HPLC conditions below) and vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this separation.[1]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) can be used.[2] For mass spectrometry applications, formic acid can be used instead of phosphoric acid.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is recommended.

  • Injection Volume: Inject 20 µL of the prepared sample.

  • Detection: Monitor the absorbance at 230 nm.[1][2]

  • Quantification: Create a calibration curve using a series of known concentrations of this compound standards prepared in the mobile phase. The concentration of this compound in the samples can be determined by comparing their peak areas to the calibration curve.

Visualization of Cellular Impact

Phthalates have been shown to modulate several key signaling pathways, which can have significant implications for cellular function. The following diagrams illustrate a generalized experimental workflow for phthalate analysis and a potential signaling pathway affected by phthalates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sp1 Cell Culture Media Sample sp2 Liquid-Liquid Extraction sp1->sp2 sp3 Evaporation & Reconstitution sp2->sp3 a1 HPLC-UV Analysis sp3->a1 Inject Sample a2 Data Acquisition a1->a2 a3 Quantification a2->a3 o1 Concentration Data a3->o1

Caption: Experimental workflow for quantifying this compound.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular phthalate This compound receptor PPAR Receptor phthalate->receptor pi3k PI3K phthalate->pi3k gene_expression Altered Gene Expression receptor->gene_expression akt AKT pi3k->akt nfkb NF-κB akt->nfkb nfkb->gene_expression cellular_response Cellular Response (e.g., Proliferation, Inflammation) gene_expression->cellular_response

Caption: Potential signaling pathways affected by phthalates.

Disclaimer: The signaling pathway diagram is a simplified representation of potential interactions. The specific effects of this compound on these pathways may vary depending on the cell type and experimental conditions. Further research is needed to fully elucidate the mechanisms of action. Phthalates have been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs).[3] Additionally, studies have implicated phthalates in the modulation of the PI3K/AKT and NF-κB signaling pathways.[4][5]

References

Application Note: Determination of Isobutyl Methyl Phthalate in Water Samples by Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of isobutyl methyl phthalate in aqueous samples using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol provides a streamlined workflow for the extraction and detection of this specific phthalate, offering high recovery and low detection limits. This method is particularly relevant for environmental monitoring, quality control of pharmaceutical preparations, and safety assessment of water resources.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various materials. This compound, a member of this family, can be found as a contaminant in the environment, particularly in water sources, due to its use in various industrial and consumer products. Monitoring the levels of this compound in water is crucial due to potential endocrine-disrupting effects and other adverse health impacts. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and efficient sample preparation technique for the extraction of organic compounds from aqueous matrices. When coupled with the selectivity and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the trace-level determination of phthalates.

Experimental

This section outlines the detailed protocol for the analysis of this compound in water samples.

Materials and Reagents
  • Water Samples: Deionized water for blanks and standards; collected water samples for analysis.

  • This compound Standard: Analytical grade, for preparation of stock and working solutions.

  • Methanol: HPLC grade, for preparation of stock solutions.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or 85 µm Polyacrylate (PA) fibers are recommended for phthalate analysis.[1][2]

  • Vials: 20 mL amber glass vials with PTFE-lined septa.

  • GC-MS System: A gas chromatograph equipped with a mass selective detector.

Instrumentation and Analytical Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector: Splitless mode.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantification Ion for this compound (and its isomer Diisobutyl Phthalate): m/z 149 (primary), 167, 205.

Sample Preparation
  • Allow water samples to reach room temperature.

  • For each sample, transfer 10 mL into a 20 mL amber glass vial.

  • Add a magnetic stir bar to the vial.

  • Spike with the internal standard if necessary.

  • Seal the vial with a PTFE-lined septum cap.

SPME Protocol
  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injector port.

  • Extraction:

    • Place the sample vial in a heating-stirring block.

    • Set the stirring speed to a moderate rate (e.g., 250 rpm).

    • Set the extraction temperature to 60 °C.

    • Expose the SPME fiber to the headspace of the water sample for an optimized extraction time of 30 minutes.

  • Desorption:

    • After extraction, immediately transfer the SPME fiber to the GC injector.

    • Desorb the analytes from the fiber at 250 °C for 5 minutes in splitless mode.

    • Start the GC-MS data acquisition at the beginning of the desorption process.

Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis Sample 10 mL Water Sample in 20 mL Vial StirBar Add Stir Bar Sample->StirBar Spike Spike with Internal Standard (optional) StirBar->Spike Seal Seal Vial Spike->Seal Extract Headspace Extraction (30 min, 60°C, stirring) Seal->Extract Condition Condition SPME Fiber Condition->Extract Desorb Thermal Desorption in GC Inlet (5 min, 250°C) Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for SPME-GC-MS analysis.

Quantitative Data

ParameterDiisobutyl Phthalate (as proxy)Other Common Phthalates (Range)Reference
Limit of Detection (LOD) ~0.01 µg/L0.006 - 0.3 µg/L[1][3]
Limit of Quantification (LOQ) ~0.03 µg/L0.02 - 1.0 µg/L[2]
Linearity (R²) >0.99>0.99[2]
Recovery 85 - 110%80 - 115%[4]

Results and Discussion

The SPME-GC-MS method described provides excellent sensitivity and selectivity for the determination of this compound in water samples. The use of a DVB/CAR/PDMS or Polyacrylate fiber allows for efficient extraction of the analyte from the sample matrix.[1][2][3] The optimized extraction conditions, including temperature and time, are critical for achieving reproducible and accurate results.

The GC-MS analysis in SIM mode enhances the selectivity of the method, minimizing interferences from the sample matrix and allowing for low detection limits. The primary quantification ion for this compound, m/z 149, is a characteristic fragment for many phthalates and provides a strong signal for quantification.

Conclusion

The presented application note provides a detailed and reliable protocol for the analysis of this compound in water samples using SPME-GC-MS. The method is simple, rapid, and requires no organic solvents for extraction, making it an environmentally friendly approach. The high sensitivity and selectivity of the technique make it suitable for a wide range of applications, from environmental monitoring to quality control in the pharmaceutical and food industries. Researchers can adapt this protocol to include other phthalates of interest by optimizing the SIM parameters for the specific target compounds.

References

Application of Isobutyl Methyl Phthalate Analogue in Developmental Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note on Analogue Use: Publicly available research on isobutyl methyl phthalate is limited. Therefore, this document leverages data from its close structural analogue, diisobutyl phthalate (DIBP), and its primary metabolite, monoisobutyl phthalate (MiBP). DIBP is a well-characterized developmental and reproductive toxicant, and its toxicological profile is considered relevant for predicting the effects of other isobutyl phthalates.[1][2]

Application Notes

Phthalates are a class of chemicals widely used as plasticizers that can leach from consumer products, leading to widespread human exposure.[3] Certain phthalates are known endocrine disruptors and have been linked to adverse effects on the male reproductive system.[3][4] Developmental toxicity studies are crucial for assessing the potential of these substances to cause harm to a developing organism.[5]

DIBP has been shown to induce developmental toxicity in animal models, particularly affecting the male reproductive system when exposure occurs during critical prenatal periods.[1] The primary mechanism of action is anti-androgenic, primarily by inhibiting testosterone production in fetal Leydig cells.[4][6] This leads to a spectrum of malformations collectively known as "phthalate syndrome," which includes reduced anogenital distance (AGD), undescended testes (cryptorchidism), hypospadias, and reduced sperm quality later in life.[1][7]

Key applications for studying DIBP and its analogues in developmental toxicity include:

  • Hazard Identification: Determining the potential of the substance to cause adverse developmental effects.[5]

  • Dose-Response Assessment: Establishing the relationship between the dose and the severity of adverse effects to identify No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs).[8]

  • Mechanistic Studies: Investigating the biological pathways disrupted by the chemical, such as the steroidogenesis pathway.[6]

  • Risk Assessment: Using animal data to predict potential risks to human health from environmental exposures.[9]

Quantitative Data Summary

The following tables summarize quantitative data from developmental toxicity studies of Diisobutyl Phthalate (DIBP) in rats.

Table 1: Developmental Toxicity Endpoints for DIBP in Rats

Dose (mg/kg/day)Maternal EffectsFetal EffectsMalformations/Variations
250 No significant effects noted.--
500 Reduced maternal body weight gain.[10]Significant decrease in fetal weight.[10]-
750 Increased incidence of resorptions.[10]Significant decrease in fetal weight.[10]Increased incidence of fused sternebrae, retarded ossification, supernumerary ribs, and undescended testes.[10]
1000 60% incidence of resorptions.[10]Significant decrease in fetal weight.[10]Significant increase in visceral and skeletal malformations, including fused sternebrae and undescended testes.[10][11]

Data from a study where pregnant Sprague-Dawley rats were administered DIBP by gavage from gestational day (GD) 6 through 20.[10]

Table 2: NOAEL and LOAEL for DIBP Developmental Toxicity in Rats

EndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Basis for LOAEL
Maternal Toxicity 250500Decreased body weight gain.[8]
Developmental Toxicity 250500Increased incidence of undescended testes and decreased pup weight.[8]

Experimental Protocols

The following is a generalized protocol for a prenatal developmental toxicity study based on standard guidelines and methodologies reported in the literature for phthalates.[5][10][12]

Protocol: Prenatal Developmental Toxicity Study in Rats

  • Test System:

    • Species: Sprague-Dawley or Wistar rats.[10][13]

    • Age: Young, sexually mature adults.

    • Source: A reputable supplier.

    • Housing: Animals should be housed in controlled conditions (temperature, humidity, light cycle) and provided with standard chow and water ad libitum.

  • Mating and Dose Administration:

    • Time-mate female rats by cohabiting with males and confirming mating by the presence of a vaginal plug or sperm (designated as Gestational Day 0).

    • Randomly assign pregnant dams to a minimum of four groups: a control group and at least three dose groups.[14]

    • The test substance (e.g., DIBP) is typically dissolved in a vehicle like olive oil or corn oil.[10][12]

    • Administer the test substance or vehicle daily by oral gavage from GD 6 to 20.[10][11] Dose volumes should be consistent across all groups.[12]

  • Maternal Observations:

    • Monitor all animals twice daily for clinical signs of toxicity.[12]

    • Record maternal body weight and food consumption at regular intervals throughout the gestation period.[13]

  • Terminal Procedures and Fetal Examination:

    • On GD 20 or 21, euthanize the dams.[6]

    • Perform a gross necropsy on each dam, examining the uterus for the number of implantations, resorptions, and live/dead fetuses.

    • Examine each fetus for external malformations.

    • Record fetal body weight.

    • For male fetuses, measure the anogenital distance (AGD).

    • A subset of fetuses from each litter is typically examined for visceral and skeletal abnormalities.

  • Specialized Endpoints (for mechanistic studies):

    • Hormone Analysis: Collect fetal testicular tissue for ex vivo testosterone production assays or measure testosterone levels in plasma or testicular homogenates.[6][8]

    • Gene Expression Analysis: Use techniques like quantitative RT-PCR to measure the expression of genes involved in steroidogenesis (e.g., StAR, P450scc) in fetal testes.[6]

  • Data Analysis:

    • Analyze data using appropriate statistical methods, considering the litter as the statistical unit to avoid confounding effects.

    • Compare treatment groups to the control group to determine statistically significant differences.

Signaling Pathways and Workflows

The primary mechanism for the developmental toxicity of many phthalates is the disruption of androgen synthesis in the fetal testis.

G cluster_0 Mitochondrion cluster_1 Endoplasmic Reticulum Cholesterol_Mito Cholesterol Pregnenolone Pregnenolone Cholesterol_Mito->Pregnenolone P450scc StAR StAR Progesterone Progesterone Pregnenolone->Progesterone StAR->Cholesterol_Mito Transport across membrane P450scc P450scc Androstenedione Androstenedione Progesterone->Androstenedione Multiple Enzymatic Steps Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Cholesterol_Blood Cholesterol (from blood) Cholesterol_Blood->Cholesterol_Mito Transport Phthalate Phthalate Metabolite (e.g., MiBP) Phthalate->StAR Inhibits Expression Phthalate->P450scc Inhibits Expression

Caption: Phthalate-induced disruption of the steroidogenesis pathway in fetal Leydig cells.

G cluster_setup Phase 1: Study Setup cluster_dosing Phase 2: Dosing Period cluster_analysis Phase 3: Data Collection & Analysis A Animal Acclimatization (Sprague-Dawley Rats) B Time-Mating (Designate GD 0) A->B C Randomization of Dams (Control & Dose Groups) B->C D Daily Oral Gavage (GD 6-20) C->D E Maternal Monitoring (Body Weight, Clinical Signs) D->E F Terminal Sacrifice (GD 21) D->F G Uterine & Fetal Examination (Resorptions, Live Fetuses) F->G H Fetal Morphometry (Weight, AGD) G->H I Visceral & Skeletal Analysis H->I J Data Analysis & Reporting I->J

Caption: Experimental workflow for a prenatal developmental toxicity study in rats.

References

Application Notes and Protocols: In Vitro Assessment of the Anti-Androgenic Effects of Isobutyl Methyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. Concerns have been raised about their potential endocrine-disrupting properties, particularly their ability to interfere with the androgen signaling pathway. Isobutyl methyl phthalate is one such compound of interest. This document provides detailed protocols for in vitro assays to assess the anti-androgenic effects of this compound, enabling researchers to evaluate its potential impact on male reproductive health.

The primary mechanisms of anti-androgenic action that can be investigated using in vitro assays include:

  • Inhibition of Androgen Receptor (AR) Binding: Assessing the ability of a compound to compete with androgens for binding to the AR.

  • Modulation of AR-Mediated Gene Transcription: Determining if a compound can inhibit the transcriptional activity of the AR induced by androgens.

  • Inhibition of Steroidogenesis: Evaluating the effect of a compound on the biosynthesis of androgens, such as testosterone.

These assays provide crucial data for hazard identification and risk assessment of potential endocrine-disrupting chemicals.

Key In Vitro Assays for Anti-Androgenic Activity

A battery of in vitro assays is recommended to comprehensively evaluate the anti-androgenic potential of a test compound like this compound.

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor. A reduction in the binding of the radiolabeled ligand in the presence of the test compound indicates an affinity for the AR.

Androgen Receptor (AR) Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcriptional activation of a reporter gene under the control of an androgen-responsive promoter. A decrease in reporter gene expression in the presence of an androgen and the test compound suggests anti-androgenic activity.

Steroidogenesis Assay in H295R Cells

The human adrenocortical carcinoma cell line H295R is a valuable in vitro model for assessing effects on steroid biosynthesis. These cells express the key enzymes required for the synthesis of androgens and other steroid hormones. This assay measures the production of testosterone and other steroid hormones following exposure to the test compound.[1][2][3]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents illustrative data for other relevant phthalates, such as Di-n-butyl phthalate (DBP) and its metabolite mono-n-butyl phthalate (MBP), to demonstrate how results from the described assays would be summarized. Researchers should replace this with their experimentally derived data for this compound.

Table 1: Illustrative Anti-Androgenic Activity of Phthalates in Various In Vitro Assays

CompoundAssay TypeCell Line/SystemEndpointResult (e.g., IC50, EC50)Reference
Di-n-butyl phthalate (DBP)SteroidogenesisH295RTestosterone ProductionDecreased at 0.25 µM[2]
Mono-n-butyl phthalate (MBP)SteroidogenesisH295RTestosterone ProductionDecreased at 25 µM[2]
Di-n-butyl phthalate (DBP)SteroidogenesisH295RAndrostenedione ProductionDecreased[3]
Mono-n-butyl phthalate (MBP)SteroidogenesisH295RCYP17A1 LevelsDecreased[3]

Experimental Protocols

Protocol 1: Competitive Androgen Receptor Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the androgen receptor.

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)

  • Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT)

  • Test compound: this compound

  • Reference anti-androgen: Flutamide or Linuron

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 96-well)

  • Filter paper and cell harvester

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and the reference anti-androgen in the assay buffer.

    • Prepare a working solution of the radiolabeled androgen at a concentration close to its dissociation constant (Kd) for the AR.

    • Prepare the AR-containing solution (recombinant AR or cytosol) at an appropriate concentration.

  • Assay Setup:

    • In a multi-well plate, add the assay buffer.

    • Add the serially diluted test compound or reference anti-androgen to the respective wells.

    • Add the radiolabeled androgen to all wells except for the non-specific binding control.

    • For non-specific binding wells, add a high concentration of a non-labeled androgen (e.g., unlabeled DHT).

    • Initiate the binding reaction by adding the AR preparation to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the AR-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.

Protocol 2: Androgen Receptor Transcriptional Activation Assay (MDA-kb2 Cell Line)

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of androgen-induced reporter gene expression.

Materials:

  • MDA-kb2 human breast cancer cell line (stably transfected with an androgen-responsive luciferase reporter gene)

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics)

  • Test compound: this compound

  • Reference androgen: Dihydrotestosterone (DHT)[4]

  • Reference anti-androgen: Flutamide or Bicalutamide

  • Luciferase assay reagent

  • Luminometer

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or resazurin-based)[4]

Procedure:

  • Cell Seeding:

    • Seed MDA-kb2 cells in a 96-well plate at a density that allows for optimal growth and response.

    • Incubate the cells for 24 hours to allow them to attach.

  • Compound Exposure:

    • Prepare serial dilutions of this compound and the reference anti-androgen in a serum-free or charcoal-stripped serum medium.

    • Remove the culture medium from the cells and replace it with the medium containing the test compound or reference anti-androgen.

    • Co-treat the cells with a fixed, sub-maximal concentration of DHT to induce reporter gene expression.[4] Include appropriate controls (vehicle control, DHT alone, reference anti-androgen + DHT).

  • Incubation:

    • Incubate the plate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Cell Viability Assay:

    • In a parallel plate, perform a cell viability assay to ensure that the observed inhibition of luciferase activity is not due to cytotoxicity.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary.

    • Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the EC50 value, which is the concentration of the test compound that causes a 50% inhibition of the maximal DHT-induced response.

Protocol 3: H295R Steroidogenesis Assay (Following OECD TG 456)

Objective: To evaluate the effect of this compound on the production of testosterone and 17β-estradiol.

Materials:

  • H295R human adrenocortical carcinoma cell line

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum and other growth factors)

  • Test compound: this compound

  • Positive controls: Forskolin (inducer) and Prochloraz (inhibitor)

  • Solvent control (e.g., DMSO)

  • 24-well or 96-well cell culture plates

  • Hormone quantification kits (e.g., ELISA or LC-MS/MS for testosterone and 17β-estradiol)

  • Cell viability assay kit

Procedure:

  • Cell Seeding and Acclimation:

    • Seed H295R cells in multi-well plates and allow them to acclimate for 24 hours.[1]

  • Compound Exposure:

    • Prepare a range of concentrations of this compound in the culture medium.

    • Expose the cells to the test compound, positive controls, and a solvent control for 48 hours.[1] Each concentration should be tested in at least triplicate.

  • Sample Collection:

    • After the exposure period, collect the cell culture medium from each well for hormone analysis.

    • Store the medium at -80°C until analysis.

  • Cell Viability Assessment:

    • Immediately after collecting the medium, assess the viability of the cells in each well.

  • Hormone Quantification:

    • Measure the concentrations of testosterone and 17β-estradiol in the collected medium using a validated method such as ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the mean hormone concentration for each treatment group.

    • Normalize the hormone concentrations to the solvent control.

    • Analyze the data for statistically significant changes in hormone production compared to the solvent control.

    • If a dose-response relationship is observed, an EC50 or IC50 value for the inhibition or induction of hormone production can be calculated.

Visualizations

Signaling Pathway: Androgen Receptor Action

AR_Signaling Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT DHT AR_HSP_complex AR-HSP Complex (inactive) DHT->AR_HSP_complex displaces HSP Five_alpha_reductase->DHT AR Androgen Receptor (AR) AR->AR_HSP_complex binds HSP HSP HSP->AR_HSP_complex AR_DHT_complex AR-DHT Complex (active) AR_HSP_complex->AR_DHT_complex Nucleus Nucleus AR_DHT_complex->Nucleus translocation ARE Androgen Response Element (ARE) AR_DHT_complex->ARE binds Gene_Transcription Gene Transcription ARE->Gene_Transcription activates Isobutyl_Methyl_Phthalate Isobutyl Methyl Phthalate Isobutyl_Methyl_Phthalate->AR potential antagonist Anti_Androgen_Screening_Workflow Start Start: Test Compound (this compound) Assay1 Assay 1: AR Binding Assay Start->Assay1 Assay2 Assay 2: AR Transactivation Assay Start->Assay2 Assay3 Assay 3: Steroidogenesis Assay (H295R) Start->Assay3 Data_Analysis Data Analysis & Interpretation Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis Conclusion Conclusion on Anti-Androgenic Potential Data_Analysis->Conclusion Assay_Interpretation Results Assay Results AR Binding: Positive AR Transactivation: Inhibition Steroidogenesis: Decreased Testosterone Interpretation Interpretation Direct AR Antagonist Inhibitor of AR-mediated transcription Inhibitor of Testosterone Synthesis Results:f1->Interpretation:f1 Results:f2->Interpretation:f2 Results:f3->Interpretation:f3 Mechanism Potential Anti-Androgenic Mechanism Receptor Level Post-Receptor Level Pre-Receptor Level Interpretation:f1->Mechanism:f1 implies Interpretation:f2->Mechanism:f2 implies Interpretation:f3->Mechanism:f3 implies

References

Application Notes and Protocols for the Analysis of Isobutyl Methyl Phthalate Leaching from Plastic Consumer Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl methyl phthalate is a chemical compound of emerging concern due to its potential for leaching from various plastic consumer products. As a member of the phthalate family of plasticizers, it is utilized to impart flexibility and durability to plastic materials. However, its non-covalent bonding to the polymer matrix allows for its migration into the surrounding environment, including food, beverages, and other items in direct contact with plastic materials. This raises concerns about potential human exposure and subsequent health effects. Phthalates, as a class, have been identified as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems.[1][2]

These application notes provide a comprehensive overview of the methodologies for quantifying the leaching of this compound from plastic consumer products and explore its potential biological signaling pathway interactions. While specific quantitative data for this compound is limited in the current literature, this document presents data for structurally similar and commonly co-analyzed phthalates to provide a comparative context.

Data Presentation: Leaching of Common Phthalates from Plastic Products

Quantitative data specifically for the leaching of this compound from consumer plastics is not extensively available in the reviewed scientific literature. However, data for other regulated phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisobutyl phthalate (DIBP), are more prevalent and can serve as a reference for understanding potential migration levels. The following tables summarize findings for these related compounds.

Table 1: Migration of Phthalates from Plastic Food Contact Materials into Food Simulants.

PhthalatePlastic TypeFood SimulantTemperature (°C)TimeMigration LevelReference
DBPPolypropylene (PP)Isooctane609 hours~8% of initial concentration[3]
DIBPPolypropylene (PP)Isooctane609 hours~9% of initial concentration[3]
DEHPPVCDistilled WaterAmbient10 daysUp to 54.5 mg/kg[4]
DBPPVCDistilled WaterAmbient10 daysUp to 54.5 mg/kg[4]
DBPPE, PVC, PETPseudo-seawater4516 days0.37 - 0.791 mg/L[5]

Table 2: Concentration of Phthalates Detected in Plastic Consumer Products.

PhthalateProduct TypePlastic TypeConcentrationReference
DIBPDisposable Lunch BoxPolypropylene (PP)2.4 mg/kg[3]
DBPDisposable Lunch BoxPolypropylene (PP)1.5 mg/kg[3]
DEHPChildren's ToysPVCUp to 54% by mass[6]
DINPChildren's ToysNot Specified6.14 to 57.93 µg/cm²/h (migration rate)[6]
DBPVariousPVCNot Specified[7]
DEHPVariousPVCNot Specified[7]

Experimental Protocols

Protocol 1: Quantification of this compound Leaching using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the determination of this compound migration from plastic samples into a food simulant.

1. Materials and Reagents:

  • Plastic consumer product sample

  • This compound analytical standard

  • Internal standard (e.g., Benzyl Benzoate - BB)

  • Food simulant (e.g., 95% ethanol for fatty foods, 10% ethanol for aqueous foods, or isooctane as a worst-case scenario for fatty foods)

  • Solvents: n-hexane, dichloromethane (DCM), tetrahydrofuran (THF) (all high purity, suitable for GC-MS analysis)

  • Anhydrous sodium sulfate

  • Glassware: beakers, flasks, graduated cylinders, vials with PTFE-lined caps

  • Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

  • Ultrasonic bath

  • Rotary evaporator

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Sample Preparation and Extraction:

  • Cut the plastic sample into small pieces (e.g., approximately 1 cm²) to increase the surface area for leaching.

  • Accurately weigh a portion of the plastic pieces (e.g., 1-5 g) and place them into a glass flask.

  • Add a known volume of the selected food simulant to the flask, ensuring the plastic pieces are fully submerged. The surface area to volume ratio should be controlled and recorded.

  • Incubate the flask under controlled conditions of time and temperature to simulate consumer use (e.g., 10 days at 40°C).

  • After incubation, carefully decant the food simulant (leachate) into a clean glass container.

  • For solvent-based simulants like isooctane, proceed to direct injection after the addition of an internal standard if the concentration is expected to be within the calibration range. If concentration is needed, a known volume of the leachate can be evaporated under a gentle stream of nitrogen.

  • For aqueous-based simulants, perform a liquid-liquid extraction (LLE). Add a known volume of the leachate to a separatory funnel.

  • Add an appropriate extraction solvent (e.g., dichloromethane or n-hexane) to the separatory funnel, and shake vigorously for 2-3 minutes. Allow the layers to separate.

  • Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Add a known amount of internal standard to the final extract before GC-MS analysis.

3. GC-MS Analysis:

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min. (This program should be optimized for the specific instrument and column).

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target analyte and internal standard, and/or full scan mode for identification of unknown compounds. Characteristic ions for this compound should be determined from a standard injection.

4. Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent as the final sample extract, each containing the same concentration of the internal standard.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the concentration of this compound in the sample extract using the calibration curve.

  • Calculate the amount of this compound leached from the plastic sample, expressed in mg/kg of food simulant or µg/cm² of the plastic surface area.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol provides a general method for the analysis of this compound using HPLC with UV detection.

1. Materials and Reagents:

  • Plastic consumer product sample

  • This compound analytical standard

  • Solvents: Acetonitrile, Methanol, Water (all HPLC grade)

  • Mobile phase components (e.g., ammonium acetate)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

  • Syringe filters (0.45 µm, PTFE)

  • HPLC system with a UV detector and a C18 reversed-phase column

2. Sample Preparation and Extraction:

  • Follow the same leaching procedure as described in Protocol 1 (steps 1-5).

  • For aqueous leachates, a solid-phase extraction (SPE) step is recommended for sample cleanup and concentration.

  • Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.

  • Load a known volume of the aqueous leachate onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the this compound from the cartridge with a small volume of methanol or acetonitrile.

  • For solvent-based leachates, the sample may be directly injected after filtration if the concentration is appropriate. If concentration is needed, evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the final sample extract through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used. For example, a starting gradient of 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 20 minutes. The exact gradient should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength of approximately 228 nm.

  • Injection Volume: 20 µL.

4. Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of this compound.

  • Quantify the concentration of this compound in the sample extract using the calibration curve.

  • Calculate the amount of this compound leached from the plastic sample.

Potential Signaling Pathway Interactions

Phthalates are known endocrine disruptors, and while the specific molecular targets of this compound are not yet fully elucidated, the effects of other phthalates suggest potential interactions with key nuclear receptor signaling pathways, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and the Androgen Receptor (AR) pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Certain phthalate monoesters have been shown to act as agonists for PPARs, a group of nuclear receptors involved in lipid metabolism and inflammation.[8][9] Activation of PPARs can lead to a cascade of downstream gene expression changes.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate PPAR PPAR Phthalate->PPAR Binds & Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA Response Element) PPAR_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Response Altered Lipid Metabolism & Inflammation Gene_Transcription->Biological_Response Leads to

Caption: Potential PPAR signaling pathway activation by phthalates.

Androgen Receptor (AR) Signaling Disruption

Several phthalates and their metabolites have demonstrated anti-androgenic activity, interfering with the normal function of the androgen receptor.[10][11] This can occur through direct binding to the receptor or by affecting the synthesis of androgens.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor Testosterone->AR Binds to Phthalate Phthalate Phthalate->AR Potentially Binds & Inhibits AR_Testosterone_Complex AR-Testosterone Complex AR->AR_Testosterone_Complex ARE ARE (DNA Response Element) AR_Testosterone_Complex->ARE Translocates to Nucleus & Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Masculine_Development Normal Masculine Development Gene_Transcription->Masculine_Development Leads to

Caption: Hypothesized disruption of androgen receptor signaling by phthalates.

Experimental Workflow for Leaching and Analysis

The following diagram outlines the general workflow for conducting a study on the leaching of this compound from plastic consumer products.

Experimental_Workflow Sample_Collection 1. Collect Plastic Consumer Product Samples Sample_Preparation 2. Prepare Samples (Cut into small pieces) Sample_Collection->Sample_Preparation Leaching_Experiment 3. Leaching into Food Simulant Sample_Preparation->Leaching_Experiment Extraction 4. Extraction of Leachate (LLE or SPE) Leaching_Experiment->Extraction Analysis 5. Instrumental Analysis (GC-MS or HPLC) Extraction->Analysis Data_Analysis 6. Data Analysis and Quantification Analysis->Data_Analysis Reporting 7. Report Results Data_Analysis->Reporting

Caption: General workflow for analyzing phthalate leaching from plastics.

Conclusion

The provided application notes and protocols offer a framework for the investigation of this compound leaching from plastic consumer products. While direct quantitative data for this specific compound remains sparse, the methodologies outlined, based on established analytical techniques for other phthalates, provide a robust starting point for researchers. Furthermore, the exploration of potential interactions with the PPAR and androgen receptor signaling pathways highlights the importance of further toxicological studies to understand the potential health risks associated with exposure to this compound. It is crucial for future research to focus on generating specific data for this and other emerging phthalates to support comprehensive risk assessments and inform regulatory decisions.

References

Application Notes and Protocols for the Detection of Isobutyl Methyl Phthalate in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl methyl phthalate is a diester of phthalic acid, belonging to a class of compounds widely used as plasticizers to enhance the flexibility and durability of polymers. The potential for phthalates to migrate from food packaging materials and processing equipment into foodstuffs has raised concerns regarding consumer exposure. Consequently, sensitive and reliable analytical methods are crucial for the monitoring of this compound levels in various food matrices to ensure food safety and regulatory compliance.

This document provides detailed application notes and protocols for the analysis of this compound in food samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and effective techniques for this purpose.[1][2] Special attention is given to sample preparation, which is a critical step to remove matrix interferences and concentrate the analyte.

Analytical Methods Overview

The determination of this compound in complex food matrices requires robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique due to its high separation efficiency and sensitivity.[1] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers an alternative with high selectivity and sensitivity, often requiring less sample cleanup.[3][4]

Key Characteristics of this compound:

PropertyValueReference
Molecular Formula C13H16O4[5]
Molecular Weight 236.26 g/mol [5]
CAS Number 73513-54-9[5]
Kovats Retention Index 1689 (Semi-standard non-polar column)[5]

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. The values are indicative and may vary depending on the specific food matrix, instrumentation, and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical Value RangeFood Matrix Examples
Limit of Detection (LOD) 0.1 - 5 µg/kgEdible oils, Cereals, Beverages
Limit of Quantification (LOQ) 0.3 - 15 µg/kgEdible oils, Cereals, Beverages
Recovery 80 - 115%Various
Relative Standard Deviation (RSD) < 15%Various

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

ParameterTypical Value RangeFood Matrix Examples
Limit of Detection (LOD) 0.05 - 2 µg/LBeverages, Liquid Foods
Limit of Quantification (LOQ) 0.15 - 6 µg/LBeverages, Liquid Foods
Recovery 85 - 110%Various
Relative Standard Deviation (RSD) < 10%Various

Experimental Protocols

Protocol 1: Analysis of this compound in Fatty Foods using QuEChERS and GC-MS

This protocol is suitable for fatty food matrices such as edible oils, fish, and dairy products. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation.[6]

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative portion of the food sample. For solid samples, cryo-grinding may be necessary.

  • Extraction:

    • Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard (e.g., deuterated phthalate).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO4, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take 1 mL of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane or another suitable solvent for GC-MS analysis.

2. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Suggested Quantifier and Qualifier Ions for this compound: Based on its structure and common fragmentation patterns of similar phthalates, the primary ions would likely be m/z 149 (phthalic anhydride fragment) and potentially a molecular ion or fragments corresponding to the loss of the methyl or isobutyl groups. The NIST mass spectrum for this compound shows significant ions at m/z 149, 163, and 181.[5]

Protocol 2: Analysis of this compound in Non-Fatty Liquid Foods using LLE and LC-MS/MS

This protocol is suitable for beverages, juices, and other aqueous food samples. Liquid-Liquid Extraction (LLE) is a classic and effective technique for these matrices.[1][7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Extraction:

    • Measure 10 mL of the liquid sample into a 50 mL centrifuge tube.

    • Add an appropriate internal standard.

    • Add 10 mL of n-hexane (or another suitable water-immiscible solvent).

    • Shake vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Final Extract Preparation:

    • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: The precursor ion would be the protonated molecule [M+H]+ (m/z 237.1). Product ions would need to be determined by infusing a standard, but likely candidates would correspond to the loss of the ester groups and the phthalic anhydride fragment (m/z 149.0).

Visualized Workflows

G Workflow for GC-MS Analysis of this compound in Fatty Foods cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization 1. Homogenize Fatty Food Sample Extraction 2. Weigh Sample, Add Acetonitrile and Salts Homogenization->Extraction Centrifuge1 3. Shake and Centrifuge Extraction->Centrifuge1 Cleanup 4. d-SPE Cleanup of Supernatant Centrifuge1->Cleanup Centrifuge2 5. Vortex and Centrifuge Cleanup->Centrifuge2 Evaporation 6. Evaporate and Reconstitute Centrifuge2->Evaporation GCMS 7. GC-MS Analysis (SIM Mode) Evaporation->GCMS Data 8. Data Processing and Quantification GCMS->Data

GC-MS workflow for fatty foods.

G Workflow for LC-MS/MS Analysis of this compound in Liquid Foods cluster_sample_prep Sample Preparation (LLE) cluster_analysis Instrumental Analysis Measure 1. Measure Liquid Sample Extraction 2. Add Internal Standard and n-Hexane Measure->Extraction Centrifuge 3. Shake and Centrifuge Extraction->Centrifuge Evaporation 4. Evaporate Organic Layer and Reconstitute Centrifuge->Evaporation LCMSMS 5. LC-MS/MS Analysis (MRM Mode) Evaporation->LCMSMS Data 6. Data Processing and Quantification LCMSMS->Data

References

Application Notes and Protocols for Isobutyl Methyl Phthalate Exposure Assessment in Occupational Settings

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the occupational exposure assessment of di-isobutyl phthalate (DiBP), but specific data for isobutyl methyl phthalate (IBMP) is scarce. DiBP is a widely used industrial chemical and a common environmental contaminant.[1] This document will focus on the assessment of DiBP and its primary metabolite, mono-isobutyl phthalate (MiBP), as a well-documented analogue for occupational exposure monitoring.[2]

Introduction

Phthalates are a class of synthetic organic chemicals primarily used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) products.[3] Occupational exposure to phthalates is a significant concern in industries such as plastics manufacturing, recycling, and in professions like nail salon work and firefighting where phthalate-containing materials are prevalent.[4][5][6] Exposure can occur through inhalation, dermal contact, and ingestion.[3] Human biomonitoring, particularly the measurement of phthalate metabolites in urine, is the preferred method for assessing exposure due to the ease of sample collection and the higher concentration of metabolites compared to the parent compounds in blood.[3][7]

Application Notes

Biomarkers for Di-isobutyl Phthalate (DiBP) Exposure

The primary biomarker for assessing DiBP exposure is its hydrolytic monoester metabolite, mono-isobutyl phthalate (MiBP).[2][8] Following exposure, DiBP is rapidly metabolized to MiBP, which is then excreted in the urine, primarily as a glucuronide conjugate.[3][8] The measurement of total MiBP (free and glucuronidated forms) in urine provides a reliable indication of recent exposure.[7]

Occupational Exposure Limits (OELs)

Several countries have established occupational exposure limits for DiBP to protect worker health. These limits typically refer to the concentration of DiBP in workplace air.

Jurisdiction/OrganizationTime-Weighted Average (8-hour)Short-Term LimitReference
Ireland5 mg/m³-[9]
New Zealand5 mg/m³-[9]
United Kingdom5 mg/m³-[9]
Denmark3 mg/m³6 mg/m³[9]
Latvia1 mg/m³-[9]
Reported Occupational Exposure Data

Biomonitoring studies have quantified the levels of phthalate metabolites in the urine of workers in various occupational settings. The following table summarizes representative data for MiBP.

Occupational GroupCountry/RegionSample SizeMedian MiBP Concentration (µg/L)Reference
Plastic Manufacturing WorkersSlovakia37 (exposed), 144 (general pop.)Not specifically listed, but part of a broader study on phthalates.[10]
Nail Salon WorkersUSANot specifiedStudy focused on DBP, but MiBP is a related metabolite.[4]
FirefightersSlovakiaNot specifiedMiBP Limit of Detection: 0.67 µg/L[6]

Experimental Protocols

Protocol 1: Workplace Air Sampling for Di-isobutyl Phthalate (DiBP)

This protocol describes a method for collecting airborne DiBP in an occupational setting for subsequent analysis.

1. Materials and Equipment

  • Sampling pump capable of operating at a constant flow rate (e.g., 1 L/min).[11]

  • Sampling head (e.g., GSP sampling head).[11]

  • Glass fiber filter (GFF).[11]

  • Adsorption tube containing polyurethane foam (PU foam).[11]

  • Calibration equipment for the sampling pump.

  • Shipping vials with PTFE-lined caps.

  • Personal protective equipment (gloves, safety glasses).

2. Sampling Procedure

  • Calibrate the sampling pump to the desired flow rate (a flow rate of 1 L/min is recommended).[11]

  • Assemble the sampling train: Place the glass fiber filter in the sampling head and connect the adsorption tube downstream.[11]

  • Attach the sampling train to a worker's breathing zone.

  • Activate the pump and record the start time.

  • Collect a representative full-shift sample (recommended air sample volume of 60 to 120 liters).[11][12]

  • At the end of the sampling period, stop the pump and record the end time.

  • Carefully remove the filter and the PU foam from their holders and place them in separate labeled shipping vials.

  • Include field blank samples (a sampling train that is handled in the same manner as the collected samples but with no air drawn through it) for quality control.

3. Sample Preparation and Analysis (GC-MS)

  • Desorb the collected phthalates from the filter and PU foam using a suitable solvent like 1,4-dioxane.[11]

  • Analyze the resulting solution using gas chromatography-mass spectrometry (GC-MS).[11]

  • Quantify the concentration of DiBP based on a multiple-point calibration curve.[11]

Protocol 2: Biomonitoring of Mono-isobutyl Phthalate (MiBP) in Urine

This protocol details the quantitative analysis of MiBP in human urine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

1. Materials and Equipment

  • Polypropylene urine collection containers.[7]

  • HPLC-MS/MS system.

  • Solid-phase extraction (SPE) cartridges.[13]

  • β-glucuronidase enzyme.[14]

  • Ammonium acetate buffer (pH 6.5).[14]

  • Isotopically labeled internal standards (e.g., ¹³C₄-MiBP).[13]

  • Methanol, acetonitrile, and other HPLC-grade solvents.

  • Centrifuge and vortex mixer.

  • -80°C freezer for sample storage.[7]

2. Urine Sample Collection and Storage

  • Collect a spot urine sample in a clean polypropylene container.[7]

  • Measure the specific gravity of the urine using a handheld refractometer.[7]

  • Divide the urine into aliquots and freeze at -80°C until analysis.[7] Samples can be stored for up to one month at -20°C.[15]

3. Sample Preparation

  • Thaw urine samples to room temperature.

  • Pipette 1 mL of urine into a glass tube.

  • Add the isotopically labeled internal standard solution.

  • Add ammonium acetate buffer (pH 6.5) and β-glucuronidase enzyme to deconjugate the glucuronidated metabolites.[14]

  • Incubate the mixture (e.g., at 37°C) to allow for complete enzymatic hydrolysis.

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[13][16]

  • Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis

  • Inject the prepared sample into the HPLC-MS/MS system.

  • Use a suitable reversed-phase HPLC column for chromatographic separation.[13]

  • Employ tandem mass spectrometry with electrospray ionization (ESI) in negative mode for detection and quantification.[14]

  • Monitor the specific precursor-to-product ion transitions for both the native MiBP and its isotopically labeled internal standard.

  • Calculate the concentration of MiBP in the urine sample based on the ratio of the native analyte to the internal standard and by referencing a calibration curve.

Visualizations

G Workflow for Biomonitoring of Mono-isobutyl Phthalate (MiBP) in Urine cluster_collection Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Urine Sample Collection (Polypropylene Container) B 2. Aliquot and Store (-80°C) A->B C 3. Thaw and Add Internal Standard B->C D 4. Enzymatic Deconjugation (β-glucuronidase) C->D E 5. Solid-Phase Extraction (SPE Cleanup) D->E F 6. Evaporation and Reconstitution E->F G 7. HPLC-MS/MS Analysis F->G H 8. Quantification using Calibration Curve G->H I 9. Data Reporting (e.g., µg/L) H->I

Caption: Experimental workflow for MiBP biomonitoring.

G Metabolic Pathway of Di-isobutyl Phthalate (DiBP) Exposure Occupational Exposure to DiBP (Inhalation, Dermal, Ingestion) DiBP Di-isobutyl Phthalate (DiBP) (Parent Compound in Body) Exposure->DiBP Absorption MiBP Mono-isobutyl Phthalate (MiBP) (Primary Metabolite) DiBP->MiBP Rapid Hydrolysis by Esterases Conjugation Glucuronidation in Liver MiBP->Conjugation Excretion Excretion in Urine (MiBP-glucuronide) Conjugation->Excretion

References

Application Notes and Protocols for the Use of Deuterated Isobutyl Methyl Phthalate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various materials. Due to their ubiquitous presence in consumer products, food packaging, and medical devices, there is a growing concern about human exposure and potential adverse health effects. Accurate and reliable quantification of phthalates in diverse matrices is therefore crucial for risk assessment and regulatory compliance.

The use of stable isotope-labeled internal standards, such as deuterated compounds, is a well-established analytical technique that significantly improves the accuracy and precision of quantitative analysis, particularly in complex matrices. A deuterated internal standard, being chemically identical to the analyte of interest but with a different mass, co-elutes chromatographically but is distinguishable by a mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response.

This document provides detailed application notes and protocols for the utilization of deuterated isobutyl methyl phthalate as an internal standard for the quantification of this compound and other related phthalates using gas chromatography-mass spectrometry (GC-MS). While specific experimental validation for deuterated this compound is recommended, the following protocols are based on established methods for analogous deuterated phthalate internal standards.[1][2][3]

Principle of Internal Standardization

The internal standard (IS) method involves adding a known amount of a compound (the internal standard) to every sample, calibrator, and blank. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach effectively compensates for sample loss during preparation and variations in instrument performance.

An ideal internal standard should:

  • Be chemically similar to the analyte.

  • Not be naturally present in the samples.

  • Elute close to the analyte of interest.

  • Be clearly distinguishable from the analyte by the detector.

Deuterated this compound is an excellent candidate for an internal standard in the analysis of this compound as it meets these criteria.

Application: Quantification of this compound in Aqueous Samples

This protocol outlines the liquid-liquid extraction (LLE) and subsequent GC-MS analysis of this compound from aqueous samples such as beverages or environmental water samples.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Deuterated This compound (IS) Sample->Spike Add known amount of IS Extract Liquid-Liquid Extraction (e.g., with n-hexane) Spike->Extract Vortex and separate phases Concentrate Concentrate Extract Extract->Concentrate Under gentle nitrogen stream Reconstitute Reconstitute in GC-compatible solvent Concentrate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Inject into GC-MS Quantify Quantification using Analyte/IS Peak Area Ratio GCMS->Quantify Generate chromatograms Result Final Concentration Quantify->Result

Caption: Workflow for the quantification of this compound.

Reagents and Materials
  • Solvents: HPLC or pesticide residue grade n-hexane, acetone, and methanol.

  • Deuterated this compound (IS) Stock Solution: 1000 µg/mL in methanol.

  • This compound (Analyte) Stock Solution: 1000 µg/mL in methanol.

  • Working Standard Solutions: Prepared by serial dilution of the stock solutions in a suitable solvent (e.g., hexane) to create a calibration curve.

  • Glassware: Scrupulously cleaned volumetric flasks, pipettes, vials, and syringes to avoid phthalate contamination.[4]

Sample Preparation Protocol
  • Spiking: To a 10 mL aliquot of the aqueous sample in a glass centrifuge tube, add a known amount of the deuterated this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution).[2]

  • Extraction: Add 5 mL of n-hexane to the sample. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[5]

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-4) with an additional 5 mL of n-hexane and combine the organic extracts.

  • Concentration: Evaporate the combined organic extract to near dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 1 mL of a GC-compatible solvent (e.g., hexane or ethyl acetate).

  • Analysis: Transfer the reconstituted sample to a GC vial for analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for phthalate analysis. Optimization may be required for specific instruments and applications.

Parameter Value
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Splitless mode, 280 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, SIM mode is employed. The specific ions to be monitored for this compound and its deuterated analog should be determined by analyzing the individual standards. The molecular ion and characteristic fragment ions are typically chosen.

Compound Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compoundTo be determinedTo be determinedTo be determined
Deuterated this compoundTo be determinedTo be determinedTo be determined

Note: The exact m/z values will depend on the deuteration pattern of the internal standard and the fragmentation of the parent molecule.

Data Analysis and Quantification

Calibration Curve

A calibration curve is constructed by analyzing a series of working standards containing known concentrations of this compound and a constant concentration of the deuterated internal standard. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Quantification of Unknown Samples

The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Calculation:

Signaling Pathway and Logical Relationships

While deuterated internal standards are primarily used in analytical quantification and do not directly participate in biological signaling pathways, their application is a critical step in studies that investigate the biological effects of phthalates. The accurate measurement of phthalate concentrations is fundamental to understanding dose-response relationships in toxicological and pharmacological research.

Quantification_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Calculation Analyte This compound (in sample) SamplePrep Sample Preparation (Extraction, Concentration) Analyte->SamplePrep IS Deuterated Isobutyl Methyl Phthalate (IS) IS->SamplePrep Added at known conc. GCMS GC-MS Analysis SamplePrep->GCMS AnalyteSignal Analyte Peak Area GCMS->AnalyteSignal IS_Signal IS Peak Area GCMS->IS_Signal Ratio Peak Area Ratio (Analyte/IS) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration Calibration Curve Calibration->Concentration Used for interpolation

Caption: Logical flow of internal standard-based quantification.

Summary of Quantitative Data

The following table provides a template for summarizing the quantitative data from a typical validation experiment.

Parameter Value
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Conclusion

The use of deuterated this compound as an internal standard provides a robust and reliable method for the accurate quantification of this compound in various matrices. The protocols outlined in this document, based on established analytical methodologies for other phthalates, offer a solid foundation for researchers, scientists, and drug development professionals. It is essential to perform in-house validation of the method to ensure its suitability for the specific application and matrix of interest. By compensating for analytical variability, this internal standard approach enhances data quality, which is critical for regulatory submissions, environmental monitoring, and toxicological assessments.

References

Application Notes and Protocols for Screening Isobutyl Methyl Phthalate's Estrogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products. Isobutyl methyl phthalate, a member of this family, has come under scrutiny for its potential endocrine-disrupting properties, particularly its ability to mimic the action of estrogen. Estrogenic compounds can interfere with the endocrine system by binding to and activating estrogen receptors (ERs), potentially leading to adverse health effects.

These application notes provide detailed protocols for a suite of cell-based assays designed to screen for and quantify the estrogenic activity of this compound. The described methods include cell proliferation assays, reporter gene assays, and competitive binding assays, offering a multi-faceted approach to characterizing the compound's interaction with the estrogen signaling pathway.

Estrogen Signaling Pathway

The estrogen signaling pathway is primarily mediated by two estrogen receptors, ERα and ERβ. Upon binding to an estrogenic ligand, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription. This leads to the synthesis of proteins that mediate the physiological effects of estrogens.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization Ligand Estrogenic Ligand (e.g., this compound) Ligand->ER Binding ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Proteins Proteins mRNA->Proteins Translation Response Cellular Response (e.g., Proliferation, Gene Expression) Proteins->Response

Figure 1: Simplified diagram of the estrogen signaling pathway.

Quantitative Data Summary

The estrogenic activity of phthalates is generally considered to be weak compared to the endogenous estrogen, 17β-estradiol (E2). Quantitative data for this compound is limited in the scientific literature. The following tables summarize available data for various phthalates, including the structurally similar diisobutyl phthalate (DIBP), to provide context for expected activity.

Table 1: Estrogenic Activity of Various Phthalates in Cell Proliferation Assays (E-Screen)

CompoundRelative Proliferation Efficiency (RPE %) vs. E2Reference
Benzyl butyl phthalate (BBP)109[1]
Dibutyl phthalate (DBP)106[1]
Diisobutyl phthalate (DIBP)Weakly estrogenic[2]

Relative Proliferation Efficiency (RPE) is the ratio of the maximum proliferation induced by the test compound to that induced by 17β-estradiol.

Table 2: Relative Binding Affinity (RBA) of Phthalates to the Estrogen Receptor

CompoundRelative Binding Affinity (RBA %) vs. E2Reference
Benzyl butyl phthalate (BBP)0.02[1]
Di-n-octyl phthalate (DOP)0.02[1]
Dinonyl phthalate (DNP)0.02[1]

Relative Binding Affinity (RBA) is the ratio of the IC50 of 17β-estradiol to the IC50 of the test compound, multiplied by 100.

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to screen for estrogenic activity.

E-Screen (Estrogen-Sensitive Cell Proliferation) Assay

The E-Screen assay is based on the principle that estrogenic compounds stimulate the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.[3]

Experimental Workflow:

EScreenWorkflow A 1. Culture MCF-7 cells in standard medium B 2. Harvest and seed cells in experimental medium (phenol red-free, charcoal-stripped serum) A->B C 3. Treat cells with varying concentrations of This compound, positive control (E2), and negative control (vehicle) B->C D 4. Incubate for 6 days C->D E 5. Lyse cells and quantify cell proliferation (e.g., using SRB assay) D->E F 6. Calculate Relative Proliferative Effect (RPE) E->F

Figure 2: Workflow for the E-Screen assay.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (phenol red-free)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound

  • 17β-estradiol (E2)

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Tris base

Protocol:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Deprivation: Two days before the assay, replace the culture medium with DMEM (phenol red-free) supplemented with 10% charcoal-stripped FBS to deprive the cells of estrogenic compounds.

  • Cell Seeding: Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 3 x 10³ cells per well in the hormone-deprived medium.

  • Treatment: After 24 hours, replace the medium with fresh hormone-deprived medium containing various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M), a positive control (17β-estradiol, 10⁻¹² to 10⁻⁸ M), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 6 days.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the Relative Proliferative Effect (RPE) by comparing the proliferative response of the test compound to that of 17β-estradiol.

Yeast-Based Estrogen Reporter Gene Assay

This assay utilizes a genetically modified yeast strain (e.g., Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of EREs. Binding of an estrogenic compound to the hER activates the transcription of the reporter gene, leading to a measurable signal.

Protocol:

  • Yeast Culture: Grow the recombinant yeast strain in an appropriate selective medium.

  • Assay Preparation: Dilute the overnight yeast culture in fresh medium to a specific optical density.

  • Treatment: In a 96-well plate, combine the yeast suspension with various concentrations of this compound, a positive control (17β-estradiol), and a negative control (vehicle).

  • Incubation: Incubate the plate at 30°C with shaking for 24-48 hours.

  • Lysis and Substrate Addition: Lyse the yeast cells to release the β-galactosidase. Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • Measurement: Measure the absorbance of the colored product at 420 nm. The intensity of the color is proportional to the estrogenic activity of the compound.

Competitive Estrogen Receptor Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., ³H-17β-estradiol) for binding to the estrogen receptor.

Protocol:

  • Receptor Preparation: Prepare a source of estrogen receptors, typically from the cytosol of rat uteri or from a recombinant source.

  • Competition Reaction: In assay tubes, combine the receptor preparation, a fixed concentration of ³H-17β-estradiol, and increasing concentrations of unlabeled this compound or a competitor (unlabeled 17β-estradiol).

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ³H-17β-estradiol from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound ³H-17β-estradiol against the concentration of the competitor. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of ³H-17β-estradiol). The relative binding affinity (RBA) can then be calculated.

Cell-Based ELISA for Catechol-O-Methyltransferase (COMT) Expression

This novel assay is based on the principle that estrogenic compounds downregulate the expression of soluble COMT (S-COMT) in estrogen-responsive cells like MCF-7.[4] The change in S-COMT protein levels can be quantified using an ELISA.

Protocol:

  • Cell Culture and Treatment: Culture and treat MCF-7 cells with this compound as described in the E-Screen assay protocol.

  • Cell Lysis: After a 48-hour incubation, wash the cells with PBS and lyse them to extract the total protein.

  • ELISA:

    • Coat a 96-well plate with a capture antibody specific for S-COMT.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the wells and add the enzyme substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: A decrease in the absorbance compared to the vehicle control indicates a reduction in S-COMT expression and suggests estrogenic activity.

Conclusion

The cell-based assays described in these application notes provide a robust framework for screening and characterizing the estrogenic activity of this compound. By employing a combination of assays that measure different endpoints of the estrogen signaling pathway—receptor binding, gene transcription, and cell proliferation—researchers can obtain a comprehensive profile of the compound's potential endocrine-disrupting effects. It is important to note the general observation that phthalates tend to exhibit weak estrogenic activity in vitro.[1][5] Further in vivo studies are necessary to fully elucidate the potential health risks associated with exposure to this compound.

References

Application Note: Quantification of Isobutyl Methyl Phthalate in Indoor Dust Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the quantification of isobutyl methyl phthalate in indoor dust samples using ultrasonic-assisted extraction (UAE) followed by gas chromatography-mass spectrometry (GC-MS). Phthalates are a class of semi-volatile organic compounds (SVOCs) commonly used as plasticizers, and their presence in indoor dust is a significant route of human exposure. This document is intended for researchers, scientists, and professionals in environmental health and analytical chemistry.

Introduction

This compound, a member of the phthalate ester family, is utilized in various consumer products, leading to its accumulation in indoor environments. Indoor dust acts as a primary sink for many indoor pollutants, including phthalates.[1][2] Monitoring the levels of this compound in dust is crucial for assessing human exposure and understanding its potential health risks. This application note details a reliable and validated method for the extraction and quantification of this compound from indoor dust samples.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample collection to data analysis.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Quantification SampleCollection Dust Sample Collection (Vacuum with nylon/glass fiber filter) Sieving Sieving (<0.25 mm) SampleCollection->Sieving Extraction Ultrasonic-Assisted Extraction (Dichloromethane) Sieving->Extraction 100 mg sample Centrifugation Centrifugation & Filtration Extraction->Centrifugation Concentration Concentration (Rotary Evaporator/Nitrogen Stream) Centrifugation->Concentration GCMS GC-MS Analysis Concentration->GCMS Reconstitute in Hexane Quantification Quantification (Internal Standard Method) GCMS->Quantification Data Data Analysis & Reporting Quantification->Data

References

Troubleshooting & Optimization

Overcoming matrix effects in isobutyl methyl phthalate analysis of blood serum.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of isobutyl methyl phthalate and other phthalate metabolites in blood serum. The focus is on identifying and overcoming matrix effects to ensure accurate and reproducible quantification.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound in blood serum samples.

Question: Why am I seeing low or inconsistent recovery of my analyte?

Answer: Low or inconsistent recovery can stem from several factors related to sample preparation and matrix effects.

  • Inefficient Extraction: The chosen extraction method may not be optimal for this compound. Consider switching to a different technique. Solid-phase extraction (SPE) often provides cleaner extracts and higher recoveries (80-99%) compared to simpler methods.[1]

  • Protein Binding: this compound may bind to abundant proteins in the serum, such as albumin, preventing its efficient extraction.[2] A robust protein precipitation step is crucial to disrupt these interactions.

  • Ion Suppression: This is a major matrix effect where co-eluting endogenous compounds from the serum interfere with the ionization of the target analyte in the mass spectrometer source, leading to a suppressed signal.[3] The complexity of the serum matrix, with its high concentration of proteins and lipids, makes it particularly prone to causing ion suppression.[2]

  • Analyte Degradation: Endogenous enzymes present in biological samples can potentially degrade the target analyte.[3] It is recommended to denature serum enzymes immediately after blood collection to prevent the hydrolysis of phthalate diesters into their monoester metabolites, which could artificially alter the concentration of your target analyte.[4][5]

Question: My chromatogram shows high background noise and many interfering peaks. What can I do?

Answer: High background and interference are typically due to insufficient sample cleanup or external contamination.

  • Insufficient Sample Cleanup: The serum matrix is complex.[6] Without adequate cleanup, endogenous materials can create a high baseline and interfering peaks. Methods like solid-phase extraction (SPE) are specifically designed to remove a significant portion of these interfering compounds.[2][3]

  • Phospholipid Interference: Phospholipids are a major component of the blood serum matrix and a common cause of interference and ion suppression in LC-MS/MS analysis. Consider using a specific phospholipid removal strategy, such as HybridSPE®.

  • External Contamination: Phthalates are ubiquitous in laboratory environments, found in plastics, solvents, and glassware.[4][7] This can lead to false positives and elevated background signals. To mitigate this:

    • Use high-purity, LC-MS grade solvents.[8]

    • Avoid plastic containers and pipette tips wherever possible. Use glass or polypropylene materials that are certified as phthalate-free.

    • Wash all glassware thoroughly, potentially with a nitric acid rinse followed by an ammonium hydroxide rinse, to remove any adsorbed phthalates.[7]

    • Include "procedural blanks" (samples with no matrix that undergo the entire extraction process) to monitor for contamination.[9]

Question: I am observing significant signal suppression/enhancement. How can I correct for this?

Answer: Signal suppression or enhancement, collectively known as matrix effects, is a critical challenge. Here are strategies to address it:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components. As mentioned, techniques like SPE are superior to simple "dilute-and-shoot" or protein precipitation methods for generating cleaner extracts.[1][3]

  • Use an Isotope-Labeled Internal Standard: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard (e.g., d4-labeled this compound).[10] The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.[4][5]

  • Chromatographic Separation: Optimize your LC method to achieve chromatographic separation between your analyte and the interfering matrix components.[11] A delay column can also be used to separate system contamination peaks from the analyte peak.[11]

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix (e.g., phthalate-free serum) that has been processed in the same way as your samples. This helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common issues in this compound analysis.

TroubleshootingWorkflow Start Problem Observed InaccurateQuant Inaccurate Quantification (Low/High Recovery) Start->InaccurateQuant Quantification Issue HighNoise High Background Noise or Interfering Peaks Start->HighNoise Chromatography Issue CheckIS Check Internal Standard (IS) Response InaccurateQuant->CheckIS CheckBlank Analyze Procedural Blank HighNoise->CheckBlank LowIS IS Signal Low or Variable CheckIS->LowIS Problem Found GoodIS IS Signal Stable CheckIS->GoodIS No IS Issue ExtractionIssue Inefficient Extraction or Analyte Degradation LowIS->ExtractionIssue MatrixEffect Severe Matrix Effect (Ion Suppression) GoodIS->MatrixEffect BlankContaminated Blank is Contaminated CheckBlank->BlankContaminated Problem Found BlankClean Blank is Clean CheckBlank->BlankClean No Contamination SourceContamination Identify & Eliminate Contamination Source (Solvents, Plastics) BlankContaminated->SourceContamination MatrixInterference Interference is from Matrix BlankClean->MatrixInterference ImproveCleanup Improve Sample Cleanup (e.g., use SPE) MatrixInterference->ImproveCleanup OptimizeLC Optimize LC Separation MatrixInterference->OptimizeLC MatrixEffect->ImproveCleanup UseSIL Implement Stable Isotope-Labeled IS MatrixEffect->UseSIL

Caption: A troubleshooting decision tree for analytical issues.

Frequently Asked Questions (FAQs)

Question: What are matrix effects in the context of blood serum analysis?

Answer: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[3] In blood serum, the matrix is highly complex and contains proteins, salts, lipids, and other endogenous molecules.[2][6] When these compounds enter the mass spectrometer source at the same time as the analyte (this compound), they can compete for ionization, leading to either a decrease (ion suppression) or, less commonly, an increase (ion enhancement) in the analyte's signal. This effect can lead to inaccurate and unreliable quantification if not properly addressed.

Question: Which sample preparation method is best for minimizing matrix effects?

Answer: While no single method is perfect for all applications, more rigorous cleanup techniques are generally better at reducing matrix effects.

  • Protein Precipitation (PPT): This is a simple and fast method involving the addition of an organic solvent like acetonitrile or methanol to precipitate proteins.[6][12] However, it is relatively non-selective and can leave many small-molecule interferences and phospholipids in the supernatant, leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[9][13] This can remove many polar interferences.

  • Solid-Phase Extraction (SPE): SPE is often considered the most effective method for minimizing matrix effects.[2][3] It uses a solid sorbent to selectively retain the analyte while a series of washes removes interfering compounds.[1] This results in a much cleaner extract compared to PPT or LLE. Automated SPE systems can also improve reproducibility and sample throughput.[1]

Question: How can I quantitatively assess matrix effects in my assay?

Answer: Matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

  • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. Studies on phthalates have shown matrix effects ranging from 5.4% (for diisobutyl phthalate in wheat matrix) to over 50% for other phthalates, highlighting the importance of this evaluation.[14][15]

Quantitative Data Summary

The following table summarizes recovery data for phthalate metabolites from serum using different extraction techniques, demonstrating the effectiveness of various sample preparation protocols.

AnalyteSample Preparation MethodRecovery (%)Reference
Mono-n-isobutyl phthalate (MiBP)Column-Switching LC-MS/MS123.0 ± 12.4[16]
Phthalate MetabolitesAutomated Solid-Phase Extraction (SPE)80 - 99[1]
Various PhthalatesQuEChERS (Wheat Matrix)84.8 - 120.3[14][15]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used to reduce matrix effects.

Protocol 1: Protein Precipitation (PPT)

This is a rapid method for removing the bulk of proteins from the serum.

  • Aliquot 100 µL of serum sample into a microcentrifuge tube.

  • Add 300-400 µL of ice-cold acetonitrile or methanol (a 1:3 or 1:4 serum-to-solvent ratio).[12]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis. The supernatant can be evaporated and reconstituted in a mobile-phase-compatible solvent to concentrate the analyte.[6]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract than PPT. The specific SPE cartridge and solvents should be optimized for this compound.

  • Sample Pre-treatment: Dilute 1 mL of serum with 5 mL of 0.1 M formic acid.[1] Spike with an internal standard.

  • Column Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 2 mL of methanol followed by 1 mL of 0.1 M formic acid.[1]

  • Sample Loading: Load the pre-treated serum sample onto the SPE cartridge at a slow flow rate (e.g., 0.5 mL/min).[1]

  • Washing: Wash the cartridge to remove interferences. A typical wash sequence could be 1 mL of water followed by 2 mL of 10% methanol in water.[1]

  • Elution: Elute the analyte from the cartridge using a small volume of an appropriate organic solvent, such as 0.5 mL of acetonitrile.[1]

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in mobile phase for LC-MS/MS analysis.

Experimental Workflow Visualization

This diagram illustrates a typical workflow for the analysis of this compound in blood serum, from sample collection to data acquisition.

ExperimentalWorkflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical BloodCollection 1. Blood Collection (No Anticoagulant) Clotting 2. Clotting & Centrifugation (30-60 min at RT) BloodCollection->Clotting SerumHarvest 3. Serum Harvesting Clotting->SerumHarvest SamplePrep 4. Sample Preparation (e.g., SPE or PPT) SerumHarvest->SamplePrep LC_Separation 5. LC Separation SamplePrep->LC_Separation MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection DataAnalysis 7. Data Analysis & Quantification MS_Detection->DataAnalysis

References

Reducing background contamination when analyzing low levels of isobutyl methyl phthalate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background contamination when analyzing low levels of isobutyl methyl phthalate (IBMP).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of low levels of IBMP.

Problem: High background levels of IBMP in analytical blanks.

Potential Cause Troubleshooting Steps
Contaminated Solvents - Verify Solvent Purity: Check the certificate of analysis for your solvents (e.g., methylene chloride, ethyl acetate, acetone) to ensure they are "phthalate-free" or of high purity.[1] - Solvent Blank Analysis: Evaporate a volume of the solvent equivalent to that used in your sample preparation and analyze the residue for IBMP.[1] - Solvent Purification: If contamination is confirmed, consider purchasing a higher-grade solvent or redistilling the solvent in-house.[2]
Leaching from Lab Consumables - Material Selection: Whenever possible, use glassware instead of plastic. If plastic is unavoidable, use items made from polypropylene or polyethylene, which are less likely to contain phthalates. Avoid soft PVC materials.[2] - Pre-rinse Consumables: Rinse all new pipette tips, vials, and other plasticware with a high-purity solvent known to be free of IBMP. - Test for Leaching: Submerge a representative sample of the consumable in a clean solvent for a period of time and then analyze the solvent for IBMP.
Contaminated Glassware - Thorough Cleaning: Wash all glassware with a laboratory-grade, phosphate-free detergent, followed by rinsing with tap water, deionized water, and finally a high-purity solvent. - Baking Glassware: For non-volumetric glassware, bake it in an oven at 400°C to volatilize any remaining phthalates.[1] Ensure the oven is in a well-ventilated area.
Contaminated Reagents - Reagent Blank Analysis: Prepare a blank sample using all reagents except for the analyte to identify the source of contamination. - Purification of Reagents: For solid reagents like sodium sulfate, contamination can be removed by Soxhlet extraction with methylene chloride followed by baking at 400°C.[1]
Environmental Contamination - Minimize Exposure to Air: Keep samples and solvent containers covered as much as possible to prevent contamination from dust and airborne particles.[2][3] - Laboratory Environment: Be aware of potential sources of phthalates in the lab environment, such as vinyl flooring, paints, and plastic tubing.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound (IBMP) background contamination in the laboratory?

A1: The most common sources of phthalate contamination, including IBMP, are ubiquitous in a laboratory setting.[2][3][4] Key sources include:

  • Solvents: Even high-purity solvents can contain trace amounts of phthalates.[1]

  • Plastic Consumables: Plastic items such as pipette tips, centrifuge tubes, syringes, and sample vials are a significant source of contamination.[5][6] Soft PVC materials are particularly problematic.[2]

  • Glassware: Improperly cleaned glassware or new glassware with a finishing solution can leach phthalates.[1]

  • Reagents and Water: Reagents and deionized water can become contaminated from their containers or purification systems.[1]

  • Laboratory Environment: Phthalates are present in dust, air, and can be leached from materials like vinyl flooring, paints, and tubing.[1][2]

Q2: How can I test my solvents for IBMP contamination?

A2: To test your solvents for IBMP contamination, you can perform a solvent blank analysis.[1] The general procedure is as follows:

  • Take a volume of the solvent equal to the amount you would typically use in your sample preparation.

  • Place the solvent in a clean evaporation tube.

  • Evaporate the solvent down to the final volume you would normally use for analysis (e.g., 1 mL).

  • Transfer the concentrated solvent into a clean autosampler vial and analyze it using your established analytical method (e.g., GC-MS or LC-MS). A measurable peak corresponding to IBMP indicates a contaminated solvent.[1]

Q3: Are there any specific types of plastic I should avoid to minimize IBMP contamination?

A3: Yes. You should avoid plastics that are known to contain high levels of plasticizers. Soft polyvinyl chloride (PVC) is a major source of phthalate contamination and should be avoided.[2] Whenever feasible, opt for glassware. If plastics are necessary, materials like polypropylene and polyethylene are generally considered safer alternatives as they are less likely to contain phthalates.

Q4: What is the best way to clean glassware to remove potential IBMP contamination?

A4: A rigorous cleaning protocol is essential for removing phthalate contamination from glassware.[7]

  • Initial Wash: Wash with a laboratory-grade, phosphate-free detergent.

  • Tap Water Rinse: Rinse thoroughly with tap water.

  • Deionized Water Rinse: Rinse with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent that you have confirmed to be free of IBMP.

  • Baking (for non-volumetric glassware): Bake the glassware in an oven at 400°C to volatilize any residual phthalates.[1]

Q5: Can the laboratory air be a source of IBMP contamination?

A5: Yes, laboratory air and dust are significant sources of phthalate contamination.[3] Phthalates can be present in the air from various sources within the lab, including building materials and equipment. To minimize this, always keep your samples, standards, and solvent containers tightly capped when not in use. Working in a clean, well-ventilated area or a fume hood can also help reduce airborne contamination.

Quantitative Data on Phthalate Leaching

The following table summarizes data from a study on the leaching of various phthalates from common laboratory consumables. While this data is not specific to this compound, it provides a general indication of the potential for contamination from these sources.

Laboratory Consumable Phthalate Leached Maximum Leaching (µg/cm²)
Plastic SyringesDiethylhexyl phthalate (DEHP)0.36[5][6]
Pipette TipsDiisononyl phthalate (DINP)0.86[5][6]
PTFE Filter HoldersDibutyl phthalate (DBP)2.49[5][8]
Regenerated Cellulose FilterDibutyl phthalate (DBP)0.61[5][8]
Cellulose Acetate FilterDimethyl phthalate (DMP)5.85[5][8]
Parafilm®Diethylhexyl phthalate (DEHP)0.50[5][8]

Experimental Protocols

Protocol 1: Glassware Cleaning for Low-Level Phthalate Analysis

  • Preparation: Prepare a cleaning solution with a laboratory-grade, phosphate-free detergent and warm water.

  • Manual Wash: Manually scrub all surfaces of the glassware with a suitable brush using the detergent solution.

  • Rinsing:

    • Rinse the glassware a minimum of three times with tap water.

    • Rinse the glassware a minimum of three times with deionized water.

    • Rinse the glassware a minimum of three times with a high-purity solvent (e.g., acetone or methylene chloride) that has been tested and confirmed to be free of phthalates.

  • Drying: Allow the glassware to air dry in a clean environment, or place it in a drying oven at a low temperature (e.g., 105°C).

  • Baking (for non-volumetric glassware):

    • Loosely cover the openings of the glassware with aluminum foil that has been pre-cleaned with a solvent.

    • Place the glassware in a muffle furnace or a high-temperature oven.

    • Ramp the temperature to 400°C and hold for at least 4 hours.[1]

    • Allow the glassware to cool completely inside the oven before removing it.

  • Storage: Store the cleaned glassware in a clean, enclosed cabinet to prevent re-contamination from dust and air. Cover openings with cleaned aluminum foil.

Visualizations

Contamination_Workflow cluster_sources Potential Contamination Sources cluster_pathways Contamination Pathways cluster_sample Sample Solvents Solvents (e.g., Methylene Chloride) Leaching Leaching Solvents->Leaching Consumables Lab Consumables (Pipette tips, Vials) Consumables->Leaching Glassware Glassware Direct_Contact Direct Contact Glassware->Direct_Contact Environment Lab Environment (Air, Dust) Airborne Airborne Deposition Environment->Airborne Sample_Prep Sample Preparation Leaching->Sample_Prep Direct_Contact->Sample_Prep Airborne->Sample_Prep Analysis Analysis Sample_Prep->Analysis Contaminated Sample

Caption: Workflow of potential IBMP contamination sources and pathways.

Troubleshooting_Logic Start High IBMP Background Detected in Blank Check_Solvent Analyze Solvent Blank Start->Check_Solvent Solvent_Contaminated Solvent is Contaminated Check_Solvent->Solvent_Contaminated Yes Solvent_OK Solvent is Clean Check_Solvent->Solvent_OK No Action_Solvent Use Higher Purity Solvent or Purify Existing Solvent Solvent_Contaminated->Action_Solvent Check_Glassware Analyze Blank from Pre-cleaned Glassware Solvent_OK->Check_Glassware Glassware_Contaminated Glassware is Contaminated Check_Glassware->Glassware_Contaminated Yes Glassware_OK Glassware is Clean Check_Glassware->Glassware_OK No Action_Glassware Implement Rigorous Cleaning Protocol & Bake Glassware_Contaminated->Action_Glassware Check_Consumables Test for Leaching from Plastic Consumables Glassware_OK->Check_Consumables Consumables_Contaminated Consumables are Contaminated Check_Consumables->Consumables_Contaminated Yes Consumables_OK Consumables are Clean Check_Consumables->Consumables_OK No Action_Consumables Switch to Glass or Phthalate-Free Plastic Consumables_Contaminated->Action_Consumables

References

Technical Support Center: Optimizing GC-MS Parameters for Isobutyl Methyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of isobutyl methyl phthalate.

Frequently Asked Questions (FAQs)

Q1: What are the primary GC-MS parameters to optimize for enhanced sensitivity to this compound?

A1: To enhance sensitivity, focus on optimizing the following parameters:

  • Injection Mode: Splitless injection is generally preferred for trace analysis as it transfers the entire sample volume onto the column, maximizing the analyte amount.[1] Pulsed splitless injection can further increase the transfer of analytes onto the column.[2]

  • Injector Temperature: An optimal injector temperature ensures efficient volatilization of this compound without causing thermal degradation. A temperature that is too low can lead to poor peak shape and reduced response. A typical starting point for phthalates is around 250°C, but it can be increased up to 320°C for higher molecular weight phthalates.[3][4]

  • Oven Temperature Program: A well-designed temperature program is crucial for good chromatographic separation and peak shape. This typically involves an initial hold at a lower temperature, followed by one or more temperature ramps to elute the analyte of interest and then a final hold at a high temperature to clean the column. Faster ramp rates can lead to sharper peaks.[3]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (commonly helium or hydrogen) affects chromatographic resolution and analysis time. A constant flow rate of around 1.0 to 1.2 mL/min is a common starting point.[3]

  • MS Detection Mode: For maximum sensitivity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[3][4] This involves monitoring only a few characteristic ions for this compound, which significantly reduces background noise and increases the signal-to-noise ratio.

Q2: What are the characteristic mass-to-charge ratios (m/z) for this compound in SIM mode?

A2: While many phthalates share a common fragment ion at m/z 149, which corresponds to the protonated phthalic anhydride, using quantifier and qualifier ions specific to the target analyte is crucial for confident identification and quantification. For this compound (C13H16O4), characteristic ions would include the molecular ion and fragments resulting from the loss of the isobutyl and methyl groups. Based on the fragmentation patterns of similar phthalates, potential ions to monitor in SIM mode are:

Ion Typem/zNotes
Quantifier Ion 149Common fragment for most phthalates, typically the base peak.
Qualifier Ion 1 163Often a significant fragment in methyl phthalates.
Qualifier Ion 2 181Another characteristic fragment ion.
Molecular Ion 236May be of low abundance but provides high specificity.

Q3: How can I prevent contamination when analyzing for this compound?

A3: Phthalates are ubiquitous in laboratory environments, making contamination a significant challenge.[5] To minimize contamination:

  • Use Phthalate-Free Consumables: Whenever possible, use glassware and phthalate-free vials, caps, and septa.

  • Solvent Blanks: Regularly run solvent blanks to check for contamination in your solvents and sample preparation materials.

  • Proper Cleaning: Thoroughly clean all glassware, syringes, and injection ports. Heat-treating non-volumetric glassware at 400°C for at least two hours can be effective.

  • Dedicated Equipment: If possible, dedicate glassware and syringes for phthalate analysis.

  • Laboratory Environment: Be aware of potential sources of phthalates in the lab, such as plastic tubing, floor tiles, and personal care products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Troubleshooting Action
Peak Tailing Active sites in the inlet liner or column.- Replace the inlet liner with a deactivated one.- Trim the first few centimeters of the GC column.- Use a more inert GC column.
Column contamination.- Bake out the column at a high temperature (within its limit).- If baking out is ineffective, replace the column.
Inappropriate injector temperature (too low).- Increase the injector temperature in increments of 10-20°C.
Peak Fronting Column overload.- Dilute the sample.- Increase the split ratio if using split injection.
Incompatible solvent.- Ensure the solvent is appropriate for the sample and the GC phase.
Low Sensitivity or No Peak
Symptom Possible Cause Troubleshooting Action
Low Signal Suboptimal injection parameters.- Switch to splitless or pulsed splitless injection.- Optimize the injector temperature.
Leak in the system.- Check for leaks at the injector, column connections, and septum using an electronic leak detector.
Dirty ion source.- Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Incorrect SIM ions.- Verify the quantifier and qualifier ions for this compound.
No Peak Sample degradation.- Check the stability of the analyte in the prepared sample.- Lower the injector temperature to prevent thermal degradation.
No analyte in the sample.- Prepare a fresh, known concentration standard to verify system performance.
Irreproducible Results
Symptom Possible Cause Troubleshooting Action
Varying Peak Areas Inconsistent injection volume.- Use an autosampler for precise and repeatable injections.- If using manual injection, ensure a consistent and rapid injection technique.
Septum issue.- Check the septum for leaks or coring and replace if necessary.
Fluctuating instrument parameters.- Ensure all temperatures and flow rates are stable and set correctly in the method.
Shifting Retention Times Fluctuations in carrier gas flow rate.- Check the gas supply and regulators.- Verify the column dimensions and carrier gas type are correctly entered in the software.
Column aging or contamination.- Condition the column by baking it out.- Trim the column inlet.

Experimental Protocols

Example GC-MS Method for this compound

This protocol is a starting point and should be optimized for your specific instrument and application.

1. Sample Preparation (from a plastic matrix):

  • Weigh approximately 0.5 g of the polymer sample into a glass vial.

  • Add 10 mL of a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture).

  • Extract the phthalates using sonication for 30 minutes or Soxhlet extraction for several hours.[6]

  • Filter the extract through a 0.45 µm PTFE syringe filter.

  • If necessary, dilute the extract to fall within the calibration range.

  • Transfer the final extract to a 2 mL autosampler vial.

2. GC-MS Parameters:

Parameter Value
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Oven Program - Initial: 80°C, hold for 1 min- Ramp 1: 20°C/min to 200°C- Ramp 2: 10°C/min to 300°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode SIM
SIM Ions (m/z) 149, 163, 181, 236

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup/Filtration Extraction->Cleanup Injection Injection Cleanup->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report Troubleshooting_Tree cluster_sensitivity Sensitivity Issues cluster_peakshape Peak Shape Issues cluster_reproducibility Reproducibility Issues Start Problem with GC-MS Data LowSignal Low or No Signal Start->LowSignal BadPeakShape Peak Tailing/Fronting Start->BadPeakShape Irreproducible Irreproducible Results Start->Irreproducible CheckInjection Optimize Injection: - Use Splitless Mode - Check Injector Temp LowSignal->CheckInjection CheckLeaks Check for System Leaks LowSignal->CheckLeaks CleanSource Clean Ion Source LowSignal->CleanSource CheckLiner Inspect/Replace Inlet Liner BadPeakShape->CheckLiner TrimColumn Trim GC Column BadPeakShape->TrimColumn CheckOverload Dilute Sample (for fronting) BadPeakShape->CheckOverload UseAutosampler Use Autosampler Irreproducible->UseAutosampler CheckSeptum Inspect/Replace Septum Irreproducible->CheckSeptum VerifyParams Verify Method Parameters Irreproducible->VerifyParams

References

Improving the extraction efficiency of isobutyl methyl phthalate from fatty tissues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of isobutyl methyl phthalate (IBMP) from fatty tissues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from fatty tissues?

A1: The most prevalent methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). These methods are often followed by a cleanup step to remove interfering lipids.

Q2: Why is lipid interference a significant problem in the analysis of phthalates in fatty tissues?

A2: Fatty tissues are complex matrices rich in lipids. During extraction, these lipids can be co-extracted with the analyte of interest, this compound. This can lead to a phenomenon known as the "matrix effect," which can suppress or enhance the signal during analysis by Gas Chromatography-Mass Spectrometry (GC-MS), leading to inaccurate quantification.[1] Lipids can also contaminate the analytical instrument, leading to downtime and performance issues.

Q3: How can I minimize background contamination with this compound in my analysis?

A3: Phthalates are ubiquitous in laboratory environments, and contamination is a common issue.[2] To minimize background levels, it is crucial to use glassware that has been scrupulously cleaned and baked at a high temperature.[3] Avoid using plastic consumables, as they are a primary source of phthalate contamination.[1][4] Solvents should be of high purity and tested for phthalate contamination before use. It's also good practice to prepare a "method blank" (a sample without the tissue matrix) to assess the level of background contamination from your reagents and lab environment.

Q4: What is Gel Permeation Chromatography (GPC), and when should I use it?

A4: Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique used as a cleanup step to separate large molecules, like lipids, from smaller molecules, like this compound.[5] It is particularly useful for samples with high-fat content where significant matrix interference is expected. The EPA Method 3640 provides a standardized protocol for GPC cleanup.[5]

Q5: Are there alternative cleanup methods to GPC?

A5: Yes, solid-phase extraction (SPE) with sorbents like Florisil® can be used to remove lipid co-extractives.[3][6] Florisil®, a magnesium silicate gel, can effectively retain lipids while allowing phthalates to be eluted.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound 1. Incomplete extraction from the fatty matrix. 2. Analyte loss during solvent evaporation. 3. Inefficient elution from the SPE cartridge.1. Ensure thorough homogenization of the tissue. Increase the extraction time or use a more efficient solvent system (e.g., a mixture of polar and non-polar solvents). 2. Carefully control the temperature and nitrogen flow during evaporation. Avoid evaporating to complete dryness. 3. Optimize the elution solvent. A stronger or more polar solvent may be needed. Ensure the sorbent is not drying out before elution.[7]
High Variability in Results (Poor Precision) 1. Inconsistent sample homogenization. 2. Variable background contamination. 3. Inconsistent SPE cartridge packing or performance.1. Standardize the homogenization procedure to ensure uniformity across all samples. 2. Implement strict anti-contamination protocols (see FAQ Q3). Prepare and analyze multiple method blanks with each batch of samples.[3] 3. Use high-quality, certified SPE cartridges. Ensure consistent conditioning and elution steps.
Significant Matrix Effects in GC-MS Analysis 1. Insufficient removal of lipids during cleanup. 2. Co-elution of matrix components with the analyte.1. Incorporate a more rigorous cleanup step, such as Gel Permeation Chromatography (GPC) or a two-step SPE cleanup.[5] 2. Optimize the GC temperature program to improve the separation of this compound from interfering compounds.[8] Consider using matrix-matched calibration standards to compensate for the matrix effect.[2]
High Background Levels of this compound in Blanks 1. Contaminated solvents, reagents, or glassware. 2. Contamination from the laboratory environment (e.g., plastic tubing, floor tiles).[4] 3. Carryover from the GC-MS injection port.1. Test all solvents and reagents for phthalate contamination. Use dedicated, thoroughly cleaned glassware.[3] 2. Identify and remove potential sources of phthalates from the immediate laboratory environment.[4] 3. Perform regular cleaning and maintenance of the GC inlet. Run solvent blanks between sample injections to check for carryover.

Quantitative Data Summary

The following tables summarize the performance of different extraction and cleanup methods for phthalates in fatty matrices. Note that data for this compound is limited; therefore, data for other common phthalates in similar matrices are included for comparison.

Table 1: Comparison of Extraction Methods for Phthalates in Fatty Matrices

Method Analyte Matrix Recovery (%) Relative Standard Deviation (RSD) (%) LOD/LOQ Reference
QuEChERSMultiple PhthalatesGrain Sorghum82.0 - 120.20.3 - 7.8LOD: 0.4 - 10.0 µg/kg; LOQ: 0.5 - 20.0 µg/kg[9]
QuEChERSDiisobutyl phthalateWheat84.8 - 120.30.6 - 9.0LOD: 0.1 - 2.5 µg/kg; LOQ: 0.13 - 5.0 µg/kg[10]
LLEMultiple PhthalatesNon-alcoholic beverages91.5 - 118.13.4 - 14.3LOD: 0.5 - 1.0 ng/L; LOQ: 1.5 - 3.0 ng/L[11]
SPEMultiple PhthalatesInfant Milk Powder73.8 - 114.50.5 - 19.1LOD: 1.0 - 100.0 µg/kg; LOQ: 3.0 - 300.0 µg/kg[4]

Table 2: Performance of Cleanup Methods for Phthalate Analysis

Cleanup Method Sorbent/Column Matrix Key Findings Reference
Gel Permeation Chromatography (GPC)Bio-Beads S-X3Fatty FoodEffective removal of lipids, enabling accurate phthalate determination.[5]
Solid-Phase Extraction (SPE)Florisil®Fatty Food ExtractsGood separation of phthalates from fats, oils, and waxes.[3]
Dispersive SPE (d-SPE)C18 and PSAGrain SorghumEfficiently removes fatty acids and other interferences in QuEChERS extracts.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Acetonitrile

This protocol is adapted for the extraction of this compound from fatty tissues, leveraging the low solubility of lipids in acetonitrile.

  • Homogenization: Weigh 1 gram of the fatty tissue sample into a glass centrifuge tube. Add 10 mL of acetonitrile. Homogenize the tissue using a high-speed homogenizer for 2 minutes.

  • Extraction: Tightly cap the tube and shake vigorously for 15 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the acetonitrile layer from the solid and lipid phases.[6]

  • Collection: Carefully transfer the supernatant (acetonitrile extract) to a clean glass tube.

  • Concentration: Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the final extract in a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) with Florisil® Cleanup

This protocol details the use of a Florisil® SPE cartridge for the cleanup of a fatty tissue extract.

  • Initial Extraction: Perform an initial extraction using a suitable solvent like hexane or a hexane/acetone mixture.

  • Cartridge Conditioning: Condition a Florisil® SPE cartridge (e.g., 1 g) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.[12]

  • Sample Loading: Load 1 mL of the initial extract onto the conditioned SPE cartridge.

  • Washing (Interference Elution): Wash the cartridge with 5 mL of a non-polar solvent like hexane to elute the remaining lipids. Discard this fraction.

  • Analyte Elution: Elute the this compound with a more polar solvent or solvent mixture, such as 10 mL of a 50:50 (v/v) mixture of hexane and diethyl ether. Collect this fraction.

  • Concentration: Evaporate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for GC-MS analysis.

Protocol 3: QuEChERS-based Extraction

This protocol is a modified QuEChERS method suitable for fatty matrices.

  • Sample Preparation: Weigh 2 grams of homogenized fatty tissue into a 50 mL centrifuge tube.

  • Hydration (if necessary): If the sample is very dry, add a small amount of phthalate-free water.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., C18 and PSA) to remove fats and other interferences.[13] Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Analysis: The final supernatant is ready for GC-MS analysis.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Primary Extraction cluster_cleanup Cleanup (Lipid Removal) cluster_analysis Analysis Homogenization Homogenize Fatty Tissue LLE Liquid-Liquid Extraction Homogenization->LLE SPE_Primary Solid-Phase Extraction Homogenization->SPE_Primary QuEChERS QuEChERS Homogenization->QuEChERS GPC Gel Permeation Chromatography LLE->GPC SPE_Cleanup Solid-Phase Extraction (e.g., Florisil) LLE->SPE_Cleanup GCMS GC-MS Analysis SPE_Primary->GCMS dSPE Dispersive SPE QuEChERS->dSPE GPC->GCMS SPE_Cleanup->GCMS dSPE->GCMS

Caption: General workflow for the extraction and analysis of this compound from fatty tissues.

Troubleshooting_Low_Recovery Start Low Recovery Detected Check_Extraction Review Extraction Step Start->Check_Extraction Check_Evaporation Review Evaporation Step Start->Check_Evaporation Check_Cleanup Review Cleanup Step Start->Check_Cleanup Solution_Extraction Optimize homogenization, solvent, or time Check_Extraction->Solution_Extraction Solution_Evaporation Control temperature and N2 flow Check_Evaporation->Solution_Evaporation Solution_Cleanup Optimize elution solvent/volume Check_Cleanup->Solution_Cleanup

Caption: Troubleshooting flowchart for addressing low recovery of this compound.

References

Troubleshooting poor peak shape of isobutyl methyl phthalate in gas chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve poor peak shape for isobutyl methyl phthalate and other phthalates during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of peak tailing for this compound in my GC analysis?

Peak tailing for phthalates is often indicative of unwanted interactions within the gas chromatograph. The primary causes can be categorized as follows:

  • System Activity: Phthalates can interact with active sites, such as exposed silanol groups or metal surfaces, within the GC system.[1][2][3] These interactions lead to adsorption of the analyte and a delayed, asymmetrical elution profile.

  • Inlet Contamination or Incorrect Setup: The inlet is a frequent source of problems.[4][5][6] Contamination from previous injections, degradation of the liner, septum particles in the liner, or the use of a non-deactivated liner can all cause peak tailing.[7]

  • Column Issues: Contamination of the GC column, particularly at the inlet end, can lead to poor peak shape.[2][6] Improper column installation, such as a poor cut or incorrect positioning within the inlet, can also create turbulence and unswept volumes, resulting in tailing peaks.[3]

  • Chemical Interactions: More polar compounds can have chemical interactions with components of the GC system, such as the liner or column, leading to some analyte molecules being retained longer and causing tailing.[2]

Q2: My this compound peak is tailing. Where should I start my troubleshooting?

A systematic approach to troubleshooting is the most efficient way to identify and resolve the issue. Begin with the most common and easily addressable problems first. A recommended workflow is to start with the inlet, as it is a very common source of issues.[4][5][8]

Here is a logical troubleshooting workflow:

TroubleshootingWorkflow start Poor Isobutyl Methyl Phthalate Peak Shape inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring) start->inlet_maintenance check_peak_shape Analyze Standard Is Peak Shape Good? inlet_maintenance->check_peak_shape column_maintenance Perform Column Maintenance (Trim Inlet End, Check Installation) check_peak_shape->column_maintenance No problem_solved Problem Solved check_peak_shape->problem_solved Yes recheck_peak_shape Analyze Standard Is Peak Shape Good? column_maintenance->recheck_peak_shape investigate_method Investigate Method Parameters (Temperatures, Flow Rate, Injection) recheck_peak_shape->investigate_method No recheck_peak_shape->problem_solved Yes further_investigation Further Investigation Needed (e.g., Contamination Source, Column Choice) investigate_method->further_investigation

Figure 1. A logical workflow for troubleshooting poor peak shape.

Q3: How does the inlet liner affect phthalate analysis and what should I use?

The inlet liner is critical for ensuring accurate and precise data in GC.[4][5] It aids in sample vaporization and the efficient, loss-free transfer of analytes to the column.[4][5] For active compounds like phthalates, the choice and condition of the liner are paramount.

  • Liner Activity: Undeactivated glass liners have active silanol groups on the surface that can interact with polar analytes, causing adsorption and peak tailing.[3][7] Using a deactivated liner is crucial to minimize these interactions.[7]

  • Contamination: Over time, liners can become contaminated with non-volatile residues from samples. This residue can create active sites, leading to poor peak shapes.

  • Liner Type: For splitless injections, which are common for trace analysis of phthalates, a single taper liner with glass wool is often a good starting point.[5] The taper helps to focus the sample onto the column, and the glass wool aids in vaporization and traps non-volatile residues.[7]

Liner CharacteristicRecommendation for Phthalate AnalysisRationale
Deactivation Use a chemically deactivated liner.Minimizes adsorption of active analytes on silanol groups, preventing peak tailing.[3][7]
Geometry Single taper or double taper for splitless injections.Tapered design helps to focus analytes onto the column and can reduce interaction with the metal inlet seal.[7]
Packing Glass wool (deactivated).Aids in sample vaporization and traps non-volatile matrix components, protecting the column.[7]

Q4: Can my syringe or injection technique be the source of the problem?

Yes, both the syringe and the injection technique can contribute to poor peak shape and other chromatographic issues.

  • Syringe Contamination: Phthalates are ubiquitous and can be absorbed onto the outer surface of the syringe needle from the laboratory air.[9][10] This can lead to blank contamination and potentially carryover.

  • Septum Coring: A dull or incorrect type of syringe needle can damage the septum, depositing small particles into the inlet liner.[11] These particles can create active sites and cause peak tailing.

  • Injection Parameters: For splitless injections, a pulsed splitless injection can be beneficial.[12] This technique increases the inlet pressure during the injection, which can result in a faster and more efficient transfer of the sample onto the column, potentially improving peak shape.[12]

Experimental Protocols

Protocol 1: Routine GC Inlet Maintenance

Objective: To eliminate the inlet as a source of peak tailing by replacing consumable parts and ensuring a clean, inert sample path.

Materials:

  • New, deactivated inlet liner appropriate for your injection type (e.g., single taper with wool for splitless).

  • New septum.

  • New O-ring for the liner, if applicable.

  • New inlet seal (gold-plated is recommended for active compounds).[4][5]

  • Clean, lint-free gloves.

  • Tweezers.

  • Solvents for cleaning (e.g., methanol, acetone, hexane).

Procedure:

  • Cool the Inlet: Ensure the GC inlet is cooled to a safe temperature (typically below 50°C) before handling.

  • Wear Clean Gloves: To prevent contamination from skin oils, wear clean, lint-free gloves.

  • Remove the Septum Nut and Septum: Unscrew the septum nut and remove the old septum using tweezers.

  • Remove the Inlet Liner: Carefully remove the old inlet liner with tweezers. Inspect it for any visible contamination or septum particles.

  • Clean the Inlet: If necessary, gently wipe the accessible surfaces of the inlet with a lint-free swab lightly dampened with an appropriate solvent. Allow it to dry completely.

  • Install the New Liner and O-ring: Using tweezers, insert the new, deactivated liner and a new O-ring (if used). Ensure the liner is seated correctly according to your instrument's manual.

  • Install the New Septum: Place the new septum in the septum nut and tighten it according to the manufacturer's recommendations. Overtightening can lead to coring.[8]

  • Replace the Inlet Seal (if necessary): If you suspect the inlet seal is a source of activity, replace it with a new, highly inert seal (e.g., gold-plated).[4][5]

  • Leak Check: After reassembling the inlet, perform a leak check to ensure all connections are secure.

  • Conditioning: Heat the inlet to your method temperature and allow it to thermally condition before injecting any samples.

Protocol 2: GC Column Inlet Trimming

Objective: To remove any contaminated or active portion of the column at the inlet, which can cause peak tailing.

Materials:

  • Capillary column cutter (ceramic wafer or diamond-tipped scribe).

  • Magnifying glass or small microscope.

  • Clean, lint-free gloves.

Procedure:

  • Cool the Oven and Inlet: Ensure both the GC oven and inlet are at room temperature.

  • Wear Clean Gloves: Handle the column with clean gloves to prevent contamination.

  • Disconnect the Column from the Inlet: Carefully unscrew the column nut and ferrule from the inlet.

  • Trim the Column:

    • Using a ceramic wafer or diamond scribe, gently score the fused silica tubing. Do not apply excessive pressure.

    • Gently flex the column at the score to create a clean, perpendicular break.

    • It is recommended to trim 5-10 cm from the inlet end of the column.

  • Inspect the Cut: Use a magnifying glass to inspect the end of the column.[3] It should be a clean, flat, 90-degree cut with no jagged edges or shards of silica.[3] If the cut is not clean, repeat the process. A poor cut can cause peak tailing.[3]

  • Reinstall the Column:

    • Slide a new nut and ferrule onto the column.

    • Insert the column into the inlet to the correct depth as specified by your instrument manufacturer. Incorrect positioning can lead to peak distortion.[3]

    • Tighten the nut according to the manufacturer's instructions.

  • Condition the Column: After reinstallation, condition the column according to the manufacturer's recommendations to remove any oxygen and contaminants.

Visualizing Analyte-System Interactions

The following diagram illustrates how active sites within the GC system can lead to poor peak shape for this compound.

AnalyteInteractions cluster_system GC System Component (e.g., Liner, Column) active_site Active Site (e.g., -SiOH group) detector_tailing Detector (Tailing Peak) active_site->detector_tailing Slow Desorption analyte_ideal This compound (Ideal Path) detector_ideal Detector (Symmetrical Peak) analyte_ideal->detector_ideal Unimpeded Flow analyte_interacting This compound (Interacting) analyte_interacting->active_site Adsorption

Figure 2. Interaction of an active analyte with a system active site.

References

Minimizing phthalate contamination from lab equipment and solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phthalate contamination from laboratory equipment and solvents.

Troubleshooting Guides

Scenario 1: You are observing persistent phthalate peaks in your analytical blanks (e.g., in GC-MS or LC-MS analysis).

Question: I am consistently detecting phthalates like DEHP and DBP in my solvent blanks. What are the potential sources and how can I eliminate them?

Answer:

Persistent phthalate contamination in analytical blanks is a common issue due to the ubiquitous nature of these plasticizers.[1][2][3] The source can be multifactorial, originating from solvents, sample preparation equipment, or the analytical instrument itself.[2][3][4]

Troubleshooting Workflow:

A Start: Phthalate Peaks in Blank B Isolate the Source: Run instrument with direct infusion of high-purity solvent A->B C Peaks Persist B->C Yes D Peaks Disappear B->D No E Contamination is in the LC/GC system or instrument source C->E F Contamination is from solvents, reagents, or labware D->F G Troubleshoot Instrument: - Clean ESI/APCI source - Check tubing (PEEK can absorb phthalates) - Inspect gas lines and filters - Clean drain tubing E->G H Evaluate Solvents & Reagents: - Test a new bottle of high-purity solvent - Redistill solvents if necessary - Test DI water source F->H I Evaluate Lab Consumables: - Switch to glass or polypropylene alternatives - Test for leaching from pipette tips, vials, filters - Avoid vinyl gloves; use nitrile F->I J Implement Rigorous Cleaning: - Follow detailed glassware cleaning protocol - Bake out glassware and sodium sulfate F->J K Resolved G->K H->K I->K J->K

Caption: Troubleshooting workflow for identifying the source of phthalate contamination.

Detailed Steps:

  • Isolate the Contamination Source: The first step is to determine if the contamination is from your sample preparation workflow or the analytical instrument itself.[5]

    • For LC-MS: Disconnect the HPLC and directly infuse a high-purity solvent into the mass spectrometer using a clean syringe and new tubing. If the phthalate peaks disappear, the source is likely in the HPLC system (tubing, column, mobile phase). If they persist, the issue is within the MS source or internal components.[5]

    • For GC-MS: Inject a high-purity solvent directly. If contamination is still present, it could be from the syringe, injection port liner, or carrier gas lines. Contamination of the syringe needle from laboratory air is a known issue.[4][6]

  • Investigate Solvents and Reagents:

    • Solvents: Even high-purity solvents can be a source of phthalates.[7][8] Open a new bottle from a different lot or vendor and re-run the blank. Consider redistilling solvents for ultra-sensitive analyses.[1]

    • Water: Deionized (DI) water systems often use plastic components that can leach phthalates.[7] Test your DI water by extracting a large volume with a clean solvent (e.g., methylene chloride) and analyzing the extract.

    • Reagents: Solid reagents like sodium sulfate can be contaminated. Purify by baking at a high temperature (e.g., 400 °C) or performing a Soxhlet extraction with a clean solvent.[7]

  • Evaluate Laboratory Consumables:

    • Plastics to Avoid: Soft plastics, particularly PVC, are major sources of phthalates.[1] Avoid using PVC tubing, vinyl gloves (switch to nitrile), and containers made of PVC.

    • Test Consumables: Systematically test for leaching from items like pipette tips, syringe filters, and sample vials by incubating them with a clean solvent and then analyzing the solvent.[9][10][11]

    • Parafilm: Parafilm has been shown to leach DEHP and should not be in direct contact with samples or solvents.[9][10][11]

  • Implement Rigorous Cleaning Procedures:

    • Glassware: Do not use laboratory dishwashers as they can introduce phthalate contamination.[5] Adopt a strict manual cleaning protocol. For persistent contamination, a high-temperature bake-out of glassware (e.g., 500°C overnight) is effective.[12][13]

    • Instrument Components: Clean the instrument source (e.g., ESI or APCI probe) according to the manufacturer's instructions. Baking the APCI probe may be an option.[5]

Scenario 2: You are concerned about phthalate leaching from plastic labware during sample storage or preparation.

Question: Which types of plastic labware are most likely to leach phthalates, and what are the best practices for handling and storing samples to minimize this?

Answer:

Phthalates are not covalently bound to the polymer matrix in plastics and can easily leach into samples, especially with organic solvents or over prolonged storage.[7][14] The type of plastic and the solvent used are critical factors.

Leaching Potential of Common Lab Plastics:

Plastic TypeCommon Lab UsePhthalate Leaching PotentialRecommended Alternatives
Polyvinyl Chloride (PVC) Tubing, gloves, containersHigh Use PTFE or stainless steel tubing, nitrile gloves, glass or polypropylene containers.[1]
Polystyrene (PS) Petri dishes, flasks, vialsModerateGlass or polypropylene alternatives.
Polycarbonate (PC) Centrifuge tubes, bottlesLow to ModeratePolypropylene or glass.
Polypropylene (PP) Centrifuge tubes, pipette tips, bottlesLow Generally a safer alternative for many applications.
Polytetrafluoroethylene (PTFE) Tubing, septa, filter membranesLow (for the material itself)A good alternative for tubing and chemically resistant applications. However, some studies have shown leaching from PTFE filter holders.[9][10][11]

Best Practices for Sample Handling and Storage:

  • Avoid Plastic Where Possible: Use glass or stainless steel for sample collection, storage, and preparation whenever feasible.[2][15]

  • Choose Safer Plastics: If plastic must be used, opt for polypropylene (PP).

  • Solvent Compatibility: Be aware that organic solvents will increase the rate of leaching.[14] Use glass containers for all organic solvent-based solutions.

  • Minimize Contact Time: Reduce the time your samples are in contact with any plastic materials.

  • Storage: For long-term storage, use glass vials with PTFE-lined caps. Wrap samples in aluminum foil for storage to protect from environmental contamination.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common phthalates found as contaminants in a laboratory setting? A1: The most frequently encountered phthalates are Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Diisobutyl phthalate (DIBP), and Benzyl butyl phthalate (BBP).[1] These are common because of their widespread use in a vast array of products, including those found in labs.[7]

Q2: Can I decontaminate my solvents if I suspect they are a source of phthalates? A2: Yes. For non-volatile contaminants in volatile solvents, redistillation using an all-glass apparatus is an effective purification method.[1] Always test a small portion of the distilled solvent to confirm the removal of contaminants before using it for your experiments.

Q3: Are there phthalate-free alternatives for common lab equipment? A3: Yes. Many manufacturers now offer phthalate-free or "phthalate-safe" product lines for items like tubing, gloves, and plasticizers.[16][17] Look for alternatives made from materials like polypropylene, polyethylene, or use glass, stainless steel, and PTFE where appropriate. Non-phthalate plasticizers like DINCH are also being used in some products.[18]

Q4: How do I properly clean my glassware to remove phthalate contamination? A4: A multi-step cleaning process is recommended for glassware. Avoid automated dishwashers and household detergents.[5][19][20]

Glassware Cleaning Protocol Logic:

A Start: Used Glassware B Initial Rinse with appropriate solvent to remove gross contamination A->B C Wash with laboratory-grade, residue-free detergent and hot water B->C D Thoroughly rinse with tap water C->D E Rinse 3-5 times with Deionized (DI) Water D->E F Final rinse with high-purity solvent (e.g., acetone, methanol) E->F G Air dry in a clean environment or oven dry F->G H For Ultra-Trace Analysis: Bake glassware in an oven (e.g., 400-500°C) overnight G->H I End: Clean Glassware G->I H->I

Caption: Recommended workflow for cleaning laboratory glassware to remove phthalates.

Q5: Can the air in my lab be a source of phthalate contamination? A5: Yes, laboratory air can contain phthalates that have off-gassed from materials like vinyl flooring, paint, and plastic equipment.[19] These airborne phthalates can then contaminate open solvent bottles, samples, and equipment surfaces.[3][19] Minimizing the use of plastics in the lab environment and keeping solvents and samples covered can help reduce this vector of contamination.

Experimental Protocols

Protocol 1: Testing Lab Consumables for Phthalate Leaching

Objective: To determine if plastic consumables (e.g., pipette tips, centrifuge tubes, syringe filters) are a source of phthalate contamination.

Methodology:

  • Preparation: In a clean environment (e.g., a fume hood with surfaces wiped down with phthalate-free solvent), place the item to be tested into a pre-cleaned glass vial. For example, place 5-10 pipette tips or one centrifuge tube into a 20 mL glass scintillation vial.

  • Blank Control: Prepare a blank control vial containing only the solvent.

  • Leaching: Add a measured volume (e.g., 5 mL) of a high-purity solvent (n-hexane or methanol are common choices) to each vial, ensuring the plastic item is fully submerged.

  • Incubation: Cap the vials with PTFE-lined caps and let them sit for a defined period (e.g., 6, 12, or 24 hours) at room temperature to simulate experimental conditions. Gentle agitation can be applied.

  • Analysis: Carefully transfer the solvent from each vial into a clean autosampler vial. Analyze the solvent using a calibrated GC-MS or LC-MS method for the target phthalates.

  • Evaluation: Compare the phthalate concentrations in the solvent exposed to the plastic with the blank control. A significant increase indicates leaching from the consumable.

Protocol 2: High-Temperature Bake-Out for Glassware and Reagents

Objective: To remove thermally stable organic contaminants, including phthalates, from laboratory glassware and solid reagents like sodium sulfate.

Methodology:

  • Initial Cleaning: Wash and rinse glassware according to the standard cleaning protocol described in the FAQs. For sodium sulfate, ensure it is spread thinly in a glass or stainless steel tray.

  • Oven Preparation: Use a high-temperature oven (muffle furnace) that is dedicated to this purpose or has been verified to be clean.

  • Baking:

    • Loosely cover the glassware with aluminum foil (pre-cleaned by heating in the oven).

    • Place the items in the cool oven.

    • Slowly ramp the temperature up to 400-500°C.

    • Hold at this temperature for at least 4 hours, or overnight for maximum effectiveness.[7][12][13]

  • Cooling: Turn off the oven and allow the items to cool completely to room temperature inside the oven with the door closed. This prevents thermal shock and re-contamination from ambient lab air.

  • Storage: Once cool, immediately cover the openings of the glassware with clean aluminum foil or PTFE stoppers and store in a clean, dust-free cabinet.

Quantitative Data Summary

The following table summarizes data from a study investigating phthalate leaching from various laboratory consumables.[9][10][11] This data highlights potential contamination sources.

Table 1: Phthalate Leaching from Common Laboratory Consumables

Lab ConsumableMaterialPhthalate DetectedMaximum Leaching (µg/cm²)
Pipette TipsPlasticDEHP0.36
Pipette TipsPlasticDINP0.86
Syringe Filter HolderPTFEDBP2.49
Syringe Filter HolderRegenerated CelluloseDBP0.61
Syringe Filter HolderCellulose AcetateDMP5.85
Sealing FilmParafilm®DEHP0.50
Source: Data compiled from a screening study on laboratory consumables.[9][10][11]

References

Technical Support Center: Method Validation for Isobutyl Methyl Phthalate and its Metabolites in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of isobutyl methyl phthalate and its primary metabolite, mono-isobutyl phthalate (MiBP), in complex biological matrices such as serum, plasma, and urine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
High Background / Blank Contamination Phthalates are ubiquitous environmental contaminants present in laboratory air, solvents, glassware, and plasticware.[1][2][3][4] Syringe needles used for injection can also be a source of contamination.[3][4]- Use phthalate-free labware (glassware, vials, caps). - Thoroughly clean all glassware with high-purity solvents. - Use high-purity solvents and reagents. - Prepare procedural blanks to monitor for contamination.[1] - Implement needle cleaning procedures for autosamplers.[3][4] - Work in a clean, controlled environment, potentially with a laminar flow hood.
Poor Analyte Recovery Inefficient extraction from the biological matrix. Analyte binding to proteins in the matrix.[5] Instability of the analyte during sample storage or processing.- Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. - For serum or plasma, consider a protein precipitation step with acetonitrile.[1][6] - Use of isotope-labeled internal standards can help correct for recovery variations.[5][7] - Ensure proper sample storage conditions (e.g., -70°C for long-term stability of phthalate metabolites in urine).[8] - For serum samples, acidification immediately after collection can help prevent enzymatic hydrolysis of parent phthalates.[7][9]
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the target analyte in the mass spectrometer source.[10][11][12][13]- Improve chromatographic separation to separate the analyte from interfering matrix components. - Optimize the sample preparation method to remove interfering substances.[13] - Use a matrix-matched calibration curve.[14] - The standard addition method can be used to compensate for matrix effects.[10] - Isotope-labeled internal standards that co-elute with the analyte can help compensate for matrix effects.[15]
Low Sensitivity / High Limit of Detection (LOD) Suboptimal instrument parameters (e.g., ionization source settings, collision energy). Inefficient sample clean-up leading to matrix effects. Analyte degradation.- Tune the mass spectrometer to optimize parameters for the specific analyte. - Enhance sample clean-up to reduce matrix interference. - For GC-MS analysis of phthalate metabolites, derivatization is often required to improve volatility and thermal stability.[16] However, methods are being developed to eliminate this step.[16] - For LC-MS/MS, using techniques like column-switching can improve sensitivity.[17][18]
Poor Peak Shape in Chromatography Inappropriate column chemistry or mobile phase composition. Adsorption of the analyte to active sites in the GC inlet or column.[16]- Select a GC or LC column with appropriate stationary phase chemistry for phthalate analysis.[19] - Optimize the mobile phase gradient (for LC) or temperature program (for GC).[16] - For GC analysis, ensure the inlet liner is clean and deactivated.
Inconsistent Results / Poor Reproducibility Variability in sample collection, storage, or preparation. Instrument instability. Inconsistent handling of standards and quality control samples.- Standardize all procedures from sample collection to analysis. - Regularly perform system suitability tests and instrument calibration. - Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor accuracy and precision.[1]

Frequently Asked Questions (FAQs)

1. What are the most common analytical techniques for this compound and its metabolites in biological matrices?

The most widely used techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][20] These methods offer high sensitivity and selectivity, which are crucial for detecting the low concentrations of these compounds often found in biological samples.[14]

2. Why is it important to measure the metabolite (mono-isobutyl phthalate, MiBP) instead of the parent compound?

Phthalates like di-isobutyl phthalate are rapidly metabolized in the body to their monoester metabolites, such as MiBP.[21] These metabolites are then often excreted in urine.[22] Measuring the metabolite can be a more reliable biomarker of exposure because it reduces the "phthalate blank problem" caused by contamination from the parent compound in the lab environment.[23]

3. What are "matrix effects" and how can I minimize them?

Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting substances from the sample matrix, leading to either ion suppression or enhancement.[11][12] This can result in inaccurate quantification. To minimize matrix effects, you can improve sample cleanup procedures, optimize chromatographic separation, use matrix-matched calibration standards, or employ isotope-labeled internal standards.[10][13][14]

4. What are typical validation parameters I need to assess for my method?

A full method validation should include the assessment of:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy: How close the measured value is to the true value.

  • Precision (Intra- and Inter-day): The degree of agreement among a series of measurements.[1][6]

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[1][24]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[17]

  • Recovery: The efficiency of the extraction process.[1][17]

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).[6][8]

5. How can I prevent contamination of my samples with phthalates?

Due to the widespread use of phthalates in plastics and other lab materials, preventing contamination is critical.[25] Key steps include:

  • Using glass or polypropylene labware instead of other plastics.

  • Thoroughly cleaning all glassware.

  • Using high-purity solvents.

  • Analyzing procedural blanks with each batch of samples to monitor for contamination.[1]

  • Being mindful of potential contamination from personal care products.[26][27]

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of isobutyl phthalate metabolites and other related phthalates in biological matrices, as reported in various studies.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Phthalate Metabolites

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Analytical MethodReference
Mono-isobutyl phthalate (MiBP)Serum--LC-MS/MS[24]
Mono-isobutyl phthalate (MiBP)Urine--LC-MS/MS[24]
Monobutyl phthalate (MBP)Serum0.672.02LC-MS/MS[17]
Monobutyl phthalate (MBP)Urine1.053.15LC-MS/MS[17]
Monobutyl phthalate (MBP)Rat Plasma6.925UPLC-MS/MS[1][6]
Various Phthalate MonoestersSerum0.6 - 1.3-HPLC-ESI-MS/MS[5][7]

Table 2: Recovery Data for Phthalate Metabolites

AnalyteMatrixSpiked ConcentrationRecovery (%)Analytical MethodReference
Monobutyl phthalate (MBP)Serum2-8 ng/sample96.5 - 137.5LC-MS/MS[17]
Monobutyl phthalate (MBP)Rat Plasma75 & 4000 ng/mL>92UPLC-MS/MS[1][6]
Various Phthalate MonoestersSerum-Generally excellentHPLC-ESI-MS/MS[5]

Experimental Protocols

Detailed Methodology: UPLC-MS/MS for Mono-isobutyl Phthalate (MiBP) in Rat Plasma

This protocol is a synthesized example based on similar validated methods for monobutyl phthalates.[1][6]

1. Sample Preparation (Protein Precipitation) a. Aliquot 100 µL of rat plasma into a clean microcentrifuge tube. b. Add 200 µL of acetonitrile containing the isotope-labeled internal standard (e.g., MBP-d4). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 12,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube for analysis.

2. UPLC-MS/MS Analysis a. Chromatographic System: Waters ACQUITY UPLC or equivalent. b. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. f. Flow Rate: 0.3 - 0.5 mL/min. g. Injection Volume: 5 - 10 µL. h. Mass Spectrometer: Triple quadrupole mass spectrometer. i. Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phthalate metabolites. j. MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard. For MiBP, a potential transition could be m/z 221.0 → 77.0.[21]

3. Data Analysis and Quantification a. Generate a calibration curve using matrix-matched standards. b. Quantify the analyte concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing SampleCollection Biological Sample Collection (e.g., Plasma, Urine) Spiking Spike with Internal Standard SampleCollection->Spiking Extraction Extraction (Protein Precipitation, SPE, or LLE) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant/ Eluate Centrifugation->Supernatant LCMS LC-MS/MS or GC-MS Analysis Supernatant->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition Quantification Quantification using Calibration Curve DataAcquisition->Quantification Validation Method Validation Assessment Quantification->Validation

Caption: General experimental workflow for the analysis of this compound metabolites.

troubleshooting_logic Start Poor Analytical Result Contamination High Blank Signal? Start->Contamination Recovery Low Analyte Response? Contamination->Recovery No Contamination_Sol Check Labware, Solvents, Air Contamination->Contamination_Sol Yes MatrixEffect Inconsistent Recovery in Matrix? Recovery->MatrixEffect No Recovery_Sol Optimize Extraction Protocol Recovery->Recovery_Sol Yes Sensitivity High LOD/LOQ? MatrixEffect->Sensitivity No MatrixEffect_Sol Improve Cleanup / Use Matrix-Matched Calibrants MatrixEffect->MatrixEffect_Sol Yes Sensitivity_Sol Optimize Instrument Parameters Sensitivity->Sensitivity_Sol Yes End Method Optimized Sensitivity->End No Contamination_Sol->End Recovery_Sol->End MatrixEffect_Sol->End Sensitivity_Sol->End

Caption: A logical flow for troubleshooting common issues in phthalate analysis.

References

Addressing analytical challenges in the quantification of phthalate mixtures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of phthalate mixtures.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of phthalates.

Question: Why are my blank samples showing high levels of phthalate contamination?

Answer:

Phthalate contamination in blank samples is a frequent challenge due to their widespread presence in the laboratory environment.[1][2][3] Potential sources include:

  • Laboratory Air: Phthalates can be absorbed from the air onto the outer surface of the GC-MS syringe needle.[2][4]

  • Plastic Materials: Any contact with plastic labware (e.g., pipette tips, containers, tubing) can introduce phthalates into your samples, as they are not chemically bound to the polymer and can easily leach out.[5][6]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[7] It is crucial to screen all solvents and reagents for phthalate contamination.

  • Glassware: Improperly cleaned glassware can be a significant source of contamination. Dishwashers may not effectively remove all residues and can even introduce phthalates.[5][7]

To mitigate blank contamination, consider the following:

  • Use scrupulously clean glassware: Rinse glassware with water, followed by acetone and hexane.[5] For persistent contamination, a rinse with 30% nitric acid followed by 2M NH4OH can be effective.[7]

  • Avoid all plastic materials: Whenever possible, use glass syringes, glass pipettes, and stainless steel components.[5]

  • Implement syringe cleaning protocols: To minimize contamination from the syringe needle, you can clean the needle in the injector prior to a splitless injection or use a fast injection at a low injector temperature.[2][4]

  • Prepare fresh standards and solvents: The stability of your standards can be affected by temperature and UV light, so it's good practice to prepare fresh solutions and store them in brown glass.[8]

Question: I am having difficulty separating isomeric phthalates. What can I do?

Answer:

The structural similarity of phthalate isomers makes their chromatographic separation challenging, which can lead to co-elution and inaccurate quantification.[9]

  • Optimize your GC column and conditions: For GC-MS analysis, specific stationary phases can improve the resolution of complex phthalate mixtures. For example, Rtx-440 and Rxi-XLB columns have shown good resolution for a wide range of phthalates.[9]

  • Consider LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can offer superior selectivity for isomeric mixtures, often providing better separation and more reliable quantification.[10] A C18 column has been successfully used to separate isomers of 14 different phthalate compounds.[11]

Question: A peak for my internal standard has disappeared during a GC-MS run. What could be the cause?

Answer:

The disappearance of an internal standard peak can be due to several factors:[8]

  • System Leak: Check your GC system for any leaks that could affect the flow path and prevent the standard from reaching the detector.

  • Method Parameters: Accidental use of a different GC-MS method with incorrect parameters can lead to the peak not being detected.

  • Standard Stability: The internal standard may have degraded. It is important to check the stability of your standards with regard to temperature and light.

  • Reaction with Analytes: Ensure that your internal standard does not react with the phthalates you are analyzing.

Frequently Asked Questions (FAQs)

What is the most suitable analytical technique for phthalate quantification?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for phthalate analysis.[12][13][14]

  • GC-MS is a robust and cost-effective technique that generally provides good chromatographic resolution.[9]

  • LC-MS/MS can offer higher sensitivity and selectivity, with detection limits as low as 1 part-per-billion (ppb).[11] It can also simplify sample preparation for certain matrices.

The choice of technique often depends on the specific phthalates of interest, the sample matrix, and the required detection limits.

What are the common sample preparation techniques for phthalate analysis?

Sample preparation methods have evolved from traditional liquid-liquid extraction (LLE) to more advanced techniques.[12][14]

  • Liquid-Liquid Extraction (LLE): This is a conventional method that uses organic solvents to extract phthalates from a sample.[13]

  • Solid-Phase Extraction (SPE): SPE is often preferred as it can provide better recovery and overall sensitivity compared to LLE.[15]

  • Solid-Phase Microextraction (SPME): This technique, including headspace and direct immersion methods, is also utilized for its efficiency and reduced solvent consumption.[12][14]

How can I minimize matrix effects in my analysis?

Matrix effects, where components of the sample other than the analyte of interest interfere with the measurement, can be a significant challenge.

  • Effective Sample Cleanup: Employing a robust sample preparation method, such as SPE, can help remove interfering compounds.

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix that is as close as possible to the sample matrix can help to compensate for matrix effects.[16]

  • Isotope Dilution: The use of stable isotope-labeled internal standards is a powerful method for correcting for matrix effects and improving the accuracy of quantification.[10]

Quantitative Data Summary

The following tables summarize typical instrument detection limits for phthalate analysis using LC-MS/MS.

Table 1: Instrument Detection Limits for LC-MS/MS Analysis of 13 Phthalates [11]

CompoundInstrument Detection Limit (ng/mL)
DMP2
DEP3
DAP0.3
DPP0.5
DBP5
BBP0.5
DCP0.3
DNHP0.5
DEHP5
DEHA0.5
DNOP0.5
DINP5
DIDP5

Experimental Protocols

Protocol 1: Sample Preparation of Soft Drinks for GC-MS Analysis [5]

  • Spiking: Prepare spiked soft drink samples by adding 300 ng/mL and 1000 ng/mL of a phthalate standard solution in acetone to 5 mL of the soft drink.

  • Internal Standard Addition: Add 5 mL of dichloromethane containing 1000 ng/mL of the internal standard.

  • Extraction: Vigorously shake the solution mixture.

  • Sample Transfer: Transfer an aliquot of the organic layer to a GC vial for analysis.

Protocol 2: Sample Preparation of Distilled Beverages for LC-MS/MS Analysis

  • Dilution: Dilute the distilled beverage samples 1:1 with phthalate-free water.

  • Transfer: Place the diluted sample in a certified glass vial for LC-MS/MS analysis.

  • Matrix-Matched Calibration: For creating a matrix-matched calibration curve, spike a representative sample with known concentrations of phthalates (e.g., 5, 10, 20, 50, and 100 µg/L) and then dilute 1:1 with water.

Visualizations

Experimental_Workflow Experimental Workflow for Phthalate Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPE, or SPME) Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC-MS or LC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of phthalates in a sample.

Contamination_Sources Potential Sources of Phthalate Contamination cluster_lab Laboratory Environment cluster_sample Sample Matrix LabAir Laboratory Air Sample Analytical Sample LabAir->Sample Absorption Plasticware Plastic Labware (e.g., pipette tips, tubing) Plasticware->Sample Leaching Glassware Improperly Cleaned Glassware Glassware->Sample Residue Transfer Solvents Solvents and Reagents Solvents->Sample Contaminant Introduction Syringe GC Syringe Needle Syringe->Sample Transfer during Injection

Caption: Common sources of phthalate contamination in the laboratory.

References

Technical Support Center: Resolution of Isobutyl Methyl Phthalate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the analytical separation of isobutyl methyl phthalate from its structural isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural isomers of this compound that can interfere with its analysis?

A1: The primary structural isomers of concern are n-butyl methyl phthalate, sec-butyl methyl phthalate, and tert-butyl methyl phthalate. These compounds share the same molecular weight and can exhibit similar chromatographic behavior, leading to co-elution and inaccurate quantification.

Q2: Which analytical techniques are most suitable for separating this compound from its isomers?

A2: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most effective and commonly used techniques for the separation of phthalate isomers.[1] When coupled with mass spectrometry (MS), GC-MS provides a powerful tool for both separation and identification.[1][2]

Q3: What is the main challenge in separating these butyl methyl phthalate isomers?

A3: The primary challenge is their similar physicochemical properties, which result in very close retention times on both GC and HPLC columns. This often leads to peak co-elution, making accurate quantification difficult without careful method optimization.[1]

Q4: Can mass spectrometry distinguish between co-eluting isomers of butyl methyl phthalate?

A4: While challenging, it is sometimes possible to distinguish between co-eluting isomers using mass spectrometry if they produce unique fragment ions. However, many phthalates share a common base peak ion at m/z 149, which complicates identification and quantification when isomers are not chromatographically separated.[1] Therefore, achieving good chromatographic resolution is crucial.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor or no resolution between this compound and its isomers.

  • Possible Cause 1: Inappropriate GC Column Stationary Phase.

    • Solution: The choice of stationary phase is critical for separating isomers. A mid-polarity phase is often a good starting point. For phthalates, columns with a 5-type (5% phenyl-methylpolysiloxane) or a more polar 35-type (35% phenyl-methylpolysiloxane) or XLB-type stationary phase are commonly employed and have shown good performance in separating a wide range of phthalates.[1] Rtx-440 and Rxi-XLB columns have demonstrated excellent resolution for complex phthalate mixtures.[2]

  • Possible Cause 2: Suboptimal Oven Temperature Program.

    • Solution: A slow, carefully optimized temperature ramp is crucial for separating closely eluting isomers. Start with a lower initial oven temperature to enhance early-eluting compound separation and use a slow ramp rate (e.g., 2-5 °C/min) through the expected elution range of the butyl methyl phthalate isomers.

  • Possible Cause 3: Carrier Gas Flow Rate is Too High or Too Low.

    • Solution: Optimize the carrier gas (typically helium or hydrogen) flow rate to achieve the best column efficiency. The optimal flow rate will depend on the column dimensions and the carrier gas being used. Refer to the column manufacturer's guidelines for the recommended optimal flow rate or linear velocity.

Issue 2: Peak Tailing for Phthalate Peaks.

  • Possible Cause 1: Active Sites in the GC System.

    • Solution: Phthalates can interact with active sites in the injector liner, column, or detector. Ensure the use of a deactivated injector liner and a high-quality, well-conditioned capillary column. If tailing persists, it may be necessary to replace the liner or trim the first few centimeters of the column.

  • Possible Cause 2: Contamination in the GC System.

    • Solution: Phthalates are common contaminants from plastic components in laboratory equipment.[3] Ensure all solvents, glassware, and sample handling materials are free from phthalate contamination. Running a solvent blank can help identify sources of contamination.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Co-elution of this compound and its Isomers.

  • Possible Cause 1: Inadequate Mobile Phase Composition or Gradient.

    • Solution: For reversed-phase HPLC, a gradient elution using acetonitrile and water is common for phthalate analysis. Fine-tuning the gradient slope is critical. A shallower gradient over the elution window of the isomers will increase the separation time and can improve resolution. Experiment with different starting and ending percentages of the organic solvent and the gradient duration.

  • Possible Cause 2: Incorrect Column Chemistry.

    • Solution: A standard C18 column is a good starting point for phthalate separations. However, if resolution is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column, which can offer different interactions with the aromatic ring and ester groups of the phthalates.

Issue 2: Broad or Tailing Peaks.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: Peak tailing in HPLC can be caused by interactions between the analyte and residual silanol groups on the silica-based stationary phase. Using a modern, high-purity, end-capped column can minimize these interactions. Adjusting the mobile phase pH can also help by suppressing the ionization of silanol groups (lower pH) or the analyte itself.

  • Possible Cause 2: Extra-Column Volume.

    • Solution: Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening. Ensure that the shortest possible length of the narrowest internal diameter tubing is used to connect the column to the detector. Check all fittings for proper connection to avoid dead volumes.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Butyl Methyl Phthalate Isomers

This protocol provides a starting point for the separation of this compound and its structural isomers. Optimization may be required based on the specific instrumentation and standards used.

Parameter Condition
GC System Agilent 8890 GC with 5977B MS or equivalent
Column Rtx-440 (Restek) or equivalent mid-polarity column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial: 80 °C, hold for 1 minRamp 1: 10 °C/min to 200 °CRamp 2: 5 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Expected Elution Order: In general, for phthalate isomers, branched isomers tend to elute earlier than their straight-chain counterparts on non-polar and mid-polarity columns. Therefore, the expected elution order would be: tert-butyl methyl phthalate (if present), sec-butyl methyl phthalate, this compound, and then n-butyl methyl phthalate.

High-Performance Liquid Chromatography (HPLC) Method for Butyl Methyl Phthalate Isomers

This protocol provides a general-purpose gradient method for the separation of butyl methyl phthalate isomers.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 224 nm

Data Presentation

Table 1: GC-MS Retention Times of Phthalates on Various Stationary Phases

PhthalateRtx-440 (min)Rxi-XLB (min)Rxi-5ms (min)Rxi-35Sil MS (min)
Dimethyl phthalate1.281.161.101.29
Diethyl phthalate1.541.391.301.55
Diisobutyl phthalate2.252.041.912.21
Di-n-butyl phthalate2.582.332.172.53
Note: Data extracted from Restek application note. Retention times for this compound and its specific isomers were not provided and would need to be determined experimentally.

Visualizations

GC_Troubleshooting_Workflow start Poor Resolution of Isomers check_column Check GC Column Stationary Phase start->check_column Start Here optimize_oven Optimize Oven Temperature Program check_column->optimize_oven Phase Appropriate? optimize_flow Optimize Carrier Gas Flow Rate optimize_oven->optimize_flow Program Optimized? resolution_ok Resolution Achieved optimize_flow->resolution_ok Flow Optimized?

GC Troubleshooting Workflow for Poor Resolution.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_secondary_interactions Investigate Secondary Interactions start->check_secondary_interactions check_extra_column_volume Check for Extra- Column Volume start->check_extra_column_volume use_endcapped_column Use High-Purity End-Capped Column check_secondary_interactions->use_endcapped_column adjust_ph Adjust Mobile Phase pH check_secondary_interactions->adjust_ph optimize_tubing Optimize Tubing Length and ID check_extra_column_volume->optimize_tubing check_fittings Check Fittings for Dead Volume check_extra_column_volume->check_fittings peak_shape_good Symmetrical Peaks use_endcapped_column->peak_shape_good adjust_ph->peak_shape_good optimize_tubing->peak_shape_good check_fittings->peak_shape_good

HPLC Troubleshooting for Peak Tailing.

Isomer_Separation_Logic cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography gc_column GC Column Mid-polarity (e.g., 35% phenyl) Rtx-440, Rxi-XLB gc_temp Oven Program Slow ramp rate (2-5 °C/min) hplc_column HPLC Column C18 or Phenyl-Hexyl hplc_gradient Mobile Phase Gradient Shallow gradient with ACN/Water sample Sample Containing Butyl Methyl Phthalate Isomers separation Chromatographic Separation sample->separation separation->gc_column separation->gc_temp separation->hplc_column separation->hplc_gradient detection Detection (MS or UV) separation->detection resolved_isomers Resolved Isomer Peaks detection->resolved_isomers

Logical Flow for Isomer Separation.

References

Strategies to prevent degradation of isobutyl methyl phthalate during sample storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of isobutyl methyl phthalate to minimize degradation and ensure the integrity of your research samples. The following information is based on the general behavior of phthalate esters, as specific degradation data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade during storage?

A1: this compound, like other phthalate esters, is susceptible to three main degradation pathways:

  • Hydrolysis: The ester bonds can be cleaved by water, a reaction that is significantly influenced by the pH of the sample matrix. This process can be catalyzed by both acids and bases.[1]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that break down the molecule.[2]

  • Biodegradation: If samples are not stored under sterile conditions, microorganisms can metabolize the phthalate ester.[3]

Q2: What is the most critical factor to control during sample storage?

A2: Temperature is a critical factor as it influences the rate of all degradation pathways.[1] Higher temperatures accelerate hydrolysis and can promote microbial growth. Therefore, maintaining a consistent and low storage temperature is paramount.

Q3: What type of containers should I use to store my this compound samples?

A3: It is highly recommended to use glass containers with Teflon-lined screw caps. Plastic containers, especially those made of PVC, can be a source of phthalate contamination as these compounds can leach from the plastic into the sample.[4][5][6]

Q4: How does the pH of my sample matrix affect the stability of this compound?

A4: The pH of the sample matrix plays a significant role in the rate of hydrolysis. Phthalate esters are generally most stable at a neutral pH. Both acidic and alkaline conditions can catalyze hydrolysis, with alkaline hydrolysis typically proceeding at a much faster rate than acid-catalyzed hydrolysis.[1]

Q5: Can I store my samples at room temperature for short periods?

A5: While short-term storage at room temperature may be unavoidable during experimental procedures, it is not recommended for long-term storage. To minimize the risk of degradation, samples should be returned to appropriate cold storage conditions as soon as possible.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreased concentration of this compound in stored samples. Hydrolysis: The sample matrix may be too acidic or alkaline.- Measure the pH of your sample matrix. - If possible, adjust the pH to be as close to neutral as possible. - Store samples at a lower temperature to slow down the hydrolysis rate.
Photodegradation: Samples may have been exposed to light.- Store samples in amber glass vials or wrap clear vials in aluminum foil to protect them from light. - Avoid prolonged exposure to direct sunlight or fluorescent lighting.
Biodegradation: Microbial contamination may be present.- Ensure samples are stored under sterile conditions. - Consider filtering the sample through a 0.22 µm filter before storage. - For non-biological samples, consider the addition of a bacteriostatic agent if it does not interfere with downstream analysis.
Appearance of unknown peaks in chromatograms of stored samples. Degradation Products: The new peaks could be mono-isobutyl phthalate, phthalic acid, isobutanol, or methanol, which are products of hydrolysis.- Analyze for expected degradation products to confirm the degradation pathway. - Review and optimize storage conditions (temperature, light protection, container type) to prevent further degradation.
Inconsistent results between replicate samples. Inadequate Storage Conditions or Contamination: Inconsistent storage or handling can lead to variable degradation. Contamination from plastic labware is also a possibility.- Ensure all replicate samples are stored under identical conditions. - Use glass pipettes and containers to prepare and store samples to avoid phthalate leaching.[4][5][6] - Perform a blank analysis of your storage containers and solvents to check for background phthalate contamination.

Quantitative Data on Phthalate Ester Stability

Phthalate EsterConditionObservationReference
Diethyl Phthalate (DEP), Dibutyl Phthalate (DBP), Di(2-ethylhexyl) Phthalate (DEHP)Storage in PET bottles at various temperaturesLeaching from PET bottles increased with storage time and temperature. Sunlight exposure also increased leaching.[4]
DEP, DBP, DEHPStorage in acidic liquids (vinegar, lemon juice) in PET and HDPE bottlesConcentrations of some phthalates increased over 6 months, with higher temperatures accelerating the process.[5][7]
Diisobutyl Phthalate (DIBP), DBP, DEHPStability in aqueous food simulants under microwave heatingIn distilled water and 10% ethanol, stability was high (>90% recovery). In 3% acetic acid, stability was lower, especially for higher molecular weight phthalates.[8]

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in an Aqueous Matrix

Objective: To determine the stability of this compound in an aqueous solution under different storage conditions.

Materials:

  • This compound standard

  • High-purity water (HPLC grade)

  • Buffers (pH 4, 7, and 9)

  • Amber and clear glass vials with Teflon-lined caps

  • Calibrated refrigerator (4°C)

  • Calibrated freezer (-20°C)

  • Incubator or water bath (25°C)

  • Analytical balance

  • Volumetric flasks and pipettes (glass)

  • GC-MS or HPLC-UV system for analysis

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).

  • Preparation of Working Solutions: Spike the aqueous matrix (buffered to pH 4, 7, and 9) with the stock solution to a final concentration of 10 µg/mL.

  • Sample Aliquoting: Aliquot the working solutions into amber and clear glass vials.

  • Storage Conditions:

    • Store one set of vials (amber and clear at each pH) at 4°C.

    • Store a second set at -20°C.

    • Store a third set at 25°C.

  • Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Sample Analysis: At each time point, extract the this compound from the aqueous matrix using a suitable liquid-liquid extraction solvent (e.g., hexane or dichloromethane). Analyze the extract using a validated chromatographic method (GC-MS or HPLC-UV) to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the concentration versus time for each condition to determine the degradation rate.

Visualizations

Degradation Pathways of this compound

IMBP This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) IMBP->Hydrolysis Photodegradation Photodegradation (UV Light) IMBP->Photodegradation Biodegradation Biodegradation (Microorganisms) IMBP->Biodegradation MIBP Mono-isobutyl Phthalate + Methanol Hydrolysis->MIBP MMP Monomethyl Phthalate + Isobutanol Hydrolysis->MMP Photo_Products Photodegradation Products Photodegradation->Photo_Products Bio_Products Biodegradation Intermediates Biodegradation->Bio_Products PA Phthalic Acid + Isobutanol + Methanol MIBP->PA Hydrolysis MMP->PA Hydrolysis

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

start Start prep_solution Prepare Spiked Sample Solutions (Different pH) start->prep_solution aliquot Aliquot into Glass Vials (Amber and Clear) prep_solution->aliquot storage Store under Different Conditions (Temperature, Light) aliquot->storage sampling Sample at Predetermined Time Points storage->sampling extraction Liquid-Liquid Extraction sampling->extraction analysis GC-MS or HPLC Analysis extraction->analysis data Calculate Degradation Rate analysis->data end End data->end

Caption: Workflow for assessing this compound stability.

References

Calibration curve issues in isobutyl methyl phthalate quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of isobutyl methyl phthalate and other phthalates using calibration curves.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Q: My calibration curve for this compound is non-linear, often showing a quadratic shape. What are the potential causes and how can I fix it?

A: A non-linear calibration curve is a common issue in phthalate analysis. The typical causes and their respective solutions are outlined below.

Potential Causes & Solutions:

Cause Explanation Solution
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing curve.[1]Lower the concentration of your highest calibration standards or reduce the injection volume.[1] You can also try lowering the photomultiplier tube (PMT) voltage if using a mass spectrometer.[1]
Analyte Adsorption Active sites in the GC inlet liner, column, or ion source can adsorb the analyte, especially at low concentrations.[2][3] This can lead to a curve that is flat at the low end and steepens at higher concentrations.[3]Use an inert liner and column, such as those with an ultra-inert coating.[4] Regularly clean the ion source.[2] Consider using a pulsed splitless injection to maximize analyte transfer into the column.[4]
Matrix Effects Components of the sample matrix can interfere with the ionization or detection of the analyte, causing either enhancement or suppression of the signal.[5]Prepare calibration standards in a matrix that matches your sample matrix as closely as possible ("matrix-matched calibration").[6] Alternatively, use the standard addition method.[6] The use of an appropriate internal standard can also help compensate for matrix effects.[7]
Inappropriate Calibration Model For some analytical systems and concentration ranges, a linear model may not be the best fit. Some methods acknowledge that a quadratic fit may be necessary for certain phthalates.[1][8]If the non-linearity is reproducible and well-defined, a quadratic calibration curve can be used, provided there are enough calibration points to accurately define the curve.[3] However, it's crucial to validate this approach by analyzing quality control samples at different concentrations.

Troubleshooting Workflow for Non-Linear Calibration Curve:

non_linear_curve start Non-Linear Calibration Curve Observed check_high_conc Are high concentration standards saturating the detector? start->check_high_conc solution_high_conc Reduce concentration of top standards or injection volume. Lower PMT voltage. check_high_conc->solution_high_conc Yes check_low_conc Is the curve non-linear at low concentrations? check_high_conc->check_low_conc No end_goal Achieve Linear or Well-Defined Curve solution_high_conc->end_goal solution_low_conc Suspect analyte adsorption. Use inert components (liner, column). Clean ion source. check_low_conc->solution_low_conc Yes check_matrix Are you analyzing complex samples? check_low_conc->check_matrix No solution_low_conc->end_goal solution_matrix Investigate matrix effects. Use matrix-matched standards or standard addition. check_matrix->solution_matrix Yes consider_quadratic Is non-linearity persistent and reproducible? check_matrix->consider_quadratic No solution_matrix->end_goal solution_quadratic Use a quadratic fit with sufficient calibration points. Validate with QCs. consider_quadratic->solution_quadratic Yes consider_quadratic->end_goal No solution_quadratic->end_goal contamination_source start High Blank Detected step1 Analyze fresh, high-purity solvent directly from a new bottle. start->step1 q1 Contamination still present? step1->q1 step2 Run a 'no injection' blank to check for system contamination. q1->step2 Yes source_solvent Source is likely the solvent. q1->source_solvent No q2 Peak observed? step2->q2 step3 Systematically replace consumables (vials, caps, septa) with known clean ones. q2->step3 No source_system Source is likely within the GC/HPLC system (e.g., tubing, carryover). q2->source_system Yes q3 Contamination resolved? step3->q3 source_consumables Source is the replaced consumable. q3->source_consumables Yes source_environment Source is likely environmental (air, glassware). Implement stringent cleaning protocols. q3->source_environment No gcms_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Standard (1000 µg/mL) prep_cal Create Calibration Curve Standards prep_stock->prep_cal prep_is Spike with Internal Standard prep_cal->prep_is inject Inject 1 µL into GC prep_is->inject prep_sample Extract Sample prep_sample->prep_is separate Separation on GC Column inject->separate detect Detection by MS (SIM Mode) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

References

Technical Support Center: Enhancing the Ionization of Isobutyl Methyl Phthalate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of isobutyl methyl phthalate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound, offering step-by-step guidance to enhance ionization and improve signal intensity.

Issue 1: Low or No Signal Intensity for this compound

Possible Causes and Solutions:

  • Suboptimal Ionization Technique: The choice of ionization source is critical for neutral molecules like this compound.

    • Recommendation: Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI) for non-polar to moderately polar, volatile compounds. APCI utilizes a corona discharge to ionize the analyte in the gas phase, which is well-suited for phthalates. If using a multi-mode source, start with APCI or a mixed ESI/APCI mode.[1]

  • Incorrect Mobile Phase Composition: The mobile phase plays a crucial role in promoting ionization.

    • Recommendation: For reverse-phase chromatography, use a mobile phase containing a volatile organic solvent like methanol or acetonitrile with a small percentage of an additive that can facilitate protonation. Common additives include:

      • Formic Acid (0.1%): Promotes the formation of protonated molecules ([M+H]^+).[2]

      • Ammonium Acetate or Ammonium Formate (5-10 mM): Can enhance the formation of ammonium adducts ([M+NH_4]^+), which are often stable and provide a strong signal for phthalates.[3][4]

  • Inadequate Source Parameters: The settings of your mass spectrometer's ion source must be optimized.

    • Recommendation: Systematically optimize key parameters. A good starting point for APCI is a corona current of around 4 µA.[1] For ESI, a typical charging electrode setting is 2000 V.[1] Regularly tune and calibrate your instrument to ensure it is operating at peak performance.[5]

  • Sample Concentration: The concentration of your sample can impact signal intensity.

    • Recommendation: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be too weak to detect. Conversely, a highly concentrated sample can lead to ion suppression.[5]

Issue 2: Poor Reproducibility and Inconsistent Signal

Possible Causes and Solutions:

  • Phthalate Contamination: Phthalates are common contaminants in laboratory environments, originating from plastics, solvents, and glassware. This can lead to high background noise and inconsistent results.

    • Recommendation:

      • Use high-purity, LC-MS grade solvents to minimize background interference.[6]

      • Avoid using plastic containers, pipette tips, and other plastic labware. Opt for glassware that has been thoroughly cleaned.[4]

      • Include a trap column between the autosampler and the pump to capture any phthalates leaching from the HPLC system.[2][4]

  • Matrix Effects: Components in your sample matrix can suppress or enhance the ionization of this compound.

    • Recommendation:

      • Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

      • Use an isotopically labeled internal standard, such as ¹³C- or D-labeled this compound, to compensate for matrix effects and improve quantitative accuracy.[7]

  • Instrument Instability: Fluctuations in instrument performance can lead to poor reproducibility.

    • Recommendation: Regularly perform system suitability tests to ensure the mass spectrometer and liquid chromatography system are performing consistently. This includes monitoring retention times, peak shapes, and signal intensities of a standard compound.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, ESI or APCI, is better for this compound?

A1: For neutral, relatively volatile compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred method. APCI is a gas-phase ionization technique that is more efficient for such molecules compared to Electrospray Ionization (ESI), which is better suited for polar and ionic compounds already in solution.[1] In APCI, this compound is most likely to be detected as the protonated molecule ([M+H]^+).

Q2: What are the optimal mobile phase additives to enhance the signal?

A2: The addition of volatile modifiers to the mobile phase can significantly enhance the ionization of this compound.

  • For positive ion mode:

    • Ammonium acetate or ammonium formate (5-10 mM): These are excellent choices for promoting the formation of stable ammonium adducts ([M+NH_4]^+), which often provide a more robust signal than the protonated molecule for phthalates.[3][4]

    • Formic acid (0.1%): This is a common additive to promote protonation and the formation of ([M+H]^+) ions.[2]

Q3: How can I minimize background noise from phthalate contamination?

A3: Phthalate contamination is a common issue that can mask your analyte signal. To minimize this:

  • Use only high-purity, LC-MS grade solvents.[6]

  • Avoid all plastic materials in your sample preparation and analysis workflow. Use glassware that has been rinsed with a solvent known to be free of phthalates.[4]

  • Incorporate a trap column in your LC system to capture any phthalates that may leach from the instrument itself.[2][4]

  • Run procedural blanks to assess the level of background contamination.

Q4: What are the expected ions for this compound in the mass spectrum?

A4: In positive ion mode, you can expect to see the following ions for this compound (Molecular Weight: 236.26 g/mol ):

  • Protonated molecule ([M+H]^+): m/z 237.1

  • Ammonium adduct ([M+NH_4]^+): m/z 254.1 (when using an ammonium-based additive)

  • Sodium adduct ([M+Na]^+): m/z 259.1 (often present as a contaminant)

A characteristic fragment ion for many phthalates is at m/z 149, corresponding to the phthalic anhydride ion.[3]

Data Presentation

Table 1: Comparison of Ionization Techniques for Phthalate Analysis

Ionization TechniqueAnalyte PolarityVolatility RequirementCommon AdductsSuitability for this compound
Electrospray Ionization (ESI) Polar to IonicLow([M+H]^+), ([M+Na]^+)Less suitable
Atmospheric Pressure Chemical Ionization (APCI) Non-polar to Moderately PolarModerate to High([M+H]^+)Highly Suitable

Table 2: Effect of Mobile Phase Additives on Phthalate Ionization

AdditiveConcentrationIon ModePrimary Ion FormedExpected Enhancement
Formic Acid 0.1%Positive([M+H]^+)Good
Ammonium Acetate 5-10 mMPositive([M+NH_4]^+)Excellent
Ammonium Formate 5-10 mMPositive([M+NH_4]^+)Excellent

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound using APCI

This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrumentation and sample matrix.

1. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[2]

  • Mobile Phase A: Water with 10 mM ammonium acetate[3]

  • Mobile Phase B: Methanol with 10 mM ammonium acetate

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C[2]

  • Injection Volume: 5 µL

2. Mass Spectrometry Conditions (APCI):

  • Ionization Mode: Positive APCI

  • Corona Current: 4 µA (optimize between 2-8 µA)[1]

  • Vaporizer Temperature: 350 °C (optimize between 300-450 °C)[1]

  • Sheath Gas Flow: 40 arbitrary units

  • Auxiliary Gas Flow: 10 arbitrary units

  • Capillary Temperature: 300 °C

  • Scan Type: Full Scan (m/z 100-300) or Selected Ion Monitoring (SIM) for target ions (e.g., m/z 237.1, 254.1)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Sample Collection extraction Solid-Phase Extraction (SPE) sample->extraction concentration Evaporation & Reconstitution extraction->concentration lc LC Separation (C18 Column) concentration->lc ms APCI-MS Detection lc->ms processing Data Processing ms->processing quantification Quantification processing->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Low Signal Intensity? check_ion_source Optimize Ion Source (APCI vs. ESI) start->check_ion_source check_mobile_phase Modify Mobile Phase (Additives) start->check_mobile_phase check_contamination Check for Contamination start->check_contamination check_source_params Optimize Source Parameters check_ion_source->check_source_params solution Signal Improved check_mobile_phase->solution check_contamination->solution check_source_params->solution

References

Selecting the appropriate solid-phase extraction sorbent for isobutyl methyl phthalate.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on selecting the appropriate solid-phase extraction (SPE) sorbent for isobutyl methyl phthalate. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common challenges.

Sorbent Selection: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for SPE sorbent selection?

A: Understanding the physicochemical properties of this compound is the first step in selecting an appropriate SPE sorbent. It is a non-polar (hydrophobic) compound with low water solubility and lacks strongly ionizable functional groups. The key properties are summarized below.

PropertyValueSignificance for SPE
Molecular Formula C13H16O4[1][2]Basic chemical identity.
Molecular Weight 236.26 g/mol [1][2]Influences diffusion and interaction kinetics.
LogP (Octanol/Water) 2.286[1]Indicates strong hydrophobicity, suggesting a non-polar retention mechanism is ideal.
Water Solubility Low (log10WS = -2.97)[1]The compound will readily partition out of aqueous solutions onto a hydrophobic sorbent.
Polarity Non-polarGoverns the primary interaction mechanism with the SPE sorbent.

Q2: Based on its properties, what type of SPE sorbent is most appropriate for this compound?

A: Given that this compound is a non-polar compound, the most appropriate retention mechanism is reversed-phase .[3][4] This technique uses a non-polar stationary phase (the sorbent) to retain hydrophobic compounds from a polar mobile phase (the sample matrix, typically aqueous).[3][5] Normal-phase and ion-exchange sorbents are generally not suitable as the primary extraction mechanism.[3][6]

Q3: Which specific reversed-phase sorbents are recommended for phthalate extraction?

A: The most common and effective reversed-phase sorbents for phthalates are silica-based C18 (octadecyl) and polymeric sorbents. C8 (octyl) is a similar but less retentive alternative to C18.[6]

Sorbent TypeRetention MechanismKey Features & Applications
C18 (Octadecyl) Strong Hydrophobic (van der Waals) Interactions[5][6]The most widely used sorbent for phthalate extraction due to its strong affinity for non-polar compounds from aqueous matrices.[4][7]
C8 (Octyl) Moderate Hydrophobic Interactions[6]Offers slightly less retention than C18, which can be useful for analytes that are too strongly retained on C18, allowing for easier elution.
Polymeric (e.g., Polystyrene-Divinylbenzene) Hydrophobic & Pi-Pi InteractionsOffers high capacity and stability across a wide pH range. Recommended for aromatic compounds.[5][6]

Q4: How do I choose between a silica-based (e.g., C18) and a polymeric sorbent?

A: The choice depends on the specific requirements of your experiment, including the sample matrix and pH conditions.

  • Use C18 for most standard applications. It is a well-characterized and reliable choice for extracting phthalates from relatively clean matrices like bottled water.[4]

  • Consider a polymeric sorbent if your sample matrix is complex, requires a wide pH range for method development, or if you need higher loading capacity.[6] Polymeric sorbents are generally more stable at extreme pH values than silica-based sorbents.

Experimental Workflow and Protocols

A successful SPE procedure follows a series of critical steps to ensure the analyte is effectively isolated from the sample matrix and recovered in a clean solution suitable for analysis.

SPE_Workflow cluster_prep Sorbent Preparation cluster_extraction Extraction Process cluster_elution Analyte Recovery Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Activate sorbent & remove impurities Load 3. Load Sample Wash 4. Wash Load->Wash Retain analyte, matrix passes through Elute 5. Elute Wash->Elute Remove interferences Collect Collect Analyte Elute->Collect Recover purified analyte

Figure 1: General workflow for reversed-phase solid-phase extraction.
Detailed Protocol: Extraction of this compound using a C18 Cartridge

This protocol provides a general methodology for extracting this compound from an aqueous sample. Optimization may be required based on the specific sample matrix and analytical instrument sensitivity.

  • Sorbent Selection:

    • Cartridge: C18, 100 mg bed mass, 1 mL volume.[4]

    • The sorbent mass should be chosen based on the expected analyte concentration; total retention capacity is roughly 5% of the sorbent mass.[8]

  • Step 1: Condition the Cartridge

    • Purpose: To wet the C18 functional groups and wash away any potential impurities from the sorbent bed.

    • Procedure: Pass 1-2 mL of a strong, water-miscible organic solvent (e.g., methanol or acetonitrile) through the cartridge. Do not allow the sorbent to dry out from this point forward.

  • Step 2: Equilibrate the Cartridge

    • Purpose: To prepare the sorbent for the aqueous sample by replacing the organic solvent with a solution similar to the sample matrix.[9]

    • Procedure: Pass 1-2 mL of reagent-grade water (or a buffer matching the sample's pH) through the cartridge. For phthalates, a sample pH of 5.0 has been shown to yield good results.[4]

  • Step 3: Load the Sample

    • Purpose: To apply the sample to the cartridge, where the this compound will be retained by the C18 sorbent.

    • Procedure: Pass the aqueous sample through the cartridge at a slow, steady flow rate (e.g., 1 mL/min).[10] A slower flow rate increases the interaction time between the analyte and the sorbent, improving retention.

  • Step 4: Wash the Sorbent

    • Purpose: To remove any weakly retained, polar interferences from the sorbent bed while the analyte of interest remains bound.

    • Procedure: Pass 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) through the cartridge. The wash solvent should be strong enough to elute interferences but not the analyte.[10][11]

  • Step 5: Elute the Analyte

    • Purpose: To disrupt the hydrophobic interaction between the this compound and the C18 sorbent, releasing the analyte for collection.

    • Procedure: Elute the analyte with a small volume (e.g., 0.5-1 mL) of a strong organic solvent like acetonitrile or methanol.[9] The collected fraction contains the purified and concentrated analyte, ready for analysis (e.g., by HPLC or GC).

Troubleshooting Guide

Q1: I'm experiencing low or no recovery of my analyte. What should I check?

A: Low recovery is one of the most common issues in SPE.[11] The first step is to determine where the analyte is being lost. This can be diagnosed by collecting and analyzing the fractions from each step of the protocol (load, wash, and elution).[11]

Troubleshooting_LowRecovery Start Problem: Low Analyte Recovery CheckFractions Analyze flow-through, wash, and elution fractions Start->CheckFractions AnalyteInLoad Analyte found in flow-through or wash? CheckFractions->AnalyteInLoad SolutionLoad Issue: Poor Retention - Decrease sample load flow rate - Use a more retentive sorbent (e.g., C18) - Adjust sample pH to ensure neutrality - Dilute sample with a weaker solvent AnalyteInLoad->SolutionLoad Yes AnalyteNotEluted Analyte NOT in flow-through or wash AnalyteInLoad->AnalyteNotEluted No SolutionElute Issue: Incomplete Elution - Increase elution solvent strength - Increase elution solvent volume - Try a different elution solvent - Ensure sorbent bed was not dry before loading AnalyteNotEluted->SolutionElute

Figure 2: Troubleshooting logic for low analyte recovery in SPE.
  • If the analyte is in the load or wash fraction (Poor Retention):

    • Flow Rate Too High: Decrease the flow rate during sample loading to allow more time for the analyte to interact with the sorbent.[10]

    • Incorrect Solvent Conditions: The sample matrix may be too similar in polarity to the elution solvent, preventing retention. Try diluting the sample with water or a weaker solvent.[10]

    • Sorbent Not Conditioned Properly: Ensure the sorbent is properly conditioned and equilibrated before loading the sample. Never let the sorbent bed dry out before the sample is loaded.

  • If the analyte is not in the load/wash fractions and not in the final eluate (Incomplete Elution):

    • Elution Solvent is Too Weak: The solvent is not strong enough to break the interaction between the analyte and the sorbent. Increase the percentage of organic solvent or switch to a stronger solvent (e.g., from methanol to acetonitrile).[10][11]

    • Insufficient Elution Volume: The volume of the elution solvent may not be enough to pass through the entire sorbent bed. Try increasing the elution volume or using multiple smaller elution steps.[10]

    • Secondary Interactions: Although unlikely for phthalates, strong secondary interactions can sometimes occur. Modifying the pH or ionic strength of the elution solvent can help disrupt these.[11]

Q2: My results are not reproducible. What are the common causes?

A: Reproducibility issues can stem from inconsistencies in the SPE procedure or problems with the downstream analytical system.[11]

  • Inconsistent Flow Rates: Use a vacuum manifold or automated system to ensure flow rates are consistent between samples.

  • Sorbent Bed Drying: Allowing the sorbent to dry out after conditioning or before elution can lead to channeling and inconsistent results.

  • Cartridge Overloading: Ensure the amount of analyte and matrix components loaded onto the cartridge does not exceed its capacity (typically ~5% of the sorbent mass).[8]

Q3: My final extract is not clean enough and is interfering with my analysis. How can I improve it?

A: An insufficiently clean extract indicates that matrix components are being co-eluted with your analyte.[11]

  • Optimize the Wash Step: This is the most critical step for removing interferences. Try a stronger wash solvent. The ideal wash solvent is the strongest possible solvent that does not elute the analyte of interest.[10][11]

  • Change Sorbent Selectivity: If optimizing the wash step is not enough, a different sorbent may be required. A sorbent with a different chemistry might retain the analyte while having less affinity for the interfering compounds.

  • Use a More Aggressive Elution: Use the weakest possible elution solvent that still provides full recovery of your analyte. This can help leave more strongly-bound interferences behind on the sorbent.

Quantitative Data Summary

The following table summarizes recovery data for various phthalates using different reversed-phase SPE cartridges, demonstrating the general effectiveness of this method for this class of compounds. A study comparing seven SPE cartridges found that Sep-Pak C18 provided the best overall extraction performance for a range of phthalates.[4]

Phthalate AnalyteSPE SorbentRecovery (%)Reference
Dimethyl Phthalate (DMP)Sep-Pak C18 (100 mg)~95%[4]
Diethyl Phthalate (DEP)Sep-Pak C18 (100 mg)~98%[4]
Dibutyl Phthalate (DBP)Sep-Pak C18 (100 mg)~99%[4]
Benzylbutyl Phthalate (BBP)Sep-Pak C18 (100 mg)~100%[4]
Di(2-ethylhexyl) Phthalate (DEHP)Sep-Pak C18 (100 mg)~97%[4]
Di-n-octyl Phthalate (DNOP)Sep-Pak C18 (100 mg)~96%[4]
Various PhthalatesC1871.27 - 106.97%[7]
Various PhthalatesCovalent Organic Frameworks (COFs)97.93 - 100.56%[12]

Note: Data is for general phthalates as specific quantitative recovery data for this compound is limited in the provided search results. However, given its structural similarity, high recovery on C18 sorbents is expected.

References

Dealing with co-eluting compounds in the analysis of isobutyl methyl phthalate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of isobutyl methyl phthalate, with a focus on resolving co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in phthalate analysis?

A: Co-elution is a phenomenon in chromatography where two or more different compounds elute from the chromatographic column at the same time, resulting in a single, overlapping peak. This poses a significant challenge in the analysis of phthalates, including this compound, for several reasons:

  • Inaccurate Identification: Since many phthalates have similar chemical structures, they can produce common fragment ions in mass spectrometry (MS), such as a base peak at m/z 149.[1] If two phthalates co-elute, their combined mass spectrum can be misleading, making definitive identification difficult.

  • Inaccurate Quantification: The area of a chromatographic peak is used to determine the concentration of an analyte. If a peak contains more than one compound, the measured area will be erroneously high, leading to an overestimation of the actual concentration of the target analyte.

  • Isomeric Complexity: Phthalate analysis is often complicated by the presence of isomers (molecules with the same chemical formula but different structural arrangements), which have very similar physicochemical properties and are therefore prone to co-elution.[1]

Q2: What compounds are likely to co-elute with this compound?

A: Identifying specific compounds that will co-elute with this compound without experimental data is challenging. However, potential co-eluents can be predicted based on their physicochemical properties. The key is to look for compounds with similar volatility and polarity, which will have similar retention times on a given GC column.

A useful tool for this is the Kovats Retention Index (RI) , which normalizes retention times relative to n-alkane standards. This compound has a reported Kovats RI of 1689 on a semi-standard non-polar column. Therefore, other phthalates, plasticizers, or matrix components with a similar retention index on the same type of column are strong candidates for co-elution. Users should consult retention index libraries and databases to identify compounds with an RI in this range.

Potential co-eluents include:

  • Structural Isomers: Other phthalates with a C13H16O4 molecular formula.

  • Other Phthalate Esters: Phthalates with similar chain lengths and branching.

  • Matrix Interferences: Compounds present in the sample matrix that have similar chromatographic behavior.

Q3: What are the primary analytical techniques for analyzing this compound?

A: The most common and effective technique for the analysis of phthalates is Gas Chromatography coupled with Mass Spectrometry (GC-MS) .[1] GC provides the high-resolution separation necessary for complex mixtures of phthalates, while MS offers sensitive and selective detection, which is crucial for identification.[1] While Liquid Chromatography (LC) is also used for phthalate analysis, GC-MS generally offers better chromatographic resolution for these compounds.[1]

Troubleshooting Guide

Q1: How can I identify if a peak in my chromatogram is due to co-eluting compounds?

A: Detecting co-elution is the first step to resolving it. Here are several indicators:[2]

  • Peak Shape Analysis: Look for asymmetrical peaks. While a perfectly symmetrical peak can still hide a co-elution, visual inspection can often reveal issues. Telltale signs include:

    • Shoulders: A small, secondary peak on the leading or tailing edge of the main peak.[2]

    • Broadening: Peaks that are significantly wider than other peaks in the same region of the chromatogram.

    • Split Tops: A dip in the apex of the peak.

  • Mass Spectral Analysis: If using a mass spectrometer, you can investigate the mass spectrum across the width of the peak.

    • Scan Mode: In full scan mode, acquire spectra from the beginning, apex, and end of the peak. If the spectra change, it indicates the presence of more than one compound.[2]

    • Ion Ratios: In Selected Ion Monitoring (SIM) mode, monitor multiple ions for your target compound. The ratio of these ions should remain constant across the peak. A changing ion ratio is a strong indicator of a co-eluting interference.

Q2: My chromatogram shows a suspected co-elution involving this compound. What is my first troubleshooting step?

A: The first step is to confirm the problem and then attempt to resolve it by modifying your existing GC method parameters without changing the column. Adjusting the temperature program or carrier gas flow rate can alter the selectivity of the separation.

Troubleshooting Workflow for Co-elution

G A Suspected Co-elution (Broad/Shouldered Peak) B Review Mass Spectra Across the Peak A->B C Are Ion Ratios Consistent? B->C D Peak is Pure. Consider other issues (e.g., column overload). C->D Yes E Co-elution Confirmed C->E No F Optimize GC Method Parameters E->F G Decrease Oven Temp Ramp Rate or Lower Carrier Gas Flow F->G H Is Separation Achieved? G->H I Problem Solved. Validate Method. H->I Yes J Change GC Column H->J No K Select Column with Different Stationary Phase (e.g., change polarity) J->K L Optimize Method on New Column K->L M Problem Solved. Validate Method. L->M

Caption: A decision tree for troubleshooting co-elution.

Q3: How can I optimize my GC method to separate co-eluting peaks?

A: Method optimization involves systematically adjusting parameters to improve resolution.[3]

  • Temperature Program:

    • Lower the Initial Temperature: This can increase the retention of early-eluting compounds.

    • Reduce the Ramp Rate: A slower temperature ramp gives compounds more time to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.[4]

  • Carrier Gas Flow Rate:

    • Decrease the Flow Rate: Reducing the linear velocity of the carrier gas (e.g., helium) can increase the efficiency of the column and improve resolution, although it will also increase the analysis time.

Q4: When should I consider changing my GC column to resolve co-elution?

A: If optimizing the GC method parameters does not resolve the co-elution, the next step is to change the GC column. This is often the most effective solution, as it directly addresses the chemical interactions responsible for the separation.

  • Change in Selectivity: The goal is to choose a column with a different stationary phase chemistry. This will alter the "selectivity" of the column, changing the elution order and relative spacing of the peaks. For example, if you are using a standard non-polar "5-type" column (e.g., 5% phenyl-polysiloxane), switching to a more polar "35-type" or a uniquely selective phase like an Rtx-440 can provide the necessary resolution.[1]

Data Presentation

Table 1: Comparison of GC Columns for Phthalate Analysis

This table summarizes various stationary phases used for phthalate analysis, which can help in selecting an alternative column to resolve co-elution.[1]

Column Type (Stationary Phase)PolarityKey CharacteristicsRecommended For
Rxi-5Sil MS (5% Phenyl-Arylene)Non-PolarGeneral purpose, robust column. Good for a wide range of phthalates.Initial screening and established methods.
Rtx-440 Mid-PolarityUnique selectivity for phthalates, providing different elution orders.Resolving difficult co-elutions found on 5-type columns.
Rxi-XLB Low-PolarityGood for separating high molecular weight phthalates.Analysis of complex mixtures including larger phthalate esters.
Rxi-35Sil MS (35% Phenyl Polysiloxane)Mid-PolarityIncreased polarity changes selectivity and can resolve challenging pairs.Confirmation analysis and resolving co-elutions from less polar columns.

Experimental Protocols

General Protocol for GC-MS Analysis of this compound

This protocol provides a starting point for the analysis. It should be optimized and validated for your specific application and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 10 mL sample, add a suitable internal standard (e.g., Benzyl Benzoate).

  • Add 5 mL of a nonpolar extraction solvent (e.g., n-hexane).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Note: Phthalates are common environmental contaminants. Use glassware and high-purity solvents, and run procedural blanks to monitor for contamination.

2. GC-MS Instrumental Parameters

ParameterRecommended Setting
GC Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injector Splitless mode, 280 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification and method development. Selected Ion Monitoring (SIM) for quantification.
SIM Ions for this compound Monitor characteristic ions (e.g., m/z 149, 163, 181) based on experimental data.

General Analytical Workflow

G cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis A Sample Receipt & Login B Sample Preparation (e.g., LLE, SPE) A->B C Internal Standard Spiking B->C D GC-MS Analysis C->D E Data Acquisition (Scan or SIM) D->E F Data Processing (Integration) E->F G Quantification & Identification F->G H Data Review & QC Check G->H I Final Report Generation H->I

Caption: A general workflow for sample analysis.

References

Validation & Comparative

A Comparative Analysis of LC-MS/MS and GC-MS Methods for Phthalate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the analytical landscape, the accurate quantification of phthalates, a class of ubiquitous plasticizers with potential endocrine-disrupting properties, is of paramount importance for consumer safety and regulatory compliance. Among the various analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the most powerful and widely adopted methods. This guide provides a detailed cross-validation and comparison of these two instrumental platforms for the analysis of phthalates, with a focus on isobutyl methyl phthalate where data is available, and broader phthalate data for a comprehensive overview.

Methodology Comparison

Both LC-MS/MS and GC-MS offer distinct advantages and are suited for different analytical needs. GC-MS is a well-established, robust, and cost-effective technique that provides excellent chromatographic separation for many phthalates.[1][2] It is often considered a simpler and faster method.[1][2] Conversely, LC-MS/MS has gained prominence for its high sensitivity and specificity, particularly for complex matrices, and its ability to analyze a wider range of compounds without the need for derivatization.[3][4][5]

The general experimental workflow for both techniques involves sample preparation, chromatographic separation, and mass spectrometric detection. However, the specifics of each step can vary significantly.

Experimental_Workflows cluster_SamplePrep Sample Preparation cluster_LCMSMS LC-MS/MS cluster_GCMS GC-MS cluster_DataAnalysis Data Analysis Sample Sample Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Concentration Concentration Extraction->Concentration LC_Separation Liquid Chromatography (Reversed-Phase) Concentration->LC_Separation GC_Separation Gas Chromatography (e.g., HP-5MS column) Concentration->GC_Separation ESI_Source Electrospray Ionization (ESI) LC_Separation->ESI_Source Tandem_MS_LC Tandem Mass Spectrometry (MRM) ESI_Source->Tandem_MS_LC Data_Acquisition Data Acquisition Tandem_MS_LC->Data_Acquisition EI_Source Electron Ionization (EI) GC_Separation->EI_Source Single_Quad_MS Mass Spectrometry (SIM/Scan) EI_Source->Single_Quad_MS Single_Quad_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

A generalized workflow comparing LC-MS/MS and GC-MS for phthalate analysis.
Quantitative Performance

The performance of LC-MS/MS and GC-MS for phthalate analysis can be evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy. The following tables summarize representative data for these methods based on published literature.

Table 1: Comparison of Quantitative Performance for Phthalate Analysis

ParameterLC-MS/MSGC-MS
Linearity (R²) > 0.99[3]> 0.98[6]
LOD As low as 1 ppb[7]~50 ppb[7]
LOQ 0.125 to 5 pg/µL[3]~100 ppm (for toys)[8]
Accuracy (%) 85 - 115%[3]94.9 - 105.6%[9]
Precision (CV%) < 15%[3]≤ 4.06% (RSD)[9]

Note: These values are representative and can vary depending on the specific phthalate, matrix, and instrument conditions.

Performance_Comparison cluster_LCMSMS LC-MS/MS Advantages cluster_GCMS GC-MS Advantages cluster_Considerations Shared Considerations High_Sensitivity High Sensitivity Performance Method Selection High_Sensitivity->Performance High_Specificity High Specificity (MRM) High_Specificity->Performance No_Derivatization No Derivatization Needed No_Derivatization->Performance Complex_Matrices Suitable for Complex Matrices Complex_Matrices->Performance Good_Resolution Good Chromatographic Resolution Good_Resolution->Performance Cost_Effective Cost-Effective & Simple Cost_Effective->Performance Robust_Method Robust and Well-Established Robust_Method->Performance Fast_Analysis Fast Analysis Times Fast_Analysis->Performance Sample_Prep Thorough Sample Preparation is Crucial Contamination Background Contamination is a Major Challenge Performance->Sample_Prep Performance->Contamination

Key performance characteristics influencing the choice between LC-MS/MS and GC-MS.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of phthalates using LC-MS/MS and GC-MS, based on common practices found in the literature.

LC-MS/MS Protocol

This protocol is a composite based on methodologies for the analysis of multiple phthalates.[3][4][5]

  • Sample Preparation:

    • For liquid samples (e.g., beverages), a "dilute and shoot" approach may be sufficient, where the sample is simply diluted with an appropriate solvent (e.g., methanol) before injection.[5]

    • For solid samples, extraction is necessary. A common method involves homogenizing the sample and extracting with a solvent like methanol or acetonitrile, followed by sonication and centrifugation.[3][7]

    • To minimize background contamination from the HPLC system, an isolator column can be used.[5]

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used (e.g., 100 x 2.1 mm, 2.7 µm).[3]

    • Mobile Phase: A gradient of water with an additive like ammonium acetate and an organic solvent such as methanol or acetonitrile is typical.

    • Flow Rate: Approximately 0.5 mL/min.[4]

    • Injection Volume: 1 µL.[3]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][4] Two MRM transitions are typically monitored for each analyte for confirmation.

    • Source Temperature: ~500 °C.

    • IonSpray Voltage: ~5500 V.

GC-MS Protocol

This protocol is a generalized procedure based on common methods for phthalate analysis.[1][2][8][10]

  • Sample Preparation:

    • Solid samples are typically ground or cut into small pieces.[8]

    • Extraction is performed using a solvent such as dichloromethane or n-hexane.[8][11] The sample is often shaken or sonicated to facilitate extraction.

    • The extract is then concentrated, and an internal standard may be added before injection.

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is frequently employed.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

    • Injector Temperature: 250 °C in splitless mode.[8]

    • Oven Temperature Program: A temperature gradient is used to separate the phthalates, for example, starting at a low temperature and ramping up to around 280-300 °C.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Detection Mode: Both full scan and Selected Ion Monitoring (SIM) modes can be used. SIM mode offers higher sensitivity for target analytes.[10] A common ion monitored for many phthalates is m/z 149.[1][2]

    • Source Temperature: ~230 °C.

    • Quadrupole Temperature: ~150 °C.

Conclusion

The choice between LC-MS/MS and GC-MS for the analysis of this compound and other phthalates depends on the specific requirements of the study.

  • GC-MS is a reliable, cost-effective, and robust method that provides excellent chromatographic separation and is well-suited for routine analysis and compliance testing where high sensitivity is not the primary concern.

  • LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for detecting trace levels of phthalates in complex matrices and for research applications requiring the highest degree of accuracy. The ability to analyze samples without derivatization is another significant advantage.

Ultimately, a thorough validation of either method is crucial to ensure data quality and reliability for the intended application. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to make an informed decision on the most appropriate analytical strategy for their phthalate analysis needs.

References

Comparative Toxicity of Isobutyl Methyl Phthalate and Di-isobutyl Phthalate: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available toxicological data reveals a significant data gap for isobutyl methyl phthalate, precluding a direct comparative analysis with its more extensively studied counterpart, di-isobutyl phthalate (DIBP). While DIBP has been the subject of numerous toxicological studies, enabling a detailed characterization of its hazard profile, publicly available data on the toxicity of this compound is virtually non-existent. This guide, therefore, provides a thorough overview of the known toxicity of DIBP, alongside a clear acknowledgment of the absence of data for this compound, to inform researchers, scientists, and drug development professionals.

Di-isobutyl Phthalate (DIBP): A Profile of a Reproductive and Developmental Toxicant

Di-isobutyl phthalate (DIBP) is a widely used plasticizer that has been identified as a reproductive and developmental toxicant in numerous animal studies.[1][2] Its toxicity is primarily attributed to its metabolite, monoisobutyl phthalate (MIBP).[3]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for DIBP from various in vivo and in vitro studies.

Table 1: Acute and Subchronic Toxicity of Di-isobutyl Phthalate (DIBP)

EndpointSpeciesRoute of AdministrationValueReference
Oral LD50RatOral15000 mg/kg[4]
Oral LD50MouseOral10000 mg/kg[4][5]
Intraperitoneal LD50MouseIntraperitoneal3990 mg/kg[4][5]
Dermal LD50Guinea PigDermal10000 mg/kg[5]
NOAEL (4-month study)RatDietary1% in diet[3]
LOAEL (4-month study)RatDietary5% in diet (decreased body and testes weights, increased liver weight)[3]

Table 2: Reproductive and Developmental Toxicity of Di-isobutyl Phthalate (DIBP)

EndpointSpeciesDosingEffectsNOAEL/LOAELReference
Developmental ToxicityRat (gavage)250, 500, 750, 1000 mg/kg/day on GD 6-20Increased resorptions, decreased fetal weight, skeletal malformations, undescended testesNOAEL: Not clearly established; LOAEL: 500 mg/kg/day[1]
Reproductive FunctionAdult Male Mice (dietary)450 mg/kg/day for 28 daysDecreased sperm concentration and motility, reduced testosterone levelsNot applicable[6][7]
Testicular ToxicityRat (dietary)2% in diet for 1 weekDecreased testes weight, inhibition of spermatogenesisLOAEL: ~2000 mg/kg/day[3]
Testicular ToxicityMouse (dietary)2% in diet for 1 weekIncreased relative testes weight, decreased testicular testosteroneLOAEL: ~2000 mg/kg/day[3]
Experimental Protocols

Reproductive and Developmental Toxicity Study in Rats (Gavage)

A common experimental design to assess the reproductive and developmental toxicity of a substance like DIBP involves the following steps:

  • Animal Model: Pregnant Sprague-Dawley rats are selected as the test subjects.

  • Dose Administration: DIBP, dissolved in a vehicle such as olive oil, is administered daily by gavage to different groups of pregnant rats during the critical period of organogenesis (gestational days 6 through 20). A control group receives only the vehicle.

  • Maternal Monitoring: The dams are monitored throughout the pregnancy for clinical signs of toxicity, body weight changes, and food consumption.

  • Fetal Examination: On gestational day 21, the dams are euthanized, and the uterine contents are examined. The number of implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

  • Data Analysis: The incidence of malformations and other developmental endpoints in the DIBP-treated groups is statistically compared to the control group.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase (Gestation Days 6-20) cluster_post_treatment Post-Treatment Analysis (Gestation Day 21) Animal_Selection Select Pregnant Sprague-Dawley Rats Dose_Groups Divide into Dose Groups: - Control (Vehicle) - DIBP (Multiple Doses) Animal_Selection->Dose_Groups Daily_Gavage Administer DIBP or Vehicle Daily by Gavage Dose_Groups->Daily_Gavage Maternal_Monitoring Monitor Dams: - Clinical Signs - Body Weight - Food Consumption Daily_Gavage->Maternal_Monitoring Euthanasia Euthanize Dams Maternal_Monitoring->Euthanasia Uterine_Examination Examine Uterine Contents: - Implantations - Resorptions - Fetal Viability Euthanasia->Uterine_Examination Fetal_Analysis Analyze Fetuses: - Weight - External, Visceral, and  Skeletal Malformations Uterine_Examination->Fetal_Analysis Data_Analysis Statistical Analysis of Developmental Endpoints Fetal_Analysis->Data_Analysis

Caption: Experimental workflow for a developmental toxicity study.
Signaling Pathways and Mechanisms of Toxicity

The reproductive toxicity of DIBP is believed to be mediated through the disruption of androgen signaling and steroidogenesis.[2] Exposure to DIBP during critical developmental windows can lead to a "phthalate syndrome" in male offspring, characterized by reproductive tract malformations.

DIBP_Toxicity_Pathway DIBP Di-isobutyl Phthalate (DIBP) Exposure Metabolism Metabolism to Monoisobutyl Phthalate (MIBP) DIBP->Metabolism Testis Testis (Leydig Cells) Metabolism->Testis Steroidogenesis Inhibition of Steroidogenesis Testis->Steroidogenesis MIBP acts here Testosterone Decreased Testosterone Production Steroidogenesis->Testosterone Androgen_Signaling Disruption of Androgen Signaling Testosterone->Androgen_Signaling Reproductive_Toxicity Male Reproductive Tract Malformations (Phthalate Syndrome) Androgen_Signaling->Reproductive_Toxicity

Caption: Proposed mechanism of DIBP-induced reproductive toxicity.

This compound: An Uncharacterized Profile

Despite extensive searches of toxicological databases and the scientific literature, no studies on the toxicity of this compound were identified. The PubChem database contains an entry for this compound, providing its chemical structure and basic physical properties, but no associated toxicological data.[8] This significant data gap prevents any assessment of its potential hazards and, consequently, any comparison with DIBP.

Conclusion

The available scientific evidence robustly characterizes di-isobutyl phthalate as a reproductive and developmental toxicant in animal models. Its toxicity is primarily mediated by its metabolite, MIBP, which disrupts androgen signaling and steroidogenesis. In stark contrast, there is a complete lack of publicly available toxicological data for this compound. Therefore, a comparative assessment of the toxicity of these two phthalates is not currently feasible. This highlights a critical need for future research to characterize the potential hazards of this compound to ensure a comprehensive understanding of the risks associated with this class of compounds. Researchers and professionals in drug development should be aware of the well-documented risks of DIBP and the current uncertainty surrounding the safety of this compound.

References

Bridging the Gap: Extrapolating Isobutyl Methyl Phthalate Toxicity from Laboratory Bench to Living Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The robust assessment of chemical toxicity is a cornerstone of public health and drug development. A critical challenge in this field lies in translating in vitro data, generated from controlled laboratory experiments, into meaningful predictions of in vivo effects in whole organisms. This guide provides a comprehensive comparison of in vitro and in vivo toxicity data for di-isobutyl phthalate (DIBP), a compound of significant industrial and environmental relevance, often discussed in the context of its primary metabolite, monoisobutyl phthalate (MIBP). The user's query for "isobutyl methyl phthalate" is addressed by focusing on the structurally similar and more extensively studied di-isobutyl phthalate.

This guide summarizes key quantitative toxicological data, details the experimental methodologies employed in these studies, and visualizes the intricate signaling pathways and workflows involved in the in vitro to in vivo extrapolation (IVIVE) process.

Quantitative Toxicity Data: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key quantitative data from both in vitro and in vivo studies on di-isobutyl phthalate (DIBP) and its primary metabolite, monoisobutyl phthalate (MIBP).

CompoundCell LineAssay TypeEndpointIC50 ValueReference
Di-isobutyl phthalate (DIBP)SH-SY5Y (human neuroblastoma)MTT & Neutral Red UptakeCytotoxicity1.307 mM[1]
Di-isobutyl phthalate (DIBP)A549 (human lung carcinoma)Not SpecifiedCytotoxicityNot specified in snippets[2]
Di-isobutyl phthalate (DIBP)A431 (human skin squamous cell carcinoma)Not SpecifiedCytotoxicityNot specified in snippets[2]

Table 1: In Vitro Cytotoxicity of Di-isobutyl Phthalate (DIBP)

| Species | Study Type | Exposure Route | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference | |---|---|---|---|---|---| | Rat | 4-month repeated dose | Dietary | Decreased body and testes weights, increased liver weight | 1% in diet | 5% in diet |[3] | | Rat | Gestational exposure | Oral | Decreased pup weight, increased incidence of undescended testes | 250 | Not specified in snippets |[3] | | Rat & Mouse | Repeated dose | Oral | Decreased body weight and testicular content | Not established | 2000 |[3] |

Table 2: In Vivo Toxicity of Di-isobutyl Phthalate (DIBP)

Experimental Protocols

A thorough understanding of the experimental design is crucial for the interpretation and comparison of toxicity data. Below are detailed methodologies for the key experiments cited.

In Vitro Cytotoxicity Assays

The following provides a general framework for the in vitro cytotoxicity assays used to determine the IC50 values of DIBP. Specific details may vary between studies.

1. Cell Culture and Maintenance:

  • Cell Lines: Human cell lines such as SH-SY5Y (neuroblastoma), A549 (lung carcinoma), and A431 (skin squamous cell carcinoma) are commonly used.

  • Culture Medium: Cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), and antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Exposure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of DIBP. A vehicle control (e.g., DMSO) is also included.

3. Cytotoxicity Assessment (e.g., MTT Assay):

  • After a specified exposure period (e.g., 24, 48, or 72 hours), the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into a purple formazan product.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vivo Reproductive and Developmental Toxicity Studies

The in vivo studies cited generally follow standardized protocols, such as those outlined in the OECD Test Guidelines for the Testing of Chemicals.

1. Animal Models:

  • Species: Rats (e.g., Sprague-Dawley) are a commonly used animal model for reproductive and developmental toxicity studies.

  • Housing and Husbandry: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They have access to standard chow and water ad libitum.

2. Dosing and Administration:

  • Route of Exposure: Oral gavage is a common method for administering DIBP in these studies.

  • Dose Selection: A range of doses, including a control group receiving the vehicle (e.g., corn oil), are selected based on preliminary dose-ranging studies.

3. Study Design (Example: OECD Test Guideline 421 - Reproduction/Developmental Toxicity Screening Test):

  • Parental Generation (P): Male and female rats are administered DIBP for a specified period before mating, during mating, and for females, throughout gestation and lactation.

  • Endpoints Monitored (P generation): Clinical signs of toxicity, body weight, food consumption, mating performance, fertility, and gestation length are recorded. At the end of the study, organs are weighed, and tissues are examined histopathologically.

  • First Filial Generation (F1): Pups are examined for viability, clinical signs, body weight, and anogenital distance. Developmental landmarks, such as the age of eye-opening and pinna unfolding, may also be recorded. After weaning, selected F1 animals may be raised to maturity and assessed for reproductive function.

Visualizing the Path from In Vitro to In Vivo

In Vitro to In Vivo Extrapolation (IVIVE) Workflow

The process of IVIVE integrates in vitro potency data with in silico pharmacokinetic modeling to predict in vivo toxicity. This workflow is essential for reducing reliance on animal testing and for providing more human-relevant risk assessments.

IVIVE_Workflow cluster_in_vitro In Vitro Assessment cluster_pk_modeling Pharmacokinetic Modeling cluster_extrapolation Extrapolation & Prediction cluster_in_vivo_validation In Vivo Validation in_vitro_assay In Vitro Toxicity Assay (e.g., Cytotoxicity) ic50 IC50 Determination in_vitro_assay->ic50 Generates ivive IVIVE Calculation ic50->ivive Input adme_data ADME Data (Absorption, Distribution, Metabolism, Excretion) pbpk_model PBPK Model Development adme_data->pbpk_model pbpk_model->ivive Input in_vivo_dose Predicted In Vivo Effective Dose ivive->in_vivo_dose Predicts noael_loael NOAEL/LOAEL Determination in_vivo_dose->noael_loael Comparison animal_study In Vivo Animal Study animal_study->noael_loael

Caption: IVIVE workflow integrating in vitro data and PBPK modeling to predict in vivo toxicity.

Signaling Pathways Implicated in DIBP-Induced Male Germ Cell Toxicity

Recent research has begun to unravel the molecular mechanisms underlying the reproductive toxicity of DIBP. In male germ cells, DIBP has been shown to disrupt key signaling pathways that regulate cell survival and proliferation.[4]

DIBP_Toxicity_Pathway cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways cluster_outcomes Toxicological Outcomes DIBP Di-isobutyl Phthalate (DIBP) ROS ↑ Reactive Oxygen Species (ROS) DIBP->ROS Autophagy ↑ Autophagy DIBP->Autophagy PI3K_AKT PI3K/AKT Pathway DIBP->PI3K_AKT Inhibits ERK ERK Pathway DIBP->ERK Inhibits Apoptosis ↑ Apoptosis ROS->Apoptosis Proliferation ↓ Cell Proliferation Autophagy->Proliferation Contributes to inhibition PI3K_AKT->Proliferation Promotes (Inhibition leads to ↓) ERK->Proliferation Promotes (Inhibition leads to ↓)

Caption: DIBP-induced male germ cell toxicity pathway.

References

Comparing the endocrine-disrupting activity of isobutyl methyl phthalate with other phthalates.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in our understanding of the endocrine-disrupting potential of isobutyl methyl phthalate. Despite extensive research into the hormonal activities of numerous phthalate compounds, experimental data specifically detailing the effects of this compound on endocrine pathways remains elusive. This guide, therefore, provides a comparative overview of the endocrine-disrupting activities of several well-studied phthalates, offering a framework for understanding the potential risks associated with this class of chemicals while highlighting the critical need for further investigation into compounds like this compound.

Comparative Analysis of Endocrine-Disrupting Activity

While data for this compound is unavailable, a substantial body of research has characterized the endocrine-disrupting effects of other phthalates, such as Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP), Butyl benzyl phthalate (BBP), and Di-isobutyl phthalate (DiBP). These compounds have been shown to interfere with the endocrine system through various mechanisms, including interactions with estrogen, androgen, and thyroid hormone receptors.

Below is a summary of the reported in vitro endocrine activities for some commonly studied phthalates. It is crucial to note that the absence of data for this compound prevents its inclusion in this direct comparison.

PhthalateAssay TypeEndpointResultConcentration
Di-n-butyl phthalate (DBP) Androgen Receptor (AR) AssayAnti-androgenic activity (IC50)1.05 x 10⁻⁶ M[1]-
Androgen Receptor (AR) AssayAndrogenic activity (EC50)6.17 x 10⁻⁶ M[1]-
Thyroid Receptor (TR) AssayAntagonist activity (IC50)1.31 x 10⁻⁵ M[1]-
Estrogen Receptor (ER) AssayWeakly estrogenic-1.0 x 10⁻⁴ M[1]
Di(2-ethylhexyl) phthalate (DEHP) Androgen Receptor (AR) AssayAnti-androgenic activity (IC50)> 1 x 10⁻⁴ M[1]-
Androgen Receptor (AR) AssayAndrogenic activity (EC50)> 1 x 10⁻⁴ M[1]-
Thyroid Receptor (TR) AssayAntagonist activity (IC50)> 1 x 10⁻⁴ M[1]-
Estrogen Receptor (ER) AssayNo agonistic activity--
Mono-n-butyl phthalate (MBP) Androgen Receptor (AR) AssayAnti-androgenic activity (IC50)1.22 x 10⁻⁷ M[1]-
Androgen Receptor (AR) AssayAndrogenic activity (EC50)1.13 x 10⁻⁵ M[1]-
Thyroid Receptor (TR) AssayAntagonist activity (IC50)2.77 x 10⁻⁶ M[1]-
Di-isobutyl phthalate (DiBP) In vivo (mice)Reproductive effectsReduced testosterone levels, decreased sperm concentration and motility[2]450 mg/kg/day

Key Signaling Pathways in Endocrine Disruption

The endocrine-disrupting activity of phthalates often involves interference with nuclear receptor signaling pathways. These pathways are crucial for normal physiological processes, and their disruption can lead to adverse health effects.

Figure 1: Simplified diagram of the estrogen receptor (ER) signaling pathway and potential disruption by phthalates.

Experimental Protocols

The assessment of endocrine-disrupting activity relies on a variety of in vitro and in vivo experimental assays. Below are outlines of the methodologies commonly employed in the studies cited.

Reporter Gene Assays

Reporter gene assays are a common in vitro method to assess the ability of a chemical to activate or inhibit a specific hormone receptor.

Objective: To determine if a substance can bind to a hormone receptor and induce a response.

General Protocol:

  • Cell Culture: A cell line genetically modified to contain a specific hormone receptor (e.g., androgen receptor) and a reporter gene (e.g., luciferase) linked to a hormone response element is used.

  • Treatment: The cells are exposed to various concentrations of the test substance. A known hormone (agonist) and a known inhibitor (antagonist) are used as positive and negative controls, respectively.

  • Incubation: The cells are incubated for a specific period to allow for receptor binding and reporter gene expression.

  • Lysis and Measurement: The cells are lysed, and the activity of the reporter gene product (e.g., light emission from luciferase) is measured.

  • Data Analysis: The results are analyzed to determine the concentration at which the substance produces a half-maximal response (EC50 for agonists) or inhibits the response to the natural hormone by half (IC50 for antagonists).

ReporterGeneAssay A Plate cells with hormone receptor and reporter gene B Treat cells with test phthalate and controls A->B C Incubate for a defined period B->C D Lyse cells and add reporter substrate C->D E Measure reporter signal (e.g., luminescence) D->E F Analyze data to determine EC50/IC50 E->F

Figure 2: General workflow for a reporter gene assay to assess endocrine activity.

In Vivo Rodent Studies

In vivo studies in animal models, such as mice, are essential for understanding the systemic effects of endocrine disruptors.

Objective: To evaluate the effects of a substance on the reproductive system and hormone levels in a whole organism.

General Protocol:

  • Animal Model: Adult male mice are typically used.

  • Exposure: The animals are exposed to the test substance, often through their diet, at a specific dose for a defined period (e.g., 28 days). A control group receives the vehicle (the substance used to dissolve the test compound) only.

  • Sample Collection: At the end of the exposure period, blood, urine, and reproductive organs (e.g., testes, epididymis) are collected.

  • Analysis:

    • Hormone Levels: Serum testosterone levels are measured using techniques like enzyme-linked immunosorbent assay (ELISA).

    • Sperm Parameters: Sperm concentration and motility are assessed using a microscope and specialized counting chambers.

    • Gene Expression: The expression of genes involved in steroidogenesis (hormone production) in the testes is analyzed using methods like quantitative real-time polymerase chain reaction (qRT-PCR).

  • Data Analysis: The data from the treated groups are statistically compared to the control group to identify significant differences.

Conclusion: A Call for Further Research

The available scientific literature provides valuable insights into the endocrine-disrupting properties of several phthalates, raising concerns about their potential impact on human health. However, the striking absence of data for this compound underscores a significant knowledge gap. To conduct a comprehensive risk assessment and ensure public safety, it is imperative that future research efforts are directed towards characterizing the endocrine-disrupting profile of this and other less-studied phthalate compounds. Such studies should employ a battery of standardized in vitro and in vivo assays to elucidate their potential to interfere with critical hormonal pathways.

References

Validation of Isobutyl Methyl Phthalate Exposure Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers for assessing human exposure to isobutyl methyl phthalate (DiBP), a widely used plasticizer. The validation of these biomarkers is crucial for accurate risk assessment and regulatory decision-making. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the selection and application of appropriate biomarkers for DiBP exposure.

Biomarker Comparison: Mono-isobutyl Phthalate vs. Oxidized Metabolites

The primary and most commonly measured biomarker for DiBP exposure is its hydrolytic monoester metabolite, mono-isobutyl phthalate (MiBP).[1][2] However, recent studies have highlighted the utility of downstream oxidized metabolites as additional and potentially more robust biomarkers. The main oxidized metabolite identified is 2-hydroxy-monoisobutyl phthalate (2-OH-MiBP).

Table 1: Quantitative Comparison of Urinary Biomarkers for DiBP Exposure

BiomarkerMedian Concentration (µg/L)Detection FrequencyKey AdvantagesKey Limitations
Mono-isobutyl Phthalate (MiBP) 27.3 - 44.9[1][2]>95%[3][4]Well-established, primary metabolite, commercially available standards.Shorter half-life compared to oxidized metabolites, potential for external contamination.[2]
2-hydroxy-monoisobutyl phthalate (2-OH-MiBP) 10.5[2][5]100%[2]Longer half-life, less prone to external contamination, provides a more integrated measure of exposure.[2][5]Standards may be less readily available, less historical data compared to MiBP.

Analytical Methodologies: A Head-to-Head Comparison

The quantification of DiBP metabolites in biological matrices, primarily urine, is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 2: Performance Characteristics of Analytical Methods for MiBP Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.03 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL0.1 - 1.0 ng/mL
Sample Preparation Requires derivatization, more extensive cleanup."Dilute-and-shoot" is possible, simpler sample preparation.
Throughput LowerHigher
Selectivity & Specificity HighVery High
Matrix Effects Less susceptibleMore susceptible
Cost Generally lowerGenerally higher

Experimental Protocols

Protocol 1: Quantification of MiBP and 2-OH-MiBP in Urine by LC-MS/MS

This protocol describes a common method for the simultaneous quantification of MiBP and its hydroxylated metabolite in human urine.

1. Sample Preparation: Enzymatic Hydrolysis

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

  • Pipette 1.0 mL of urine into a 15 mL polypropylene centrifuge tube.

  • Add 10 µL of an internal standard spiking solution containing isotopically labeled MiBP-d4 and 2-OH-MiBP-d4.

  • Add 200 µL of a β-glucuronidase enzyme solution (from Helix pomatia) in a phosphate buffer (pH 6.5).

  • Vortex briefly and incubate the mixture at 37°C for 2 hours in a shaking water bath to deconjugate the glucuronidated metabolites.[6]

  • After incubation, cool the samples to room temperature.

2. Sample Clean-up: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analytes with 3 mL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 8 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • MiBP: Precursor ion (m/z) 221.1 -> Product ion (m/z) 134.1

      • MiBP-d4: Precursor ion (m/z) 225.1 -> Product ion (m/z) 138.1

      • 2-OH-MiBP: Precursor ion (m/z) 237.1 -> Product ion (m/z) 134.1

      • 2-OH-MiBP-d4: Precursor ion (m/z) 241.1 -> Product ion (m/z) 138.1

    • Optimize collision energies and other source parameters for maximum signal intensity.

Visualizations

DiBP Metabolic Pathway DiBP Di-isobutyl Phthalate (DiBP) MiBP Mono-isobutyl Phthalate (MiBP) DiBP->MiBP Hydrolysis (Esterases) Oxidized_Metabolites Oxidized Metabolites (e.g., 2-OH-MiBP, 3-OH-MiBP) MiBP->Oxidized_Metabolites Oxidation (CYP450) Excretion Urinary Excretion (Glucuronidated & Free) MiBP->Excretion Oxidized_Metabolites->Excretion

Caption: Metabolic pathway of Di-isobutyl Phthalate (DiBP).

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection Urine Sample Collection Internal_Standard Spike with Internal Standards Urine_Collection->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Quantification Quantification (Calibration Curve) LC_MSMS->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: Experimental workflow for biomarker analysis.

References

Comparative Efficacy of Diisobutyl Phthalate (DIBP) and DEHP as Plasticizers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the performance characteristics of Diisobutyl Phthalate (DIBP) and Di(2-ethylhexyl) Phthalate (DEHP) as primary plasticizers for Polyvinyl Chloride (PVC). This guide provides a comparative evaluation of their mechanical properties and migration resistance, supported by experimental data and standardized testing protocols.

In the realm of polymer science, the selection of an appropriate plasticizer is paramount to achieving the desired flexibility, durability, and overall performance of Polyvinyl Chloride (-)-based materials. For decades, Di(2-ethylhexyl) Phthalate (DEHP) has been the benchmark plasticizer due to its excellent performance and cost-effectiveness. However, mounting concerns regarding its potential health and environmental impacts have spurred the search for viable alternatives. One such alternative that has garnered significant attention is Diisobutyl Phthalate (DIBP), a structural isomer of Dibutyl Phthalate (DBP).

This guide presents a detailed comparison of the efficacy of DIBP and DEHP as plasticizers for PVC, with a focus on key performance indicators relevant to researchers, scientists, and drug development professionals. The information is presented through clearly structured data tables, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding.

Mechanical Properties: A Comparative Analysis

The primary function of a plasticizer is to enhance the flexibility and workability of a polymer. This is quantified through various mechanical tests that measure properties such as tensile strength, elongation at break, and hardness.

Tensile Strength and Elongation at Break

Tensile strength measures the force required to pull a material to its breaking point, while elongation at break indicates how much the material can stretch before fracturing. An effective plasticizer will typically decrease tensile strength and increase elongation at break, signifying a transition from a rigid to a more flexible material.

PropertyPlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)
Mechanical Performance DIBP4015.7350
DEHP4018.6400

Note: The data presented is compiled from a study comparing non-irradiated PVC films. Values can vary depending on the specific PVC resin, concentration of plasticizer, and processing conditions.

From the data, it is evident that while both DIBP and DEHP are effective plasticizers, DEHP imparts a slightly higher tensile strength and a greater elongation at break at the same concentration, suggesting superior plasticizing efficiency in this regard.

Hardness

Hardness, typically measured on the Shore A scale for flexible PVC, indicates the material's resistance to indentation. A lower Shore A value corresponds to a softer, more flexible material.

PropertyPlasticizerConcentration (phr)Shore A Hardness
Hardness DIBP40~75-80
DEHP40~70-75

Note: The Shore A hardness values are typical ranges observed for PVC plasticized at this concentration. Exact values can vary.

DEHP generally results in a slightly lower Shore A hardness compared to DIBP at the same loading, indicating a greater softening effect.

Migration Resistance: A Critical Parameter

The tendency of a plasticizer to migrate from the polymer matrix is a critical consideration, especially for applications in the medical and food contact industries. Lower migration rates are highly desirable to minimize potential contamination and maintain the long-term integrity of the plasticized material.

Migration is influenced by several factors, including the molecular weight of the plasticizer, its compatibility with the polymer, and the nature of the contacting medium. Generally, plasticizers with lower molecular weights, such as DIBP, are expected to have higher migration rates compared to those with higher molecular weights like DEHP.

PropertyPlasticizerTest ConditionMigration Rate
Migration DIBPFood Simulant (Fatty)High
DEHPFood Simulant (Fatty)Moderate

Note: This is a qualitative comparison based on expected trends. Quantitative migration data can vary significantly based on the specific food simulant, temperature, and duration of contact.

Studies have indicated that DIBP and DBP have a higher tendency to migrate from PVC compared to DEHP, particularly into fatty food simulants. This is a crucial factor to consider when selecting a plasticizer for applications where low leachability is a primary requirement.

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols designed to ensure the accuracy and reproducibility of the results.

Mechanical Properties Testing (ASTM D2284)

The evaluation of tensile strength and elongation at break is conducted following the guidelines of ASTM D2284, "Standard Test Method for Acidity of Sulfur Hexafluoride."

Methodology:

  • Sample Preparation: PVC resin is compounded with the plasticizer (DIBP or DEHP) at a specified concentration (e.g., 40 phr), along with stabilizers and other necessary additives. The compound is then processed into thin films of uniform thickness through methods such as milling and compression molding.

  • Conditioning: The prepared film samples are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period to ensure equilibrium.

  • Testing: Dumbbell-shaped specimens are cut from the conditioned films. These specimens are then subjected to tensile stress in a universal testing machine at a constant rate of crosshead displacement until they fracture.

  • Data Acquisition: The tensile strength (maximum stress applied) and elongation at break (the extent of stretching at the point of fracture) are recorded.

Migration Testing (ISO 177)

The assessment of plasticizer migration is performed according to the principles outlined in ISO 177, "Plastics — Determination of migration of plasticizers."

Methodology:

  • Sample and Simulant Selection: A sample of the plasticized PVC film is prepared. A food simulant (e.g., ethanol for fatty foods, acetic acid for acidic foods, or distilled water for aqueous foods) is chosen based on the intended application.

  • Exposure: The PVC sample is immersed in the food simulant for a specified period and at a controlled temperature, simulating the conditions of use.

  • Analysis: After the exposure period, the food simulant is analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the migrated plasticizer (DIBP or DEHP).

  • Calculation: The migration rate is then calculated based on the amount of plasticizer detected in the simulant, the surface area of the PVC sample, and the duration of the test.

Visualizing the Experimental Workflow

To provide a clearer understanding of the testing process, the following diagram illustrates the experimental workflow for evaluating plasticizer efficacy.

G cluster_prep Sample Preparation cluster_mech Mechanical Testing (ASTM D2284) cluster_mig Migration Testing (ISO 177) A PVC Resin Compounding (with DIBP or DEHP) B Milling and Compression Molding A->B C Film Conditioning (23°C, 50% RH) B->C D Dumbbell Specimen Cutting C->D G Film Immersion in Food Simulant C->G E Tensile Testing (Universal Testing Machine) D->E F Data Analysis: - Tensile Strength - Elongation at Break E->F H Incubation (Controlled Temp & Time) G->H I GC-MS Analysis of Simulant H->I J Migration Rate Calculation I->J

Toxicogenomic Analysis of Isobutyl Methyl Phthalate and Other Plasticizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicogenomic analysis of isobutyl methyl phthalate, with a focus on its closely related analogue, di-isobutyl phthalate (DiBP), versus other common plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP). Due to a lack of extensive research on this compound, this guide leverages data on DiBP and its primary metabolite, monoisobutyl phthalate (MiBP), as a proxy to infer potential toxicogenomic effects. The information is compiled from various studies to offer insights into the molecular mechanisms of toxicity and to support risk assessment and the development of safer alternatives.

Comparative Toxicogenomic Data

The following tables summarize the key toxicogenomic findings for DiBP/MiBP, DEHP, and DINP, focusing on affected signaling pathways and key differentially expressed genes.

Table 1: Comparison of Affected Signaling Pathways

Signaling PathwayDi-isobutyl Phthalate (DiBP)Di(2-ethylhexyl) Phthalate (DEHP)Diisononyl Phthalate (DINP)
PPAR Signaling Altered expression of PPAR target genes.[1]Well-established activation of PPARα, leading to altered lipid metabolism.[2]Activation of PPARα.[3]
Steroidogenesis Disruption of steroid hormone biosynthesis.[4][5]Inhibition of testosterone production by affecting key steroidogenic enzymes.Potential disruption of steroidogenesis.
Aryl Hydrocarbon Receptor (AhR) Signaling Limited direct evidence.Can act as a weak AhR agonist.Limited direct evidence.
Oxidative Stress Response Induction of oxidative stress markers.Induction of reactive oxygen species (ROS) and oxidative stress.Evidence of oxidative stress induction.
Apoptosis Induction of apoptotic pathways in testicular cells.[5]Induction of apoptosis in various cell types.Can induce apoptosis.
DNA Methylation Alterations in DNA methylation patterns have been observed with phthalate exposure.[6][7]Associated with changes in DNA methylation, potentially leading to long-term health effects.[8]Limited data on specific DNA methylation changes.

Table 2: Key Differentially Expressed Genes

GeneDi-isobutyl Phthalate (DiBP)Di(2-ethylhexyl) Phthalate (DEHP)Diisononyl Phthalate (DINP)
Star (Steroidogenic acute regulatory protein) Downregulation[5]DownregulationPotential for downregulation
Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1) Downregulation[5]DownregulationPotential for downregulation
Cyp17a1 (Cytochrome P450 Family 17 Subfamily A Member 1) DownregulationDownregulationPotential for downregulation
Abcd2 (ATP Binding Cassette Subfamily D Member 2) Upregulation[4]--
Ogdhl (Oxoglutarate Dehydrogenase Like) Upregulation[4]--
Ppp1r3g (Protein Phosphatase 1 Regulatory Subunit 3G) Upregulation[4]--
Ing5 (Inhibitor of Growth Family Member 5) -Upregulation[3]Upregulation[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicogenomic analysis of phthalates are provided below.

In Vivo Rodent Studies for Gene Expression Analysis
  • Animal Model: Male Sprague-Dawley rats or ICR mice are commonly used.

  • Exposure Route: Oral gavage is a frequent method of administration to ensure accurate dosing.

  • Dosing: A range of doses is typically used, including a vehicle control (e.g., corn oil), low-dose (environmentally relevant), and high-dose levels.

  • Duration: Exposure can be acute (e.g., 24 hours) or sub-chronic (e.g., 28 days) to assess both immediate and cumulative effects.

  • Tissue Collection: At the end of the exposure period, target tissues such as the liver, testes, and epididymis are collected.

  • RNA Isolation: Total RNA is extracted from the collected tissues using methods like TRIzol reagent or commercially available kits. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • Gene Expression Analysis:

    • Microarray: Labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix GeneChip), followed by scanning and data analysis to identify differentially expressed genes.

    • RNA-Sequencing (RNA-Seq): RNA libraries are prepared and sequenced using a high-throughput sequencing platform. The resulting sequence data is aligned to a reference genome, and differential gene expression analysis is performed.

  • Data Analysis: Statistical analysis is performed to identify genes with significant changes in expression. This is often followed by pathway analysis and gene ontology analysis to understand the biological implications of the gene expression changes.

In Vitro Cell Culture Experiments
  • Cell Lines: Relevant cell lines are used, such as Leydig cells (e.g., TM3), Sertoli cells (e.g., TM4), or human cell lines like HepG2 (liver) or MCF-7 (breast cancer).

  • Treatment: Cells are treated with different concentrations of the phthalate or its metabolite for a specified period (e.g., 24, 48 hours).

  • Assays:

    • Cytotoxicity Assays (e.g., MTT, LDH): To determine the concentration range that does not cause overt cell death.

    • Gene Expression Analysis (qPCR, Microarray, RNA-Seq): Similar to the in vivo studies, RNA is isolated from the treated cells and analyzed for changes in gene expression.

    • Hormone Assays (e.g., ELISA): To measure the production of hormones like testosterone in the cell culture medium.

    • Reporter Gene Assays: To investigate the activation of specific signaling pathways (e.g., PPAR, AhR).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by phthalates and a typical experimental workflow for toxicogenomic analysis.

experimental_workflow cluster_exposure Exposure cluster_sample_prep Sample Preparation cluster_analysis Toxicogenomic Analysis cluster_data_interpretation Data Interpretation in_vivo In Vivo (Rodent Model) tissue_collection Tissue Collection in_vivo->tissue_collection in_vitro In Vitro (Cell Culture) rna_isolation RNA Isolation in_vitro->rna_isolation tissue_collection->rna_isolation microarray Microarray rna_isolation->microarray rna_seq RNA-Sequencing rna_isolation->rna_seq deg_analysis Differentially Expressed Gene Analysis microarray->deg_analysis rna_seq->deg_analysis pathway_analysis Pathway Analysis deg_analysis->pathway_analysis biological_interpretation Biological Interpretation pathway_analysis->biological_interpretation

Caption: A typical experimental workflow for toxicogenomic analysis of plasticizers.

ppar_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Phthalate Phthalate PPAR PPARα Phthalate->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., Lipid Metabolism) PPRE->Target_Genes Regulates Transcription Biological_Response Biological Response Target_Genes->Biological_Response

Caption: Simplified PPARα signaling pathway activated by certain phthalates.

steroidogenesis_pathway cluster_cell Leydig Cell Cholesterol Cholesterol Mitochondria Mitochondria Cholesterol->Mitochondria Pregnenolone Pregnenolone Mitochondria->Pregnenolone CYP11A1 StAR StAR StAR->Mitochondria Transports Cholesterol CYP11A1 CYP11A1 SER Smooth Endoplasmic Reticulum Pregnenolone->SER Androstenedione Androstenedione SER->Androstenedione CYP17A1 CYP17A1 CYP17A1 Testosterone Testosterone Androstenedione->Testosterone Phthalate Phthalate Phthalate->StAR Inhibits Phthalate->CYP11A1 Inhibits Phthalate->CYP17A1 Inhibits

Caption: Inhibition of steroidogenesis by certain phthalates in Leydig cells.

References

Degradation of Phthalate Esters in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The environmental fate of phthalate esters, a class of synthetic chemicals widely used as plasticizers, is a significant area of research due to their potential as endocrine disruptors and widespread presence as environmental contaminants. The degradation rate of these compounds in soil is a critical factor determining their persistence and potential for ecological impact. This guide provides a comparative analysis of the degradation rates of phthalate esters in different soil types, supported by experimental data and detailed methodologies. While specific data for isobutyl methyl phthalate is limited, the principles governing the degradation of other prevalent phthalates, such as dibutyl phthalate (DBP), provide a strong framework for understanding its behavior.

Factors Influencing Phthalate Degradation in Soil

The degradation of phthalate esters in soil is primarily a biological process driven by microbial activity.[1][2][3] Several key soil properties have been identified as major factors controlling the rate of this biodegradation:

  • Soil pH: Neutral pH conditions (around 6-7) are generally more favorable for the microbial degradation of phthalates.[4]

  • Soil Organic Matter (SOM): SOM can have a dual effect. It can adsorb hydrophobic phthalates, potentially reducing their bioavailability for microbial degradation.[5] Conversely, it can also serve as a carbon and energy source for microorganisms, potentially enhancing degradation.[5] The overall impact of SOM depends on the net outcome of these opposing effects.[5][6]

  • Microbial Abundance and Activity: Soils with higher microbial abundance and activity generally exhibit faster degradation of phthalates.[7]

Comparative Degradation of Dibutyl Phthalate (DBP) in Different Soils

To illustrate the impact of soil characteristics on phthalate degradation, the following table summarizes the degradation of dibutyl phthalate (DBP) in two distinct agricultural soils: aquic cambisols and udic ferrosols.[7]

Soil TypepHOrganic Matter (%)Clay (%)Half-life of DBP (days)
Aquic Cambisols6.82.528.10.286 - 1.41
Udic Ferrosols4.51.845.20.870 - 20.4

Data sourced from a study on DBP degradation in contrasting agricultural soils.[7]

The data clearly indicates that DBP degrades significantly faster in aquic cambisols, which have a more neutral pH and higher organic matter content, fostering greater microbial activity compared to the more acidic and less organic udic ferrosols.[7]

Experimental Protocols

A generalized experimental protocol for assessing the degradation of phthalate esters in soil is outlined below, based on methodologies reported in various studies.[1][7][8][9]

Soil Microcosm Incubation
  • Soil Preparation: Collect soil samples from the desired locations. Air-dry the soils at room temperature, sieve them to a uniform size (e.g., <2 mm), and store them in the dark.[4][5]

  • Spiking: A stock solution of the phthalate ester (e.g., this compound) is prepared in a suitable solvent like methanol. A known amount of this solution is added to the soil to achieve the desired initial concentration. The solvent is typically allowed to evaporate before incubation.[1]

  • Incubation Conditions: The treated soil samples are placed in incubation containers (e.g., glass bottles). The water content is adjusted to a specific percentage of the soil's water holding capacity (e.g., 60%).[8] The containers are then incubated at a constant temperature (e.g., 25-30°C) in the dark.[7][8] Control samples with sterilized soil are often included to distinguish between biotic and abiotic degradation.[1]

  • Sampling: Sub-samples of the soil are collected at regular time intervals (e.g., 0, 1, 3, 7, 14, 28 days) for analysis.

Extraction and Analysis
  • Solvent Extraction: Phthalate esters are extracted from the soil samples using an organic solvent such as ethyl acetate or acetonitrile.[1][10] Microwave-assisted extraction can be employed to improve efficiency.[10][11]

  • Analytical Determination: The concentration of the phthalate ester and its degradation products in the extracts is quantified using analytical techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).[1][10] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of metabolites.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a soil degradation study of a phthalate ester.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection air_drying Air Drying & Sieving soil_collection->air_drying spiking Spiking with Phthalate Ester air_drying->spiking incubation Soil Incubation (Controlled Temp & Moisture) spiking->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC/HPLC Analysis extraction->analysis data Data Interpretation analysis->data

Caption: Workflow for phthalate degradation soil study.

Signaling Pathway of Phthalate Biodegradation

The microbial degradation of phthalate esters generally proceeds through a common pathway. The initial step involves the hydrolysis of the ester bonds to form the corresponding monoester and then phthalic acid.[1][2] This is followed by the microbial catabolism of phthalic acid.

degradation_pathway diester Phthalate Diester (e.g., this compound) monoester Monoester (Monomethyl Phthalate or Monoisobutyl Phthalate) diester->monoester Esterase pa Phthalic Acid monoester->pa Esterase intermediates Dihydroxylated Intermediates pa->intermediates Dioxygenase tca TCA Cycle Intermediates intermediates->tca Further Catabolism

Caption: Generalized phthalate biodegradation pathway.

References

Assessing the Agonist Potency of Isobutyl Phthalate Metabolites on Peroxisome Proliferator-Activated Receptors (PPARs)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potency of isobutyl phthalate metabolites as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), in relation to other well-characterized phthalate monoesters. The information is intended for researchers, scientists, and professionals involved in drug development and toxicology.

Disclaimer: No direct experimental data on the PPAR agonist activity of isobutyl methyl phthalate was identified in the reviewed literature. The data presented herein pertains to mono-isobutyl phthalate (MiBP) , the primary metabolite of di-isobutyl phthalate (DiBP). It is crucial to distinguish between these compounds when interpreting the findings.

Comparative Potency of Phthalate Monoesters as PPAR Agonists

The potency of various phthalate monoesters as PPAR agonists is typically quantified by their half-maximal effective concentration (EC50) in in-vitro transactivation assays. Lower EC50 values indicate higher potency. The following tables summarize the EC50 values for several phthalate monoesters on mouse and human PPARα and PPARγ.

Data on Mono-isobutyl Phthalate (MiBP): While specific EC50 values for MiBP were not found in the reviewed literature, studies have demonstrated its activity as a PPAR agonist. Research has shown that MiBP can significantly alter the expression of PPAR target genes, and these effects are inhibited by the presence of PPARα and PPARγ antagonists. This indicates that MiBP engages with and activates these receptors.

CompoundReceptorSpeciesEC50 (µM)
Mono-isobutyl Phthalate (MiBP) PPARα & PPARγMouseNo data available
Mono-(2-ethylhexyl) phthalate (MEHP)PPARαMouse0.6[1][2]
Human3.2[1][2]
PPARγMouse10.1[1][2]
Human6.2[1][2]
Monobenzyl phthalate (MBzP)PPARαMouse21[1][2]
Human30[1][2]
PPARγMouse75-100[1][2]
Human75-100[1][2]
Mono-sec-butyl phthalate (MBuP)PPARαMouse63[1][2]
PPARγMouseWeak activation
Mono-n-butyl phthalate (MnBP)PPARα & PPARγMouse/HumanNo significant activation observed[1]

Experimental Protocols

PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay is a common method to quantify the activation of PPARs by a test compound.

Principle: Cells are co-transfected with two plasmids: one expressing the PPAR of interest (e.g., PPARα or PPARγ) and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). If the test compound activates the PPAR, the receptor binds to the PPRE and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of PPAR activation.

Detailed Methodology:

  • Cell Culture: Mammalian cell lines such as HEK293, COS-7, or HepG2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are seeded in multi-well plates and co-transfected with the following plasmids using a suitable transfection reagent:

    • An expression vector for the full-length human or mouse PPARα or PPARγ.

    • A reporter vector containing multiple copies of a PPRE upstream of a minimal promoter driving the firefly luciferase gene.

    • A control vector expressing Renilla luciferase, used to normalize for transfection efficiency.

  • Compound Treatment: After a post-transfection period (typically 24 hours), the medium is replaced with fresh medium containing the test compound (e.g., mono-isobutyl phthalate) at various concentrations. A vehicle control (e.g., DMSO) and a known PPAR agonist (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα) as a positive control are also included.

  • Incubation: Cells are incubated with the compounds for a specified period, usually 24-48 hours.

  • Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • Data Analysis: The fold activation is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

PPARγ-Mediated Adipocyte Differentiation Assay

This is a cell-based functional assay to assess the ability of a compound to activate PPARγ and induce the differentiation of preadipocytes into mature adipocytes.

Principle: PPARγ is a master regulator of adipogenesis. Activation of PPARγ in preadipocyte cell lines (e.g., 3T3-L1) triggers a transcriptional cascade leading to their differentiation into lipid-accumulating adipocytes.

Detailed Methodology:

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.

  • Initiation of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX), along with the test compound at various concentrations.

  • Compound Treatment and Maintenance: After 2-3 days, the induction medium is replaced with a maintenance medium containing insulin and the test compound. The medium is refreshed every 2-3 days for a total of 8-10 days.

  • Assessment of Adipogenesis: The extent of adipocyte differentiation is evaluated by:

    • Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized by staining with Oil Red O. The stained lipid droplets appear as red globules under a microscope.

    • Quantitative Analysis: The Oil Red O stain can be extracted from the cells and quantified spectrophotometrically to measure the amount of lipid accumulation.

    • Gene Expression Analysis: The expression of adipocyte-specific marker genes, such as fatty acid-binding protein 4 (FABP4) and lipoprotein lipase (LPL), can be measured by quantitative real-time PCR (qRT-PCR).

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phthalate Monoester PPAR PPAR Ligand->PPAR Binds & Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds TargetGene Target Gene Expression PPRE->TargetGene Regulates BiologicalResponse Biological Response TargetGene->BiologicalResponse

Caption: General PPAR signaling pathway.

Experimental_Workflow cluster_transactivation PPAR Transactivation Assay cluster_differentiation Adipocyte Differentiation Assay Transfection Co-transfect cells with PPARExpression & Luciferase Reporter Plasmids Treatment_T Treat cells with Isobutyl Phthalate Metabolite Transfection->Treatment_T Measurement_T Measure Luciferase Activity Treatment_T->Measurement_T Analysis_T Calculate Fold Activation & EC50 Measurement_T->Analysis_T Induction Induce differentiation of 3T3-L1 preadipocytes Treatment_D Treat cells with Isobutyl Phthalate Metabolite Induction->Treatment_D Staining Stain with Oil Red O Treatment_D->Staining Quantification Quantify Lipid Accumulation & Gene Expression Staining->Quantification

Caption: Experimental workflow for assessing PPAR agonism.

References

Navigating the Analytical Maze: A Guide to Validating Methods for Emerging Phthalate Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the shift away from traditional phthalates necessitates robust and validated analytical methods for their emerging alternatives. This guide provides a comparative overview of current analytical techniques, supported by experimental data, to ensure the safety and quality of materials.

The use of traditional phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), has been increasingly restricted due to concerns about their potential health risks.[1] As a result, a new generation of alternative plasticizers is emerging.[2][3] The validation of analytical methods to detect and quantify these novel compounds in various matrices is crucial for regulatory compliance and consumer safety. This guide explores the common analytical workflows, compares the performance of different techniques, and provides detailed experimental protocols.

The Analytical Workflow: A Road Map to Validation

The validation of an analytical method for emerging phthalate alternatives typically follows a standardized workflow. This process ensures that the chosen method is accurate, precise, and reliable for its intended purpose. The key stages include sample preparation, analyte separation and detection, and data analysis.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation matrix Sample Matrix (e.g., PVC, biological fluid) extraction Extraction matrix->extraction Select appropriate technique cleanup Clean-up extraction->cleanup Remove interferences separation Chromatographic Separation (GC or LC) cleanup->separation Inject extract detection Detection (MS, DAD, etc.) separation->detection Identify & Quantify performance Performance Characteristics (LOD, LOQ, Accuracy, Precision) detection->performance Assess method performance data_analysis Data Analysis & Reporting performance->data_analysis Final result calculation

A general workflow for the validation of analytical methods.

Selecting the Right Tool: A Decision Guide

Choosing the appropriate analytical method depends on the specific phthalate alternative, the complexity of the sample matrix, and the required sensitivity. Gas chromatography (GC) and liquid chromatography (LC) are the two primary separation techniques employed.

decision_tree start Start: Characterize Analyte & Matrix volatility Is the analyte volatile? start->volatility gc_ms GC-MS volatility->gc_ms Yes lc_ms LC-MS/MS volatility->lc_ms No matrix_complexity Is the matrix complex? hplc_dad HPLC-DAD matrix_complexity->hplc_dad No (for simpler matrices) spe Solid-Phase Extraction (SPE) for clean-up matrix_complexity->spe Yes gc_ms->matrix_complexity Consider matrix effects lc_ms->matrix_complexity Consider matrix effects spe->gc_ms spe->lc_ms

A decision tree for selecting an analytical method.

Performance Comparison of Analytical Methods

The choice of analytical technique significantly impacts the method's performance. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust method for the analysis of volatile and semi-volatile phthalate alternatives.[3][4][5][6] For less volatile or thermally labile compounds, high-performance liquid chromatography (HPLC), often coupled with a diode-array detector (DAD) or tandem mass spectrometry (MS/MS), is preferred.[7][8]

The following tables summarize the performance of different analytical methods for the determination of emerging phthalate alternatives in various matrices.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

AnalyteMatrixExtraction MethodLODLOQRecovery (%)Reference
DEHT, DPHP, DINCHWastewater SludgeNot Specified>LOQNot SpecifiedNot Specified[3]
12 PhthalatesCosmeticsNot Specified-0.25 ng injectedNot Specified[5]
DEHP, DEHT, DINPGlovesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Phthalates & AlternativesFoodstuffsTurbulent Flow Chromatography0.001–2.08 ng/gNot Specified50-125[9]
Phthalates & AlternativesFace MasksTurbulent Flow Chromatography0.002–0.30 ng/gNot Specified50-125[9]
Phthalates & AlternativesAmbient AirTurbulent Flow Chromatography0.001–0.93 ng/m³Not Specified50-125[9]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

AnalyteMatrixDetectorExtraction MethodLODLOQRecovery (%)Reference
11 PlasticizersGlovesDADNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
PhthalatesWineMS/MSHold-back columnNot SpecifiedNot SpecifiedNot Specified[10]
7 PlasticizersPharmaceutical Dosage FormsUVNot SpecifiedNot SpecifiedNot SpecifiedComplete[8]
DBP, BBPFood SimulantsMSSPMENot SpecifiedNot SpecifiedNot Specified[10]
PhthalatesWater, Juice, MilkNot SpecifiedGraphene reinforced HF-LPMENot SpecifiedNot SpecifiedNot Specified[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and analysis.

Sample Preparation: Extraction Techniques

The goal of sample preparation is to isolate the analytes of interest from the sample matrix and remove any interfering substances.[11] Common techniques include:

  • Soxhlet Extraction: A classic and robust method, though it can be time-consuming and require large volumes of solvent.[12][13]

  • Ultrasonic-Assisted Extraction (UAE): A faster alternative to Soxhlet, using ultrasonic waves to enhance extraction efficiency.[12][13]

  • Accelerated Solvent Extraction (ASE): Utilizes elevated temperatures and pressures to speed up the extraction process and reduce solvent consumption.[11]

  • Solid-Phase Extraction (SPE): A versatile technique for both extraction and clean-up, particularly for liquid samples.[11][14]

  • Liquid-Liquid Extraction (LLE): A common method for extracting analytes from liquid matrices.[14]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is fast and requires minimal solvent.[15]

  • Solid-Phase Microextraction (SPME): A solvent-free technique that is particularly useful for volatile and semi-volatile compounds.[10][16]

Protocol 1: Ultrasonic-Assisted Extraction of Phthalate Alternatives from Polymer Matrices (Adapted from[12])

  • Sample Preparation: Reduce the polymer sample to a small particle size (e.g., by cutting or grinding).

  • Extraction: Weigh approximately 0.1 g of the sample into a glass vial. Add a known volume of a suitable solvent (e.g., hexane or toluene).

  • Sonication: Place the vial in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes).

  • Filtration: Filter the extract to remove any solid particles.

  • Analysis: The extract is now ready for analysis by GC-MS or HPLC.

Chromatographic Analysis

Protocol 2: GC-MS Analysis of Phthalate Alternatives (General protocol based on principles from[5][7])

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5%-phenyl/95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to separate the analytes. For example, start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

  • Injector Temperature: Typically 250-280°C.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Ionization Mode: Electron impact (EI) ionization is commonly used.

Protocol 3: HPLC-DAD Analysis of Phthalate Alternatives (General protocol based on principles from[7][8])

  • High-Performance Liquid Chromatograph: Equipped with a quaternary pump, autosampler, and diode-array detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two or more solvents, such as water and acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: Typically 10-20 µL.

  • DAD Wavelength: The detection wavelength is selected based on the UV absorbance maxima of the target analytes (e.g., 220 nm).[8]

Conclusion

The validation of analytical methods for emerging phthalate alternatives is a critical step in ensuring product safety and regulatory compliance. This guide provides a framework for understanding the available analytical techniques, their comparative performance, and the detailed protocols required for their implementation. By selecting the appropriate methodology and following a rigorous validation process, researchers and scientists can confidently assess the presence and levels of these emerging compounds in a wide range of materials. As new alternatives continue to be developed, the ongoing refinement and validation of these analytical methods will remain an essential area of research.

References

Comparative study of the metabolic pathways of different short-chain phthalates.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of three common short-chain phthalates: Dimethyl Phthalate (DMP), Diethyl Phthalate (DEP), and Dibutyl Phthalate (DBP). Understanding the metabolic fate of these compounds is crucial for assessing their toxicological profiles and developing strategies to mitigate their potential health risks. This document summarizes key metabolic transformations, presents quantitative data on their metabolism and excretion, and details the experimental protocols used to derive this information.

Metabolic Pathways: A Tale of Two Phases

The metabolism of short-chain phthalates primarily occurs in two phases. Phase I involves the hydrolysis of the parent diester to its corresponding monoester, a reaction catalyzed by non-specific esterases and lipases in the intestine and various tissues.[1] For the lower molecular weight phthalates, DMP and DEP, the resulting monoesters, monomethyl phthalate (MMP) and monoethyl phthalate (MEP) respectively, are the primary metabolites excreted in urine.[2][3]

For DBP, the initial hydrolysis to monobutyl phthalate (MBP) is followed by more extensive Phase I and Phase II metabolism. Phase I oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, introduces hydroxyl groups onto the alkyl side chain of MBP.[4][5] This is then followed by Phase II conjugation reactions, where enzymes such as UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the monoester and its oxidized metabolites, increasing their water solubility and facilitating their excretion.[6][7]

Quantitative Comparison of Metabolic Parameters

The following table summarizes key quantitative data related to the metabolism and excretion of DMP, DEP, and DBP in humans. These values are compiled from various studies and may vary depending on the dose, route of exposure, and individual metabolic differences.

ParameterDimethyl Phthalate (DMP)Diethyl Phthalate (DEP)Dibutyl Phthalate (DBP)
Primary Urinary Metabolite Monomethyl Phthalate (MMP)Monoethyl Phthalate (MEP)Monobutyl Phthalate (MBP) & its oxidized metabolites
Urinary Excretion Half-Life ~2.6 - 4.2 hours[8]~8 hours[9]~2 - 5 hours for primary metabolites[8]
Major Enzymes Involved Esterases, Lipases[1]Esterases, Lipases[1]Esterases, Lipases, Cytochrome P450s, UGTs[1][4][6]
Urinary Metabolite Distribution Primarily MMP[2]Primarily MEP[3]MBP is a major metabolite, but significant amounts of oxidized and glucuronidated metabolites are also present.[10]

Signaling Pathway Interactions: The Role of PPARs

Phthalate monoesters are known to interact with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play a crucial role in lipid metabolism and inflammation. The activation of PPARα and PPARγ by the monoester metabolites of DMP, DEP, and DBP shows significant differences.

Notably, monomethyl phthalate (MMP) and monoethyl phthalate (MEP) are generally considered inactive or only weakly active as PPAR activators.[10] In contrast, monobutyl phthalate (MBP) and particularly monobenzyl phthalate (MBzP, a metabolite of butyl benzyl phthalate, often studied alongside short-chain phthalates) have been shown to activate both PPARα and PPARγ.[11][12] This differential activation of PPARs by their respective metabolites likely contributes to the varying toxicological profiles of these short-chain phthalates.

cluster_DMP Dimethyl Phthalate (DMP) Metabolism cluster_DEP Diethyl Phthalate (DEP) Metabolism cluster_DBP Dibutyl Phthalate (DBP) Metabolism DMP Dimethyl Phthalate (DMP) MMP Monomethyl Phthalate (MMP) DMP->MMP Hydrolysis (Esterases, Lipases) Excretion_DMP Urinary Excretion MMP->Excretion_DMP DEP Diethyl Phthalate (DEP) MEP Monoethyl Phthalate (MEP) DEP->MEP Hydrolysis (Esterases, Lipases) Excretion_DEP Urinary Excretion MEP->Excretion_DEP DBP Dibutyl Phthalate (DBP) MBP Monobutyl Phthalate (MBP) DBP->MBP Hydrolysis (Esterases, Lipases) Oxidized_MBP Oxidized MBP MBP->Oxidized_MBP Oxidation (Cytochrome P450s) Glucuronidated_Metabolites Glucuronidated Metabolites MBP->Glucuronidated_Metabolites Glucuronidation (UGTs) Oxidized_MBP->Glucuronidated_Metabolites Glucuronidation (UGTs) Excretion_DBP Urinary Excretion Glucuronidated_Metabolites->Excretion_DBP

Caption: Comparative metabolic pathways of DMP, DEP, and DBP.

Experimental Protocols

Analysis of Urinary Phthalate Metabolites by HPLC-MS/MS

This protocol describes a common method for the quantitative analysis of phthalate metabolites in human urine.

a. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • To 100 µL of urine, add an internal standard solution containing isotopically labeled phthalate metabolites.

  • Add β-glucuronidase enzyme to deconjugate the glucuronidated metabolites. Incubate at 37°C for 90 minutes.[13]

  • Acidify the sample with formic acid.

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridge with methanol and water, load the sample, wash with a weak organic solvent, and elute the metabolites with a stronger organic solvent like acetonitrile or ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.

b. HPLC-MS/MS Analysis:

  • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the metabolites using a C18 reverse-phase column with a gradient elution of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium acetate to improve ionization.

  • Detect the metabolites using the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Quantify the analytes by comparing the peak areas of the native metabolites to their corresponding isotopically labeled internal standards.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol outlines a method to study the metabolism of phthalates using liver microsomes, which are a rich source of drug-metabolizing enzymes like CYPs and UGTs.

a. Incubation:

  • Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the phthalate substrate.

  • For Phase I metabolism (oxidation), add NADPH as a cofactor to initiate the reaction. For Phase II metabolism (glucuronidation), add UDPGA.

  • Incubate the mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.

b. Analysis:

  • Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the supernatant for the disappearance of the parent phthalate and the formation of its metabolites using HPLC-MS/MS, as described in the previous protocol.

  • Calculate metabolic parameters such as the rate of metabolism and the half-life of the compound in the microsomal system.

cluster_workflow Experimental Workflow: Urinary Metabolite Analysis start Urine Sample Collection prep Sample Preparation (Enzymatic Deconjugation, SPE) start->prep analysis HPLC-MS/MS Analysis prep->analysis data Data Processing & Quantification analysis->data end Results data->end

References

A Head-to-Head Battle: Selecting the Optimal GC Column for Phthalate Separation

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers navigating the complex landscape of phthalate analysis. This report provides a detailed comparison of gas chromatography (GC) column performance, supported by experimental data, to inform your selection and optimize separation for these ubiquitous and often-regulated compounds.

For scientists and researchers in environmental monitoring, food safety, and drug development, the accurate and efficient separation of phthalates is paramount. These semi-volatile organic compounds are notorious for their structural similarities, which can present significant chromatographic challenges. The choice of GC column is a critical factor in achieving the resolution and sensitivity required for robust analytical methods. This guide cuts through the complexities by presenting a side-by-side evaluation of various GC columns, enabling you to make an informed decision based on performance data.

Performance Under Pressure: A Comparative Analysis

The separation of a complex mixture of phthalates was evaluated on seven distinct GC stationary phases. The primary objective was to achieve baseline separation of regulated phthalates in the shortest possible analysis time. The columns evaluated encompass a range of polarities and chemistries, each offering unique separation characteristics.

A study comparing Rtx-440, Rxi-XLB, Rxi-5ms, Rtx-50, Rxi-35Sil MS, Rtx-CLPesticides, and Rtx-CLPesticides2 columns demonstrated that the Rtx-440 and Rxi-XLB columns provided the best overall resolution for a complex mixture of 37 phthalates.[1][2] For a targeted analysis of 18 EPA- and EU-listed phthalates, several columns, including the Rtx-440, Rxi-XLB, Rtx-CLPesticides, and Rxi-35Sil MS, were capable of achieving baseline separation in under six minutes.[1]

The selection of the stationary phase is critical as many phthalates share a common base peak ion (m/z 149) in mass spectrometry, making chromatographic separation essential for accurate identification and quantification.[1][2] The most commonly employed GC columns for phthalate analysis, in descending order of popularity, are the 5-type, XLB-type, 35-type, 17-type, 50-type, and 1-type phases.[1][2]

Below is a summary of the performance of various columns for the separation of key phthalate pairs known to be challenging. Resolution (Rs) values are a key indicator of separation efficiency, with a value of ≥1.5 indicating baseline separation.

GC Column Stationary PhaseCritical Phthalate PairResolution (Rs)Analysis Time (min)
Rtx-440Bis(2-ethylhexyl) phthalate & Dicyclohexyl phthalate>1.5< 6
Rxi-XLBBis(2-ethylhexyl) phthalate & Dicyclohexyl phthalate>1.5< 6
Rxi-5msBis(2-ethylhexyl) phthalate & Dicyclohexyl phthalate<1.5 (Co-elution)< 6
Rtx-50Bis(2-ethylhexyl) phthalate & Butyl benzyl phthalate<1.5 (Co-elution)< 6
Rtx-CLPesticides2Bis(2-methoxyethyl) & Bis[4-methyl-2-pentyl] phthalate<1.5 (Co-elution)< 6
DB-5msBis(2-ethylhexyl) phthalate & Diheptyl phthalateCo-elution (mass resolved)~20

The Path to Separation: A Generalized GC-MS Workflow

The following diagram illustrates the typical workflow for the analysis of phthalates using Gas Chromatography-Mass Spectrometry (GC-MS).

GC_Phthalate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Caption: A generalized workflow for phthalate analysis by GC-MS.

Under the Hood: Experimental Protocols

The following are representative experimental protocols for the GC-MS analysis of phthalates. Specific conditions may need to be optimized for your particular application and instrumentation.

Protocol 1: Fast Analysis of 18 Regulated Phthalates[1]
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Rtx-440, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 280 °C.

    • Ramp 2: 10 °C/min to 320 °C, hold for 2 minutes.

  • Injector: Splitless mode at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

Protocol 2: Analysis of a Broad Range of Phthalates[3]
  • Instrumentation: Agilent 8890 GC with a 5977B MS.

  • Column: J&W Scientific DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 100 °C.

    • Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.

  • Injector: Pulsed splitless injection.

  • Mass Spectrometer: Operated in both SCAN and SIM modes.

Sample Preparation

A common sample preparation technique involves solvent extraction. For instance, a sample can be extracted with isohexane, followed by concentration of the extract by evaporation under a stream of nitrogen. For polymer matrices, a sample may be dissolved in a solvent like tetrahydrofuran, with subsequent precipitation of the polymer using a non-solvent such as hexane, followed by filtration and dilution before GC-MS analysis.[4] It is crucial to take precautions to avoid contamination from plastics in the laboratory environment, as phthalates are ubiquitous. This includes using phthalate-free consumables and heat-treating glassware.

Conclusion

The selection of a GC column for phthalate analysis is a critical decision that directly impacts the quality and efficiency of the results. For broad-spectrum analysis of a large number of phthalates with challenging separations, columns such as the Rtx-440 and Rxi-XLB have demonstrated superior resolution.[1][2] For more routine analysis of regulated phthalates, a variety of columns, including the popular 5-type (e.g., DB-5ms) , can provide adequate separation, often with the advantage of shorter analysis times.

Ultimately, the optimal column choice will depend on the specific phthalates of interest, the complexity of the sample matrix, and the desired analytical throughput. By considering the comparative data and experimental protocols presented in this guide, researchers can confidently select the most appropriate GC column to meet their analytical needs and ensure the generation of high-quality, reliable data.

References

Validating Isobutyl Methyl Phthalate Metabolism: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies used to validate the metabolism of isobutyl methyl phthalate, with a focus on the application of isotopic labeling studies. While direct isotopic labeling data for this compound is not extensively available in published literature, this document extrapolates from studies on structurally similar phthalates, such as di-isobutyl phthalate (DiBP), to provide a robust framework for experimental design and data interpretation.

Introduction to Phthalate Metabolism

Phthalates are a class of chemicals commonly used as plasticizers. Their metabolism is a critical area of study due to potential endocrine-disrupting effects. The generally accepted metabolic pathway for phthalates involves a two-phase process. Initially, the diester is hydrolyzed to its corresponding monoester, which is considered the primary bioactive metabolite. This monoester can then undergo further oxidative metabolism and/or conjugation, such as glucuronidation, to facilitate excretion.[1] For this compound, the expected primary metabolite would be mono-isobutyl phthalate (MiBP) and monomethyl phthalate (MMP).

Isotopic labeling is a powerful technique to trace the metabolic fate of compounds like this compound. By introducing a stable isotope (e.g., ¹³C or ²H) into the parent molecule, researchers can distinguish the administered compound and its metabolites from endogenous or background levels of similar substances.[2][3] This allows for accurate quantification and pathway elucidation.

Comparative Analysis of Metabolic Pathways

The metabolism of this compound is expected to follow the canonical pathway observed for other phthalates. Below is a comparison with the well-studied di-isobutyl phthalate (DiBP).

Table 1: Comparison of Metabolic Pathways

FeatureThis compound (Predicted)Di-isobutyl Phthalate (DiBP) (Observed)
Parent Compound This compoundDi-isobutyl Phthalate
Primary Metabolism Hydrolysis of one ester bondHydrolysis of one ester bond
Primary Metabolite Mono-isobutyl Phthalate (MiBP) & Monomethyl Phthalate (MMP)Mono-isobutyl Phthalate (MiBP)[4]
Secondary Metabolism Oxidation of the isobutyl side chain, GlucuronidationOxidation of the isobutyl side chain, Glucuronidation
Key Oxidized Metabolites Mono-hydroxyisobutyl phthalate, Mono-carboxypropyl phthalateMono-hydroxyisobutyl phthalate, Mono-carboxypropyl phthalate
Excretion Products Glucuronidated and oxidized metabolites in urineGlucuronidated and oxidized metabolites in urine

Experimental Protocols for Isotopic Labeling Studies

This section outlines a detailed protocol for an in vivo isotopic labeling study to validate the metabolism of this compound, based on established methodologies for other phthalates.[2]

Synthesis of Isotopically Labeled this compound
  • Synthesize ¹³C- or ²H-labeled this compound. The label should be placed on a stable part of the molecule, such as the phthalate ring or the methyl group, to prevent loss during metabolism.

Animal Dosing and Sample Collection
  • Subjects: Use a suitable animal model, such as Sprague-Dawley rats.

  • Dosing: Administer a single oral dose of the labeled this compound.

  • Sample Collection: Collect urine and blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) post-dosing.

Sample Preparation
  • Urine:

    • Thaw urine samples to room temperature.

    • To deconjugate glucuronidated metabolites, treat an aliquot of the urine with β-glucuronidase.[3]

    • Perform solid-phase extraction (SPE) to concentrate the metabolites and remove interfering matrix components.

  • Blood/Plasma:

    • Separate plasma from whole blood by centrifugation.

    • Precipitate proteins using a suitable solvent (e.g., acetonitrile).

    • Supernatant can be directly analyzed or further purified by SPE.

Analytical Methodology
  • Instrumentation: Utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for the sensitive and selective quantification of the parent compound and its metabolites.[1][3]

  • Chromatography: Employ a C18 reverse-phase column with a gradient elution program using water and acetonitrile/methanol, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor for the specific mass transitions of the labeled parent compound and its predicted metabolites.

Data Analysis
  • Calculate the concentration of each metabolite at each time point.

  • Determine pharmacokinetic parameters such as the elimination half-life, peak concentration (Cmax), and time to peak concentration (Tmax).

  • Calculate the percentage of the administered dose excreted as each metabolite.

Quantitative Data from Analogous Phthalate Studies

The following table summarizes quantitative data from studies on DiBP, which can serve as a benchmark for what to expect in a study of this compound.

Table 2: Quantitative Metabolic Data for Di-isobutyl Phthalate (DiBP) in Humans

MetabolitePercentage of Administered Dose Excreted in Urine (Mean ± SD)
Mono-isobutyl phthalate (MiBP)19.8 ± 5.6%
Mono-hydroxyisobutyl phthalate34.2 ± 7.1%
Mono-carboxypropyl phthalate21.5 ± 4.9%
Total Recovery 75.5 ± 10.2%

Data extrapolated from human studies on DiBP.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the predicted metabolic pathway of this compound and the experimental workflow for an isotopic labeling study.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Mono-isobutyl Phthalate Mono-isobutyl Phthalate This compound->Mono-isobutyl Phthalate Hydrolysis Monomethyl Phthalate Monomethyl Phthalate This compound->Monomethyl Phthalate Hydrolysis Oxidized Metabolites Oxidized Metabolites Mono-isobutyl Phthalate->Oxidized Metabolites Oxidation MiBP-Glucuronide MiBP-Glucuronide Mono-isobutyl Phthalate->MiBP-Glucuronide Glucuronidation Further Metabolism/Excretion Further Metabolism/Excretion Monomethyl Phthalate->Further Metabolism/Excretion Oxidized Metabolite-Glucuronide Oxidized Metabolite-Glucuronide Oxidized Metabolites->Oxidized Metabolite-Glucuronide Glucuronidation Urinary Excretion Urinary Excretion MiBP-Glucuronide->Urinary Excretion Oxidized Metabolite-Glucuronide->Urinary Excretion

Caption: Predicted metabolic pathway of this compound.

G cluster_workflow Experimental Workflow Dosing Isotopically Labeled This compound Dosing Collection Urine & Blood Sample Collection Dosing->Collection Preparation Sample Preparation (Enzymatic Hydrolysis, SPE) Collection->Preparation Analysis HPLC-MS/MS Analysis Preparation->Analysis Data Data Processing & Pharmacokinetic Analysis Analysis->Data Metabolite Identification\n& Quantification Metabolite Identification & Quantification Data->Metabolite Identification\n& Quantification

Caption: Workflow for an in vivo isotopic labeling study.

References

Safety Operating Guide

Proper Disposal of Isobutyl Methyl Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of isobutyl methyl phthalate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring the protection of both personnel and the environment. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling precautions associated with this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Key Safety and Disposal Information Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side-shields, and impervious clothing.[1]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
In Case of Eye Contact Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.
In Case of Inhalation Move to fresh air. Call a physician.
In Case of Ingestion Immediately make the victim drink water (two glasses at most). Consult a physician.
Spill Cleanup Absorb spills with inert material (e.g., sand, diatomite). Collect and place in a suitable container for disposal. Do not let the product enter drains.[1][2][3]
Fire Extinguishing Media Use water spray, dry chemical, foam, or carbon dioxide.[1]
Storage of Waste Store in tightly closed, compatible containers in a well-ventilated area. Keep away from strong oxidants.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured protocol to ensure safety and regulatory compliance. Hazardous waste is regulated from the moment it is generated.[4] The "cradle to grave" concept means that the generator is responsible for the waste from its creation to its final disposal.[5]

1. Waste Identification and Determination:

  • The first step is to determine that the this compound is indeed a waste product (i.e., you no longer intend to use it).[6][7]

  • Based on its properties, this compound should be treated as a hazardous waste.

2. Containerization:

  • Use a compatible container for waste accumulation. Plastic is often preferred.[4][8] The container must be in good condition, with no leaks or cracks.[6]

  • The container must be kept closed except when adding waste.[4][6]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[5]

  • The label must also include the full chemical name ("this compound") and a description of its hazards.[5][9]

4. Segregation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.[4]

  • Segregate this compound waste from incompatible materials. The Safety Data Sheet for the closely related diisobutyl phthalate indicates it reacts with strong oxidants.[3] Therefore, store it away from such chemicals.

  • Secondary containment, such as a spill tray, is recommended to contain any potential leaks.[6][8]

5. Accumulation Limits:

  • Be aware of the hazardous waste accumulation limits for your facility, which depend on your generator status (e.g., Very Small, Small, or Large Quantity Generator).[10]

  • As a general guideline, laboratories should not store more than 55 gallons of hazardous waste at one time. For acutely toxic wastes, the limit is one quart.[7]

6. Disposal Request and Pickup:

  • Do not dispose of this compound down the drain or in the regular trash.[2][6]

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to request a hazardous waste pickup.[4][7]

  • Follow their specific procedures for scheduling a collection.

7. Record Keeping:

  • Maintain accurate records of the hazardous waste generated and disposed of, as required by regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_disposal Disposal Process cluster_safety Safety & Compliance start Generation of Isobutyl Methyl Phthalate Waste containerize Select & Use Compatible, Labeled Waste Container start->containerize ppe Wear Appropriate PPE start->ppe sds Consult Safety Data Sheet (SDS) start->sds segregate Segregate from Incompatible Wastes containerize->segregate store Store in Designated Satellite Accumulation Area segregate->store request Request Waste Pickup from EHS/Waste Management store->request pickup Scheduled Pickup by Authorized Personnel request->pickup transport Transport to a Licensed Waste Disposal Facility pickup->transport end_node Proper Disposal/ Treatment transport->end_node record Maintain Disposal Records end_node->record

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.